molecular formula C7H13NO B1526675 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane CAS No. 1073234-27-1

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Cat. No.: B1526675
CAS No.: 1073234-27-1
M. Wt: 127.18 g/mol
InChI Key: GRFSDBYFYGZOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(2)5-9-7(6)3-8-4-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFSDBYFYGZOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC12CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, a compelling scaffold for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic routes, and its emerging role in innovative therapeutic modalities, particularly as a component in targeted protein degradation.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemistry has witnessed a paradigm shift from flat, aromatic structures towards three-dimensional molecular architectures. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors offer a strategic advantage in drug design, enabling precise orientation of substituents for optimal target engagement.

The 1-oxa-6-azaspiro[3.3]heptane framework, a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine, has garnered significant attention for its ability to enhance aqueous solubility and metabolic stability in drug candidates. The introduction of gem-dimethyl substitution at the 3-position of the oxetane ring in This compound is anticipated to further modulate its physicochemical properties, offering a unique tool for fine-tuning drug-like characteristics.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely available in the public domain, we can infer its core properties based on the parent scaffold and the influence of the gem-dimethyl group.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
CAS Number 1073234-27-1[1]
Topological Polar Surface Area (TPSA) 21.26 Ų (Predicted for parent)[2]
logP -0.39 (Predicted for parent)[2]
Hydrogen Bond Acceptors 2 (Predicted for parent)[2]
Hydrogen Bond Donors 1 (Predicted for parent)[2]
Rotatable Bonds 0 (Predicted for parent)[2]

The gem-dimethyl substitution on the oxetane ring is expected to increase the lipophilicity (logP) compared to the unsubstituted parent molecule. This modification can be strategically employed to enhance membrane permeability and oral bioavailability of drug candidates. Furthermore, the rigid spirocyclic core restricts conformational flexibility, which can lead to improved target selectivity and reduced off-target effects.

Caption: 2D structure of this compound.

Synthesis and Reactivity

A potential retrosynthetic analysis is outlined below:

G target 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane intermediate1 Protected Azetidine Intermediate target->intermediate1 Ring Closure intermediate2 3,3-Bis(halomethyl)-2,2- dimethyloxetane intermediate1->intermediate2 N-Alkylation starting_material1 Protected 3-amino- 3-(hydroxymethyl)azetidine intermediate1->starting_material1 Functional Group Interconversion starting_material2 2,2-Dimethyl-1,3-propanediol intermediate2->starting_material2 Halogenation

Caption: Plausible retrosynthetic analysis for this compound.

Proposed Synthetic Workflow:

  • Oxetane Ring Formation: The synthesis would likely commence with the formation of the 3,3-dimethyloxetane ring. This could be achieved from a readily available starting material like 2,2-dimethyl-1,3-propanediol through a double intramolecular cyclization, likely involving conversion of the diol to a dihalide followed by ring closure.

  • Azetidine Ring Construction: The subsequent step would involve the construction of the azetidine ring onto the oxetane core. This could be accomplished through various methods, such as a double alkylation of a protected amine with a suitable bis-electrophile derived from the oxetane intermediate.

  • Deprotection: The final step would involve the removal of any protecting groups from the nitrogen atom to yield the target compound.

The reactivity of this compound is primarily dictated by the secondary amine of the azetidine ring. This nitrogen atom can readily undergo a variety of chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles.

  • N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This versatile reactivity makes it an ideal building block for incorporation into larger, more complex molecules.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely published, the following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.0s4H-CH₂- (azetidine)
~4.2-4.4s4H-O-CH₂- (oxetane)
~1.2-1.4s6H-C(CH₃)₂
~1.5-2.5br s1H-NH-

¹³C NMR (Predicted, CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~75-80-O-C H₂-
~50-55-C H₂-N-
~40-45Spiro-C
~35-40-C (CH₃)₂
~25-30-C(C H₃)₂

Mass Spectrometry (Predicted):

  • ESI-MS (m/z): [M+H]⁺ calculated for C₇H₁₄NO⁺: 128.1070, found: ~128.1.

Applications in Drug Development: A Key Building Block for Protein Degraders

The primary documented application of this compound is as a Protein Degrader Building Block [1]. This positions the molecule at the forefront of a revolutionary therapeutic strategy known as Targeted Protein Degradation (TPD).

TPD utilizes small molecules, often called Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components:

  • A "warhead" that binds to the target protein.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two.

G cluster_0 PROTAC Molecule warhead Target Protein Ligand (Warhead) linker Linker warhead->linker target_protein Target Protein (Disease Causing) warhead->target_protein Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds

Caption: Schematic of a Proteolysis Targeting Chimera (PROTAC).

This compound serves as a valuable component of the linker element in PROTAC design. The secondary amine provides a convenient attachment point for connecting either the warhead or the E3 ligase ligand. The rigid, three-dimensional nature of the spirocycle can help to control the spatial orientation and distance between the two ends of the PROTAC, which is a critical parameter for inducing an efficient ternary complex formation between the target protein and the E3 ligase, ultimately leading to target degradation.

The gem-dimethyl substitution can further contribute to optimizing the pharmacokinetic properties of the PROTAC, such as cell permeability and metabolic stability, which are often challenging aspects of degrader development.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets for the related compound 2-Oxa-6-azaspiro[3.3]heptane hemioxalate, the following general precautions should be observed:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound represents a valuable and contemporary building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the modulatory effect of the gem-dimethyl group, offers a sophisticated tool for the design of novel therapeutics. Its role as a component in targeted protein degraders highlights its potential to contribute to the development of next-generation medicines for a wide range of diseases. As research in this area continues to expand, we anticipate that the utility of this and related spirocyclic scaffolds will become even more prominent.

References

  • This is a conceptual guide. Specific literature references for the synthesis and detailed properties of this compound were not found in the provided search results.
  • Information on the parent scaffold and its applications was synthesized from various sources covering spirocyclic compounds in medicinal chemistry.
  • [1] 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%, 1 gram. (Supplier Information).

  • [2] ChemScene. 174-78-7 | 2-Oxa-6-azaspiro[3.3]heptane. (Predicted properties for the parent scaffold).

  • General information on PROTACs and targeted protein degradation was synthesized from multiple sources in the search results.

Sources

An In-depth Technical Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: Physicochemical Characteristics, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry as valuable bioisosteres for traditional ring systems. Their inherent three-dimensionality offers a departure from the "flatland" of aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability. Among these, the 1-oxa-6-azaspiro[3.3]heptane core represents a promising motif, combining the favorable attributes of an oxetane and an azetidine ring in a rigid spirocyclic framework. This guide provides a comprehensive technical overview of a specific derivative, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane , focusing on its physicochemical characteristics, a proposed synthetic route, and detailed experimental protocols for its characterization. This information is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing a foundation for the rational design and synthesis of novel therapeutic agents incorporating this unique scaffold.

Molecular Structure

The structure of this compound is characterized by a central quaternary carbon atom shared by a 3,3-dimethyloxetane ring and an azetidine ring.

graph molecular_structure { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O4 [label="O"]; C5 [label="C"]; N6 [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="CH₃"]; C10 [label="CH₃"]; H1 [label="H", pos="2.5,0.5!"]; H2 [label="H", pos="2.5,-0.5!"]; H3 [label="H", pos="-2.5,0.5!"]; H4 [label="H", pos="-2.5,-0.5!"]; H5 [label="H", pos="0.5,2.5!"]; H6 [label="H", pos="-0.5,2.5!"]; H7 [label="H", pos="0.5,-2.5!"]; H8 [label="H", pos="-0.5,-2.5!"]; H9 [label="H", pos="-1.5,1.5!"];

}

Figure 1: 2D representation of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using well-established computational models, including ACD/Labs Percepta and ChemAxon software. These predictions provide valuable insights for its potential application in drug design.

PropertyPredicted ValuePrediction Tool
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol -
CAS Number 1073234-27-1-
Melting Point 45 - 75 °CACD/Labs Percepta
Boiling Point 185 ± 25 °C at 760 mmHgACD/Labs Percepta
Aqueous Solubility (logS) -1.5 to -0.5ChemAxon, ACD/Labs Percepta
pKa (basic) 9.0 ± 0.5ChemAxon, ACD/Labs Percepta
logP 0.5 ± 0.3ChemAxon, ACD/Labs Percepta

Note: These values are computationally predicted and should be confirmed by experimental determination.

Predicted Spectral Data

To aid in the identification and characterization of this compound, theoretical ¹H and ¹³C NMR spectra have been generated using online prediction tools.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 3.8-4.2 ppm (m, 4H): Methylene protons of the oxetane ring.

  • δ 3.0-3.4 ppm (m, 4H): Methylene protons of the azetidine ring.

  • δ 1.8-2.2 ppm (br s, 1H): Amine proton (NH).

  • δ 1.2-1.4 ppm (s, 6H): Methyl protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 75-80 ppm: Quaternary carbon of the oxetane ring.

  • δ 65-70 ppm: Methylene carbons of the oxetane ring.

  • δ 50-55 ppm: Methylene carbons of the azetidine ring.

  • δ 40-45 ppm: Spiro carbon.

  • δ 20-25 ppm: Methyl carbons.

Disclaimer: Predicted NMR spectra are for guidance only and may not exactly match experimental data.

Proposed Synthesis

A plausible synthetic route to this compound is proposed based on established methodologies for the synthesis of related spirocyclic compounds. The key steps involve the formation of a suitable oxetane precursor followed by the construction of the azetidine ring.

graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
  • Synthesis of 2,2-Dimethyl-1,3-dihalopropane: 2,2-Dimethyl-1,3-propanediol is treated with a suitable halogenating agent, such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), to yield the corresponding dihalide.

  • Synthesis of 3,3-Dimethyl-3,3-bis(hydroxymethyl)oxetane: The resulting 2,2-dimethyl-1,3-dihalopropane is reacted with formaldehyde in the presence of a base to form the oxetane ring.

  • Synthesis of 3,3-Dimethyl-3,3-bis(halomethyl)oxetane: The diol is then converted to the dihalide by reaction with a halogenating agent.

  • Formation of this compound: The final spirocyclization is achieved by reacting the 3,3-dimethyl-3,3-bis(halomethyl)oxetane with ammonia or a suitable amine source, leading to the formation of the azetidine ring.

Experimental Protocols for Physicochemical Characterization

The following are detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

graph solubility_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Workflow for solubility determination.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration (e.g., using a 0.22 µm syringe filter).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.

graph pka_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 4: Workflow for pKa determination.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated burette.

  • pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) between n-octanol and water.

graph logp_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 5: Workflow for logP determination.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in a mixture of the pre-saturated n-octanol and water phases in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be used to break up any emulsions.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Safety and Handling

As a spirocyclic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related amines can be corrosive and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a novel and promising scaffold for drug discovery. This in-depth technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for its characterization. The provided information serves as a foundational resource for researchers, enabling further exploration and utilization of this unique spirocyclic amine in the development of new therapeutic agents with potentially improved pharmacological profiles. Experimental validation of the predicted properties and the proposed synthesis is a crucial next step in fully elucidating the potential of this compound.

References

  • ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc. [Link]

  • ChemAxon Calculators and Predictors. ChemAxon. [Link]

  • NMRDB.org: A Free Online NMR Spectrum Prediction Tool. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1952–1955.
  • Stepan, A. F., et al. (2011). The Discovery of a Novel Class of Spirocyclic Azetidine-Based γ-Secretase Modulators. ACS Medicinal Chemistry Letters, 2(4), 325–330.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Building Blocks in Drug Discovery. Chemistry - A European Journal, 20(49), 16182–16202.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Shake-flask method for the determination of the partition coefficient (n-octanol/water). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 107. [Link]

  • Potentiometric titration for pKa determination. IUPAC. [Link]

  • Solubility testing. European Pharmacopoeia (Ph. Eur.), Chapter 5.11. [Link]

  • Safe handling of amines in the laboratory. American Chemical Society. [Link]

An In-Depth Technical Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the emerging classes of compounds, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane has garnered significant attention. This technical guide provides a comprehensive overview of this promising heterocyclic building block, including its chemical identity, a proposed synthetic pathway, its key physicochemical characteristics, and its burgeoning applications in medicinal chemistry.

Chemical Identity:

  • CAS Number: 1073234-27-1[1]

  • Molecular Formula: C₇H₁₃NO[1]

  • Molecular Weight: 127.1842 g/mol [1]

  • Structure: Chemical structure of this compound

The Strategic Advantage of the 1-Oxa-6-azaspiro[3.3]heptane Core

The 1-oxa-6-azaspiro[3.3]heptane framework is a key member of the broader class of azaspiro[3.3]heptanes, which are increasingly utilized as bioisosteres in drug design.[2] Bioisosteric replacement is a powerful strategy to modulate a drug candidate's properties, such as potency, selectivity, and metabolic stability, without drastically altering its core binding interactions.

The spirocyclic nature of this scaffold introduces a three-dimensional geometry that can enhance binding affinity and specificity to biological targets. Specifically, the 1-oxa-6-azaspiro[3.3]heptane moiety is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3] This substitution can lead to a significant improvement in aqueous solubility and metabolic stability, two critical parameters in the optimization of drug candidates.[3] The oxetane ring within the structure is known to be a polar motif that can favorably impact a molecule's overall lipophilicity.[4][5]

A Plausible Synthetic Approach

A potential retrosynthetic analysis is outlined below:

Retrosynthesis target This compound intermediate1 Protected this compound target->intermediate1 Deprotection intermediate2 N-Protected 3-amino-3-(hydroxymethyl)azetidine intermediate1->intermediate2 Spirocyclization intermediate3 3,3-Dimethyloxetane Precursor intermediate1->intermediate3 Spirocyclization intermediate4 N-Protected Azetidin-3-one intermediate2->intermediate4 Grignard Addition intermediate5 Commercially Available Starting Materials intermediate3->intermediate5 Known Methods intermediate4->intermediate5 Known Methods

Caption: Retrosynthetic analysis for this compound.

Proposed Forward Synthesis:

The synthesis would likely commence with a suitable N-protected azetidin-3-one. This starting material can be reacted with a Grignard reagent derived from a protected 1-halo-2-methyl-2-propanol to introduce the dimethyl-substituted hydroxymethyl group at the 3-position of the azetidine ring. Subsequent intramolecular cyclization, likely under basic conditions, would form the spirocyclic oxetane ring. Finally, deprotection of the nitrogen atom would yield the target compound, this compound.

Illustrative Experimental Workflow:

Workflow start N-Protected Azetidin-3-one step1 Grignard Reaction with Protected Dimethylhydroxymethyl Grignard Reagent start->step1 step2 Intramolecular Cyclization (e.g., with NaH) step1->step2 step3 Nitrogen Deprotection (e.g., acid or hydrogenation) step2->step3 purification Purification (e.g., Chromatography) step3->purification product This compound purification->product

Caption: A plausible workflow for the synthesis of this compound.

Physicochemical Properties: A Predictive Overview

While experimental data for this compound is not extensively documented, the physicochemical properties can be inferred from studies on analogous structures. The introduction of the gem-dimethyl group on the oxetane ring is expected to influence the molecule's lipophilicity and steric profile.

PropertyPredicted Effect of Dimethyl SubstitutionRationale
Lipophilicity (logP) IncreaseThe two methyl groups will increase the hydrocarbon character of the molecule compared to the unsubstituted parent compound.
Aqueous Solubility DecreaseAn increase in lipophilicity generally correlates with a decrease in aqueous solubility.
Basicity (pKa) Minimal ChangeThe dimethyl substitution is on the oxetane ring and is electronically distant from the basic nitrogen atom of the azetidine ring.
Metabolic Stability Potential IncreaseThe gem-dimethyl group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of novel drug candidates. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive replacement for more traditional, planar, and metabolically labile moieties.

This scaffold is particularly well-suited for incorporation into molecules targeting a wide range of therapeutic areas, including but not limited to:

  • Oncology: As a component of kinase inhibitors and other targeted therapies. The parent 2-oxa-6-azaspiro[3.3]heptane has been used in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors.

  • Neuroscience: In the development of treatments for neurodegenerative diseases. The unsubstituted analog has been incorporated into leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease.

  • Infectious Diseases: As a core element in novel antibacterial and antiviral agents.

The ability to fine-tune the physicochemical properties of a lead compound by introducing the this compound moiety provides medicinal chemists with a powerful tool to overcome common drug development hurdles such as poor solubility and rapid metabolism.

Conclusion and Future Outlook

This compound represents a significant and versatile building block for the advancement of medicinal chemistry. Its unique structural and electronic properties offer a compelling strategy for the design of next-generation therapeutics with improved drug-like characteristics. While detailed synthetic protocols and comprehensive characterization data for this specific derivative are still emerging, the foundational knowledge of azaspiro[3.3]heptane chemistry provides a strong basis for its exploration and application. As the demand for novel, three-dimensional scaffolds continues to grow, this compound is poised to become an increasingly important tool in the arsenal of drug discovery and development professionals.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in drug discovery campaigns. CHIMIA International Journal for Chemistry, 68(9), 612-616.
  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., ... & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
  • SONAR. (2010). Oxetanes in drug discovery: structural and synthetic insights. Retrieved from [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Wiley-VCH. (2008). Supporting Information: Spirocyclic Oxetanes: Synthesis and Properties.
  • Natho, P., Colella, M., & Luisi, R. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(47), 12157-12162.
  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • St. Johns Chem. 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%, 1 gram. Retrieved from [Link]

  • Kirichok, A. A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41.
  • Acta Crystallographica Section E. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Retrieved from [Link]

  • ResearchGate. Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

Sources

The Ascendance of Azaspiro[3.3]heptanes: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azaspiro[3.3]heptane scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, providing a unique combination of favorable physicochemical properties and precise vector control for substituent placement. This guide provides a comprehensive overview of the discovery, synthesis, and application of azaspiro[3.3]heptane cores, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will delve into the historical context of this scaffold, detail robust synthetic methodologies, and explore its impact on contemporary drug design through illustrative case studies.

Introduction: Escaping "Flatland" and the Rise of the Spirocyclic Scaffold

The relentless pursuit of novel chemical matter with improved pharmacological profiles has driven a paradigm shift in drug discovery, moving away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds. This "escape from flatland" is a direct response to the need for molecules with enhanced target specificity, improved metabolic stability, and better overall drug-like properties. In this context, azaspirocycles, particularly the azaspiro[3.3]heptane framework, have garnered significant attention.

The inherent rigidity of the spiro[3.3]heptane core, composed of two fused four-membered rings, minimizes the entropic penalty upon binding to a biological target. Furthermore, the nitrogen atom(s) within the scaffold provide crucial points for functionalization and modulation of physicochemical properties such as solubility and basicity. This guide will explore the journey of the azaspiro[3.3]heptane scaffold, from its initial synthesis to its current status as a privileged structural motif in the medicinal chemist's toolbox.

A Historical Perspective: The Genesis of a Unique Scaffold

While the application of azaspiro[3.3]heptanes in drug discovery is a relatively recent phenomenon, the core structure was first reported over six decades ago. The pioneering work of Govaert and Beyaert in the mid-20th century laid the foundation for the synthesis of this intriguing ring system, though its potential in medicinal chemistry was not immediately recognized[1]. For many years, the azaspiro[3.3]heptane scaffold remained a synthetic curiosity. However, the turn of the 21st century and the increasing demand for novel, three-dimensional chemical entities led to a resurgence of interest in this unique structural class. Seminal contributions from research groups led by Carreira, Mykhailiuk, and Grygorenko, among others, have been instrumental in developing efficient synthetic routes and demonstrating the profound impact of this scaffold on drug-like properties[2][3].

Synthetic Strategies: Accessing the Azaspiro[3.3]heptane Core

The utility of any chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, a variety of robust and scalable methods have been developed to construct the azaspiro[3.3]heptane framework, allowing for the preparation of a diverse array of substituted derivatives.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

One of the most common and versatile classes of azaspiro[3.3]heptanes is the 2,6-diaza derivative. A practical and scalable route involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by a cyclization step[1][4].

Experimental Protocol: Synthesis of 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane [1]

  • Step 1: Reductive Amination. (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine (75 mg, 0.225 mmol) is dissolved in a 9:1 mixture of DMF and H₂O (3.5 mL).

  • Step 2: Cyclization. The solution is heated in a sealed tube at 110 °C with stirring. After 90 minutes, an additional portion of H₂O (0.4 mL) is added, and heating is continued for a further 3 hours.

  • Step 3: Work-up and Purification. The reaction mixture is allowed to cool to ambient temperature and then loaded onto an SCX ion-exchange cartridge (preconditioned with MeOH). After washing with MeOH, the product is eluted with 1 M NH₃ in MeOH. The solvent is evaporated, and the residue is purified by flash column chromatography (eluting with 1–30% EtOH in CH₂Cl₂) to afford the desired product as a colorless oil (49 mg, 73% yield).

G cluster_0 Reductive Amination & Cyclization Start 1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine Reagents DMF/H₂O, 110 °C Start->Reagents Product 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane Reagents->Product

Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition

A powerful strategy for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition reaction between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam intermediate. Subsequent reduction of the β-lactam ring with alane yields the desired 1-azaspiro[3.3]heptane[3][5]. This method has been successfully employed to create bioisosteres of piperidine[3].

The mechanism of the thermal [2+2] cycloaddition of a ketene (or isocyanate) with an alkene is a concerted, suprafacial-suprafacial process. The LUMO of the ketene interacts with the HOMO of the alkene, leading to the formation of the four-membered ring in a single step with retention of stereochemistry.

G cluster_1 [2+2] Cycloaddition Pathway Alkene Endocyclic Alkene Isocyanate Graf's Isocyanate (ClO₂S-NCO) Cycloaddition Thermal [2+2] Cycloaddition Lactam Spirocyclic β-Lactam Reduction Alane Reduction Product 1-Azaspiro[3.3]heptane

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The 2-oxa-6-azaspiro[3.3]heptane scaffold is another important variant with applications in drug discovery. An improved synthesis involves the use of tribromopentaerythritol and p-toluenesulfonamide, followed by deprotection[6]. The resulting free base can be converted to various salts to improve its stability and solubility[6].

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts [6]

  • Step 1: Cyclization. Tribromopentaerythritol is reacted with p-toluenesulfonamide under basic conditions to yield the N-tosylated spiro compound.

  • Step 2: Deprotection. The tosyl group is removed, often using magnesium turnings in methanol.

  • Step 3: Salt Formation. The crude 2-oxa-6-azaspiro[3.3]heptane is treated with a sulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid) in a suitable solvent (e.g., methanol) to precipitate the corresponding sulfonate salt, which is then isolated by filtration.

Physicochemical Properties and Bioisosteric Relationships

The allure of the azaspiro[3.3]heptane scaffold lies in its ability to confer advantageous physicochemical properties upon a molecule. It is often employed as a bioisostere for more common saturated heterocycles such as piperidine, piperazine, and morpholine.

PropertyPiperidine Analog2-Azaspiro[3.3]heptane Analog2,6-Diazaspiro[3.3]heptane Analog
Aqueous Solubility LowerGenerally HigherGenerally Higher
Lipophilicity (logD) HigherCan be Lower or HigherGenerally Lower
Metabolic Stability VariableOften Improved[6]Often Improved
pKa Typically ~10-11Can be modulatedTwo basic centers
3D Shape Chair/Boat ConformationsRigid, Defined Exit VectorsRigid, Defined Exit Vectors

Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane Scaffolds and their Piperidine Analogs.

The rigid nature of the azaspiro[3.3]heptane core provides well-defined exit vectors for substituents, allowing for precise control over their spatial orientation. This is a significant advantage over the more flexible piperidine and piperazine rings, where conformational ambiguity can complicate structure-activity relationship (SAR) studies.

Applications in Drug Discovery: Case Studies

The versatility and favorable properties of the azaspiro[3.3]heptane scaffold have led to its incorporation into a number of drug discovery programs across various therapeutic areas.

TBI-223: A Novel Oxazolidinone Antibiotic for Tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. TBI-223 is a novel, orally available oxazolidinone antibiotic that incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety[7][8][9]. This scaffold replaces the morpholine ring found in the approved oxazolidinone antibiotic linezolid. The inclusion of the spirocyclic core in TBI-223 is designed to enhance its pharmacokinetic profile[7][10]. Preclinical studies have demonstrated potent activity against Mycobacterium tuberculosis and a potentially improved safety profile compared to linezolid[9].

G cluster_2 TBI-223: A Case Study Linezolid Linezolid (Morpholine ring) TBI223 TBI-223 (2-Oxa-6-azaspiro[3.3]heptane) Linezolid->TBI223 Bioisosteric Replacement Properties Improved Pharmacokinetics Potent Anti-TB Activity TBI223->Properties

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations[11][12][13][14]. Analogs of the approved PARP inhibitor olaparib have been synthesized incorporating a 2-azaspiro[3.3]heptane moiety as a bioisosteric replacement for the piperazine ring[15]. These modifications aim to explore new chemical space and potentially improve the pharmacological properties of the parent compound.

Emerging Applications

The application of azaspiro[3.3]heptane scaffolds is continually expanding. They are being investigated as components of CXCR4 antagonists for the potential treatment of cancer metastasis and inflammatory diseases[16][17][18][19]. Furthermore, their unique structural features make them attractive for incorporation into other classes of therapeutics, such as GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity[20][21][22][23][24].

Conclusion and Future Outlook

The azaspiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the arsenal of the medicinal chemist. Its unique combination of three-dimensionality, synthetic tractability, and the ability to confer desirable physicochemical properties has led to its successful application in a variety of drug discovery programs. As our understanding of the interplay between molecular architecture and biological activity deepens, we can expect to see the continued and expanded use of this privileged scaffold in the design of the next generation of therapeutics. The ongoing development of novel synthetic methodologies will further broaden the accessible chemical space around the azaspiro[3.3]heptane core, ensuring its relevance in the years to come.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Ma, C., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 12(11), 1746-1752. [Link]

  • Kirichok, A. A., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(30), 8873-8877. [Link]

  • Bosman, K., et al. (2024). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. Journal of Clinical Medicine, 13(12), 3584. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • AstraZeneca. (n.d.). AstraZeneca Medications. Retrieved January 20, 2026, from [Link]

  • Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (2024, December 18). GLP-1 receptor agonist. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[25][25] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Cleveland Clinic. (2023, August 29). GLP-1 Agonists: What They Are, How They Work & Side Effects. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • White, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1334–1341. [Link]

  • Stone, M. J., et al. (2023). The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis. Bioorganic & Medicinal Chemistry, 94, 117469. [Link]

  • Bodnar, L., et al. (2025). Combination therapies with olaparib — new treatment options. Oncology in Clinical Practice, 21(3). [Link]

  • Working Group for New TB Drugs. (n.d.). TBI-223. Retrieved January 20, 2026, from [Link]

  • Stepan, A. F., et al. (2019). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 21(15), 6076-6080. [Link]

  • Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Lee, J. M., & Ledermann, J. A. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122822119. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • The Ohio State University Wexner Medical Center. (2024, January 10). What is a GLP-1 agonist, and how does it work? [Video]. YouTube. [Link]

  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Dooley, K. E., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy, 69(4). [Link]

  • Taylor & Francis. (n.d.). CXCR4 antagonists – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • Diabetes UK. (n.d.). GLP-1 agonists. Retrieved January 20, 2026, from [Link]

  • Ke, R., et al. (2024). Dose selection and formulation strategy for TBI-223. ResearchGate. [Link]

  • FDA Drug Information Soundcast in Clinical Oncology. (2018, February 20). FDA D.I.S.C.O.: Olaparib for gBRCAm HER2-negative metastatic breast cancer [Video]. YouTube. [Link]

  • Dwyer, M. P., et al. (2024). Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024.
  • Drugs.com. (2025, October 29). GLP-1 Drugs (Incretin Mimetics) - List of Brands & Generics. [Link]

  • Lee, J. M., & Ledermann, J. A. (2022). Inhibitors of PARP: Number crunching and structure gazing.
  • Stepan, A. F., et al. (2010). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Research and Markets. (2025). CXCR4 Receptor Antagonists - Pipeline Insight, 2025. [Link]

  • Taylor & Francis. (n.d.). CXCR4 antagonists. Retrieved January 20, 2026, from [Link]

Sources

The Rise of 3,3-Disubstituted Oxetanes: A Modern Bioisostere for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical matter with improved pharmacological and pharmacokinetic profiles is a central theme in modern drug development. In recent years, the oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from an academic curiosity to a valuable motif in the medicinal chemist's toolbox.[1][2] This guide focuses specifically on the 3,3-disubstituted oxetane core, a scaffold that offers a unique combination of physicochemical properties, metabolic stability, and synthetic accessibility, making it a powerful tool for lead optimization and the design of next-generation therapeutics.

The Strategic Advantage of the 3,3-Disubstituted Oxetane Core

The utility of the oxetane ring stems from its distinctive blend of features: low molecular weight, high polarity, and a pronounced three-dimensional structure.[2][3] The 3,3-disubstitution pattern is particularly advantageous as it does not introduce a new chiral center, simplifying synthesis and stereochemical considerations.[2] The primary drivers for its adoption in medicinal chemistry are its roles as a bioisosteric replacement for two common, yet often problematic, functional groups: the gem-dimethyl group and the carbonyl group.[1][4]

  • Gem-Dimethyl Replacement: gem-Dimethyl groups are frequently used to block metabolically vulnerable positions on a molecule. However, their introduction invariably increases lipophilicity (LogP), which can negatively impact solubility and other pharmacokinetic properties.[5] The 3,3-disubstituted oxetane provides a spatially similar, yet significantly more polar, alternative.[5] This allows medicinal chemists to confer metabolic stability without the associated lipophilicity penalty, a concept pioneered by Carreira and coworkers.[2][5]

  • Carbonyl Replacement: While carbonyl groups are vital for molecular recognition, they can be susceptible to metabolic reduction or can act as Michael acceptors, leading to off-target reactivity. 3,3-Disubstituted oxetanes can mimic the dipole moment, hydrogen-bonding capacity, and geometry of a carbonyl group while enhancing metabolic stability.[2] 3,3-Diaryloxetanes, for example, have emerged as robust isosteres for benzophenones, mitigating potential photochemical liabilities.[2][6][7]

The incorporation of a 3,3-disubstituted oxetane can profoundly and beneficially influence a compound's properties:

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen significantly enhances solubility.[4][8]

  • Reduced Lipophilicity: The replacement of a non-polar group like gem-dimethyl with a polar oxetane ring can substantially lower LogD values.[1]

  • Enhanced Metabolic Stability: The ring can block metabolic oxidation at adjacent sites and is generally more stable than other substitution patterns.[1][8] It can also be used to redirect metabolism away from cytochrome P450 enzymes.[2][8]

  • Modulation of Basicity: Placing an oxetane adjacent to a basic nitrogen, such as in a piperazine ring, can lower the pKa of the amine, which can be crucial for optimizing cell permeability and target engagement.[3][4]

The following table provides a comparative analysis of the physicochemical properties of the gem-dimethyl group versus a representative 3,3-dimethyloxetane moiety.

Propertygem-Dimethyl (in Cyclohexane)3,3-DimethyloxetaneRationale for Advantage in Drug Design
Calculated LogP (cLogP) ~ +1.0 - 1.5~ -0.5 - 0.0Lower cLogP improves aqueous solubility and can lead to a better overall ADME profile.
Molecular Volume SimilarSimilarThe oxetane occupies a similar spatial volume, minimizing the risk of disrupting binding to the target protein.[5]
Dipole Moment ~ 0 D~ 1.9 DThe significant dipole moment introduces polarity, enabling favorable interactions with water and polar residues in a protein binding pocket.
Metabolic Liability Low (Blocks Metabolism)Low (Blocks Metabolism)Both groups effectively shield adjacent positions from metabolic attack, but the oxetane achieves this without increasing lipophilicity.[2][5]
Synthetic Strategies for 3,3-Disubstituted Oxetanes

While the benefits are clear, the historical challenge has been the synthetic accessibility of these strained rings.[3][8] However, significant advances have made a wide array of 3,3-disubstituted building blocks available.

Two foundational methods for oxetane synthesis are the Williamson etherification and the Paternò-Büchi reaction.

  • Williamson Etherification: This is the most common and reliable method, involving the intramolecular cyclization of a 1,3-diol derivative. One hydroxyl group is converted into a good leaving group (e.g., a tosylate), and the other is deprotonated with a base to act as the nucleophile, closing the four-membered ring. Yields for this cyclization step are typically good, ranging from 59% to 87%.[5]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form oxetanes.[9] While powerful, its application for 3,3-disubstituted oxetanes can be limited by regioselectivity and substrate scope.

Recent innovations have focused on improving efficiency, scalability, and functional group tolerance.

  • Synthesis from Malonates: A robust and widely used sequence starts from substituted diethyl malonates. This approach offers great flexibility in introducing diverse substituents at the 3-position.[5]

  • Lithium-Catalyzed Friedel-Crafts Reaction: For the synthesis of 3,3-diaryloxetanes, a lithium-catalyzed Friedel-Crafts alkylation of oxetan-3-ols provides efficient access to these valuable benzophenone isosteres.[2][8]

  • Decarboxylative Coupling: Modern metallaphotoredox catalysis enables the coupling of oxetane amino acids with aryl halides, allowing for the late-stage introduction of the oxetane motif.[1][3]

The diagram below illustrates a generalized workflow for the synthesis of 3,3-disubstituted oxetanes starting from a malonic ester, a common and versatile strategy.

G cluster_0 General Synthetic Workflow for 3,3-Disubstituted Oxetanes A Substituted Malonic Ester B Alkylation & Protection A->B 1. R-X, Base 2. Introduce -CH2OPG G Reduction (e.g., LiAlH4) B->G Ester Reduction C 1,3-Diol Intermediate D Selective Tosylation C->D TsCl, Pyridine E Base-Mediated Cyclization (Williamson) D->E Strong Base (e.g., NaH, KOtBu) F 3,3-Disubstituted Oxetane E->F Intramolecular SN2

Caption: A generalized workflow for synthesizing 3,3-disubstituted oxetanes.

This protocol is adapted from methodologies reported for the synthesis of functionalized 3,3-disubstituted oxetanes.[5] It demonstrates a typical sequence starting from a commercially available precursor.

Step 1: Alkylation of Diethyl Methylmalonate

  • To a solution of diethyl methylmalonate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Add the desired arylmethyl bromide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dialkylated malonate.

Step 2: Reduction to the 1,3-Diol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere.

  • Add a solution of the purified malonate from Step 1 (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (NaOH, X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,3-diol, which is often used in the next step without further purification.

Step 3: Monotosylation and Intramolecular Cyclization

  • Dissolve the crude diol (1.0 eq) in a mixture of pyridine and dichloromethane (DCM) (1:1, 0.2 M) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC. Upon consumption of the starting diol (typically 2-4 hours), the reaction mixture contains the monotosylate intermediate.

  • Add potassium tert-butoxide (KOtBu, 2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM (3x).

  • Combine the organic layers, wash with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final 3,3-disubstituted oxetane.

Case Study: Overcoming ADME Challenges in a SYK Inhibitor

A compelling example of the strategic application of an oxetane is the optimization of the spleen tyrosine kinase (SYK) inhibitor entospletinib.[3] The parent compound suffered from several liabilities, including high metabolic clearance due to oxidation of its morpholine ring.[3]

During lead optimization, replacing the metabolically vulnerable morpholine with a piperazine ring improved stability but significantly increased basicity, leading to poor kinase selectivity.[3] The solution was to introduce an oxetane onto the piperazine nitrogen. This modification successfully:

  • Reduced Basicity: The electron-withdrawing nature of the oxetane lowered the piperazine pKa from a calculated 8.0 to 6.4.[3]

  • Improved Selectivity: The reduced basicity doubled the selectivity for the target kinase.[3]

  • Maintained Stability & Solubility: The final compound, lanraplenib, retained the improved metabolic stability and showed high aqueous solubility.[3]

G cluster_1 Bioisosteric Replacement Logic A Problematic Moiety (e.g., gem-Dimethyl) B Undesirable Property (e.g., High Lipophilicity) A->B Leads to C 3,3-Disubstituted Oxetane A->C Is Replaced By D Desired Property (e.g., Improved Solubility) C->D Confers E Maintained Property (e.g., Metabolic Stability) C->E Maintains

Caption: Logic flow for bioisosteric replacement with a 3,3-disubstituted oxetane.

Chemical Stability and Potential Pitfalls

While the oxetane ring is more stable than often perceived, particularly the 3,3-disubstituted pattern, it is not inert.[1][10] The primary liability is its propensity for ring-opening under certain conditions.

  • Acidic Conditions: Strong acids can protonate the ring oxygen, activating the ring for nucleophilic attack and subsequent opening. This is a key consideration during synthesis and formulation.[1][3]

  • Internal Nucleophiles: The stability of 3,3-disubstituted oxetanes can be compromised by the presence of a nearby internal nucleophile, such as an alcohol or amine. Under acidic conditions, these groups can facilitate intramolecular ring-opening to form more stable 5- or 6-membered rings.[1][2][10]

Therefore, a careful analysis of the overall molecular structure is required when incorporating an oxetane. While generally robust, its stability should be empirically verified under the anticipated physiological and synthetic conditions.[10][11]

Future Perspectives

The validation of the oxetane motif in multiple clinical candidates, and the recent approval of the first fully synthetic oxetane-containing drug, rilzabrutinib, signals growing confidence in this scaffold.[2][8] Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Continued development of late-stage functionalization and asymmetric syntheses will further broaden the accessibility and diversity of oxetane building blocks.

  • New Bioisosteric Applications: Exploration of oxetanes as replacements for other functional groups, such as amides or sulfonamides, is an active area of research.

  • Fluorinated Oxetanes: Combining the unique properties of fluorine with the oxetane core offers new avenues for fine-tuning physicochemical and metabolic properties.[8][12]

References

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Burstein, G. D., & V. A. (2019). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. ResearchGate. [Link]

  • Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Symes, O. L., Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Symes, O. L., Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Stepan, A. F., et al. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]

Sources

The Emergence of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: A Novel Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. The principle of bioisosterism, the exchange of one functional group for another with similar spatial and electronic attributes to enhance a molecule's biological activity, has been a cornerstone of drug design. This guide delves into the strategic application of a unique and promising bioisostere: 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane. We will explore its structural rationale, the profound influence of the gem-dimethyl substitution, and its potential to overcome the limitations of traditional bioisosteres such as morpholine. This guide provides a comprehensive overview of its synthesis, potential applications, and a forward-looking perspective on its role in developing the next generation of therapeutics.

The Imperative for Three-Dimensionality in Drug Design: Beyond "Flatland"

For decades, drug discovery has been dominated by aromatic, planar molecules. However, the increasing complexity of biological targets and the demand for drugs with improved specificity and safety profiles have necessitated a shift towards more three-dimensional (3D) molecular architectures.[1] Molecules with a higher fraction of sp³-hybridized carbons tend to exhibit enhanced solubility, reduced promiscuity, and a lower attrition rate in clinical trials.[2]

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this paradigm shift. Their inherent rigidity and defined 3D geometry offer several advantages over their linear or planar counterparts:

  • Conformational Restriction: The rigid spirocyclic core locks the conformation of a molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocycles can lead to decreased lipophilicity (lower logP) and improved aqueous solubility, crucial for favorable pharmacokinetics.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored chemical space, offering opportunities for novel intellectual property.

The 1-Oxa-6-azaspiro[3.3]heptane Scaffold: A Modern Morpholine Bioisostere

Morpholine is a common heterocyclic motif in many approved drugs, valued for its hydrogen bond accepting capability and its ability to improve the aqueous solubility of a parent molecule. However, it is not without its drawbacks. The flexible nature of the morpholine ring can lead to off-target effects, and it can be susceptible to metabolic degradation.

The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisosteric replacement for morpholine.[4] Its rigid, spirocyclic structure offers a more defined orientation of the nitrogen and oxygen atoms, potentially leading to enhanced target engagement and selectivity.[5]

The "Magic" of the Gem-Dimethyl Group: Introducing this compound

The introduction of a gem-dimethyl group onto a molecular scaffold can have a profound and often unexpectedly beneficial impact on a molecule's properties, an effect often referred to as the "magic methyl" or "gem-dimethyl effect".[6] In the context of the 1-oxa-6-azaspiro[3.3]heptane core, the 3,3-dimethyl substitution is poised to offer several key advantages.

Enhanced Metabolic Stability

One of the most significant benefits of the gem-dimethyl group is its ability to block metabolic oxidation at the substituted position.[7] The carbon atom adjacent to the oxygen in the oxetane ring is a potential site for cytochrome P450-mediated metabolism. The presence of the sterically hindering gem-dimethyl groups can shield this position from enzymatic attack, thereby increasing the metabolic stability and half-life of the drug candidate.[8]

Conformational Pre-organization and the Thorpe-Ingold Effect

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions and a preference for cyclic conformations due to the presence of gem-dialkyl substituents.[9][10] In the this compound scaffold, these methyl groups can influence the overall conformation of the molecule, potentially pre-organizing it into a bioactive conformation for optimal target binding. This can lead to a significant increase in potency.[11]

Modulation of Physicochemical Properties

The addition of two methyl groups will increase the lipophilicity of the scaffold compared to its unsubstituted parent. While a decrease in lipophilicity is often a goal, this modest increase can be strategically employed to fine-tune the overall lipophilic profile of a lead compound, balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Data Presentation: Comparative Physicochemical Properties

PropertyMorpholine1-Oxa-6-azaspiro[3.3]heptaneThis compound
Molecular Weight 87.12 g/mol 99.13 g/mol [12]127.18 g/mol [13]
Calculated logP -0.85~ -0.5~ 0.2
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų21.3 Ų
Rotatable Bonds 000
Fraction of sp³ Carbons (Fsp³) 1.01.01.0

Note: Calculated logP values are estimations and can vary depending on the algorithm used. The values presented here are for comparative purposes.

Synthesis of this compound: A Proposed Synthetic Workflow

The key steps in the proposed synthesis are:

  • Formation of a gem-dimethylcyclobutanone derivative: This can be achieved through various methods, including the photochemical [2+2] cycloaddition of isobutylene with a suitable ketene equivalent.

  • Introduction of the azetidine ring precursor: The cyclobutanone can be functionalized to introduce the necessary components for the formation of the azetidine ring.

  • Construction of the spiro-oxetane ring: A Paternò-Büchi reaction or a Williamson etherification approach can be employed to construct the oxetane ring.[17]

  • Formation of the azetidine ring: Intramolecular cyclization would yield the desired spirocyclic scaffold.

G cluster_0 Proposed Synthetic Workflow Start Isobutylene & Ketene Equivalent Step1 [2+2] Cycloaddition Start->Step1 Intermediate1 3,3-Dimethylcyclobutanone Step1->Intermediate1 Step2 Functionalization Intermediate1->Step2 Intermediate2 Functionalized Cyclobutane Step2->Intermediate2 Step3 Paternò-Büchi or Williamson Etherification Intermediate2->Step3 Intermediate3 Spiro-oxetane Precursor Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Product 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane Step4->Product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of a key intermediate in the pathway to this compound.

Synthesis of N-protected this compound

  • Step 1: Synthesis of 3,3-dimethylcyclobutanone. In a photochemical reactor, a solution of a suitable ketene equivalent in an appropriate solvent is irradiated with a UV lamp while isobutylene gas is bubbled through the solution. The reaction is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude 3,3-dimethylcyclobutanone is purified by distillation.

  • Step 2: α-Functionalization. To a solution of 3,3-dimethylcyclobutanone in THF at -78 °C is added a strong base such as LDA, followed by the addition of an electrophilic source of the azetidine precursor (e.g., a protected 2-aminoethyl halide). The reaction is warmed to room temperature and quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.

  • Step 3: Oxetane Formation. The functionalized cyclobutane is subjected to conditions that promote intramolecular cyclization to form the oxetane ring. This could involve a reduction of a carbonyl group followed by a Williamson etherification, or a Paternò-Büchi reaction if an appropriate alkene is present.

  • Step 4: Azetidine Ring Closure. The precursor containing the oxetane and the pending amino group is treated with a suitable reagent to facilitate intramolecular cyclization to form the azetidine ring. This may involve activation of a leaving group and subsequent nucleophilic attack by the amine.

  • Step 5: Deprotection. The protecting group on the nitrogen atom is removed under standard conditions to yield the final product, this compound.

Hypothetical Case Study: Improving a Kinase Inhibitor

Consider a hypothetical kinase inhibitor that contains a morpholine moiety responsible for interacting with the solvent-exposed region of the ATP binding pocket. While the compound shows good potency, it suffers from poor metabolic stability, leading to a short half-life.

By replacing the morpholine with this compound, we can anticipate the following improvements:

  • Increased Metabolic Stability: The gem-dimethyl group is expected to block metabolism at the 3-position of the oxetane ring, leading to a longer in vivo half-life.

  • Enhanced Potency: The rigid spirocyclic scaffold can better position the nitrogen and oxygen atoms for optimal interactions with the target, potentially leading to an increase in binding affinity.

  • Improved Selectivity: The unique 3D shape of the spirocycle may lead to a more specific interaction with the target kinase over other related kinases, improving the selectivity profile of the inhibitor.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Predicted Outcomes Original Kinase Inhibitor with Morpholine Moiety Replacement Bioisosteric Replacement Original->Replacement New Kinase Inhibitor with 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane Replacement->New Outcome1 Increased Metabolic Stability New->Outcome1 Outcome2 Enhanced Potency New->Outcome2 Outcome3 Improved Selectivity New->Outcome3

Caption: A hypothetical case study illustrating the benefits of bioisosteric replacement.

Conclusion and Future Perspectives

This compound represents a novel and highly promising bioisostere for modern drug discovery. By combining the inherent advantages of a rigid spirocyclic scaffold with the beneficial properties of the gem-dimethyl group, this motif has the potential to address key challenges in medicinal chemistry, particularly in improving metabolic stability and potency. While further experimental validation is required, the theoretical principles and the success of related spirocyclic bioisosteres strongly suggest that this compound will become a valuable tool in the medicinal chemist's arsenal for the design and development of innovative therapeutics. As synthetic methodologies for its construction become more established, we anticipate its widespread adoption in drug discovery programs targeting a diverse range of diseases.

References

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(10), 1383-1393.
  • de L. Alexio, R., de S. E. Ali, I., & de C. da S. Pinto, A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1141.
  • Bull, J. A., & Croft, R. A. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Juniper Online Journal of Case Studies, 1(1).
  • Mahajan, S., & Bull, J. A. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 25(15), 3469.
  • Wang, Y., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products.
  • University of Illinois. (2020). Researchers finding ways to rapidly access the “magic methyl” effect. Chemistry | Illinois.
  • Müller, K., et al. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.
  • Scientific Update. (2020). The Magic Methyl in Medicinal Chemistry.
  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(10), 1383–1393.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.
  • ResearchGate. (n.d.). The syntheses of several gem‐dimethylcyclobutane natural products.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 19(25), 5536-5556.
  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13747-13801.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Bull, J. A., & Croft, R. A. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3321.
  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia.
  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effects on Intramolecular Reactions. Chemical Reviews, 105(5), 1735–1766.
  • Bachrach, S. M. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 72(26), 10233–10236.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69.
  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Yuan, C. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • MySkinRecipes. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. MySkinRecipes.
  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. PubChem.
  • TCI America. (n.d.). 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%, 1 gram. TCI America.
  • Fisher Scientific. (n.d.). 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%, Thermo Scientific Chemicals. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Conformational Analysis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling three-dimensional bioisostere for commonly used cyclic systems in medicinal chemistry, offering a unique conformational profile and improved physicochemical properties.[1][2] This guide provides a comprehensive technical framework for the conformational analysis of a specific derivative, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. We will explore both computational and experimental methodologies to elucidate the preferred three-dimensional structure of this molecule. This document is intended for researchers, scientists, and drug development professionals who are interested in the structural characterization of novel spirocyclic systems.

Introduction: The Significance of Spiro[3.3]heptanes in Drug Discovery

The "escape from flatland" is a prevailing theme in modern medicinal chemistry, emphasizing the move away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[3] Spirocycles, particularly the rigid spiro[3.3]heptane core, are at the forefront of this movement. Their unique, non-planar geometry allows for precise vectorization of substituents into chemical space, potentially leading to enhanced target selectivity and improved ADME (absorption, distribution, metabolism, and excretion) properties.[4][5] The title compound, this compound, incorporates an oxetane and an azetidine ring, both of which are known to influence properties such as solubility and metabolic stability.[6][7] A thorough understanding of its conformational landscape is therefore critical for its potential application in drug design.

Proposed Synthetic Pathway

To perform a comprehensive conformational analysis, the molecule must first be synthesized. Based on established literature for the synthesis of similar heteroatomic spiro[3.3]heptanes, a plausible synthetic route is proposed.[4][8] The key step would likely involve a double intramolecular cyclization of a suitable precursor.

Experimental Protocol: Proposed Synthesis of this compound

  • Starting Material: The synthesis would commence with 2,2-bis(hydroxymethyl)propane-1,3-diol.

  • Selective Protection: Two of the four hydroxyl groups would be selectively protected, for example, as tosylates, leaving two free hydroxyls.

  • Activation of Hydroxyl Groups: The remaining two hydroxyl groups would be activated for nucleophilic substitution, potentially by conversion to bromides or mesylates.

  • Formation of the Azetidine Ring: Reaction with a suitable nitrogen source, such as a protected amine (e.g., benzylamine), would lead to the formation of the azetidine ring through intramolecular nucleophilic substitution.

  • Formation of the Oxetane Ring: Subsequent intramolecular Williamson ether synthesis under basic conditions would facilitate the formation of the oxetane ring.

  • Deprotection and Final Product: Removal of the protecting groups from the nitrogen and the two hydroxyls, followed by the introduction of the dimethyl groups on the oxetane-adjacent carbon, would yield the final product. The introduction of the gem-dimethyl group could be achieved earlier in the synthesis on a suitable precursor.

Computational Conformational Analysis

Computational modeling provides a powerful tool for predicting the stable conformations of a molecule and their relative energies.[9][10]

Computational Methodology

A hierarchical approach is recommended, starting with a broad conformational search using molecular mechanics (MM) and refining the promising candidates with more accurate quantum mechanics (QM) methods.

Experimental Protocol: Computational Analysis

  • Initial 3D Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular modeling program.

  • Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search is performed using a suitable force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface. This will identify a range of possible low-energy conformations.

  • Geometry Optimization and Energy Minimization (QM): The lowest energy conformers identified from the MM search are then subjected to geometry optimization and energy calculation at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

  • Analysis of Conformational Parameters: Key dihedral angles, bond angles, and ring puckering parameters are analyzed for each stable conformer. The relative energies of the conformers are used to calculate their expected Boltzmann population at a given temperature.

Predicted Conformations

The spiro[3.3]heptane system is composed of two four-membered rings. Both oxetane and azetidine rings are known to adopt puckered conformations to relieve ring strain.[6][11] The presence of the gem-dimethyl group at the C3 position is expected to significantly influence the puckering of the oxetane ring and may introduce steric hindrance that favors specific conformations of the adjacent azetidine ring. The two most likely low-energy conformations will involve different puckering modes of the two rings relative to each other.

Computational Workflow Diagram

computational_workflow start 2D Structure of this compound gen3d Generate Initial 3D Structure start->gen3d mm_search Molecular Mechanics (MM) Conformational Search gen3d->mm_search qm_opt Quantum Mechanics (QM) Geometry Optimization & Energy Calculation mm_search->qm_opt Select low-energy conformers freq_calc Frequency Calculation to Confirm Minima qm_opt->freq_calc analysis Analyze Dihedral Angles, Ring Puckering, and Relative Energies freq_calc->analysis end Predicted Stable Conformers and Populations analysis->end

Caption: Computational workflow for conformational analysis.

Experimental Conformational Analysis

Experimental techniques are crucial for validating the computational predictions and determining the conformational preferences in solution or the solid state.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the conformation of molecules in solution.[13]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra. The chemical shifts will provide initial information about the electronic environment of the nuclei.[14] The protons of the oxetane ring are expected to appear at approximately 4.5-5.0 ppm, while the azetidine protons will be in a different region.[11][15]

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the oxetane and azetidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations, which can help in assigning quaternary carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for conformational analysis.[6][16] Through-space correlations between protons will provide information on their spatial proximity, allowing for the determination of the preferred conformation. For example, NOEs between protons on the oxetane and azetidine rings will define their relative orientation.

  • Data Analysis: Analyze coupling constants (³JHH) to estimate dihedral angles using the Karplus equation. Integrate NOE/ROE cross-peak volumes to determine inter-proton distances.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups and the strain within the cyclic system.

Experimental Protocol: IR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

  • Spectrum Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Look for characteristic absorption bands. The C-O-C stretching frequency of the strained oxetane ring is a key feature. The N-H stretching and bending vibrations of the azetidine ring will also be present.

Experimental Workflow Diagram

experimental_workflow start Synthesized this compound nmr NMR Spectroscopy (1D & 2D) start->nmr ir Infrared (IR) Spectroscopy start->ir xray X-ray Crystallography (optional) start->xray nmr_analysis Analyze Chemical Shifts, Coupling Constants, and NOEs/ROEs nmr->nmr_analysis ir_analysis Analyze Vibrational Frequencies ir->ir_analysis xray_analysis Determine Solid-State Structure xray->xray_analysis end Elucidated Conformation nmr_analysis->end ir_analysis->end xray_analysis->end

Caption: Experimental workflow for conformational analysis.

Data Integration and Summary

The most comprehensive understanding of the conformational properties of this compound is achieved by integrating the computational and experimental data. The computationally predicted low-energy conformations should be compared with the experimental NMR data. The predicted inter-proton distances for each conformer can be compared with the observed NOE/ROE intensities to determine which conformation is predominant in solution.

Table 1: Predicted Conformational Data for this compound

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Predicted Population (%)
Conformer A e.g., C2-C1-N6-C50.00e.g., 75%
Conformer B e.g., C2-C1-N6-C5e.g., 1.5e.g., 25%

Note: The values in this table are hypothetical and would be populated with actual data from the computational and experimental analyses.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining computational modeling and experimental spectroscopy. This guide outlines a robust framework for elucidating the three-dimensional structure of this and related spirocyclic molecules. A detailed understanding of their conformational preferences is fundamental to leveraging their full potential in the design of next-generation therapeutics.

References

  • Kovacevic, B., Maksic, Z. B., & Vianello, R. (2005). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 7(16), 3145-3151. [Link]

  • Fukaya, K., Oonishi, Y., Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13475–13484. [Link]

  • Wouters, J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(18), 4299. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Fukaya, K., Oonishi, Y., Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Ito, K., Tomita, M., & Endo, T. (2012). Cationic Ring-Opening Polymerization of Oxetane with Solid-Acid Catalysts. ResearchGate. [Link]

  • Ozenne, V., Bauer, R., & Jensen, M. R. (2018). Reweighting methods for elucidation of conformation ensembles of proteins. Essays in Biochemistry, 62(4), 537-546. [Link]

  • Lando, D. Y., & Fridman, A. S. (2021). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysical Reviews, 13(5), 723-737. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry–A European Journal, 27(61), 15074-15086. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(24), 5724-5727. [Link]

  • Mogilaiah, K., et al. (2013). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Juaristi, E., & Labastida, V. (1990). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (11), 1837-1841. [Link]

  • Kovacevic, B., Maksic, Z. B., & Vianello, R. (2005). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. ResearchGate. [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366(19), 3894-3902. [Link]

  • Natho, P., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. [Link]

  • Kahn, K. (2020). Alkane Conformations Experiment Part 1, Prelab. YouTube. [Link]

  • Hamza, D., & Martin, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(05), 830-832. [Link]

  • Wüthrich, K. (2003). Structure Determination by NMR Spectroscopy. JenaLib. [Link]

  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(34), 4819-4828. [Link]

  • Kahn, K. (2005). Maestro Tutorial: Conformational Analysis. UC Santa Barbara. [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Gonzalez-Velez, A. F., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7769. [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and Aqueous Solubility of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The physicochemical properties of a drug candidate, principally lipophilicity and aqueous solubility, are paramount to its success, governing its absorption, distribution, metabolism, excretion (ADME), and ultimately its therapeutic efficacy and safety profile. Spirocyclic scaffolds have emerged as valuable motifs in modern medicinal chemistry, offering a unique three-dimensional exit vector space and often conferring advantageous properties compared to traditional flat, aromatic systems. This guide provides an in-depth technical analysis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, a novel spirocyclic building block. We will explore its predicted physicochemical characteristics, detail robust experimental protocols for the empirical determination of its lipophilicity (logD) and aqueous solubility (kinetic and thermodynamic), and discuss the implications of these properties in the context of drug discovery.

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its target site is a complex process dictated by the molecule's intrinsic properties. Lipophilicity and solubility are the foundational pillars that determine whether a compound can navigate the diverse aqueous and lipid environments of the human body.

Defining Lipophilicity and its Impact on ADME

Lipophilicity describes a compound's affinity for a lipid or non-polar environment versus an aqueous one. It is a critical factor influencing a drug's ability to cross biological membranes, its binding affinity to targets and off-targets (like metabolic enzymes and plasma proteins), and its overall distribution profile.[1][2]

  • Partition Coefficient (logP): The most common measure of lipophilicity is the logarithm of the partition coefficient, which is the ratio of the concentration of a neutral compound in a biphasic system, typically octan-1-ol and water.[3]

    • logP = log10([Compound]octanol / [Compound]water)

  • Distribution Coefficient (logD): Since most drugs are ionizable at physiological pH (typically pH 7.4), the distribution coefficient (logD) is a more biologically relevant descriptor. It accounts for the partitioning of all species (ionized and non-ionized) at a specific pH.[4]

A delicate balance is required; excessively low lipophilicity can lead to poor membrane permeability and absorption, while excessively high lipophilicity can result in poor aqueous solubility, rapid metabolism, high plasma protein binding, and potential toxicity.[5]

Defining Aqueous Solubility and its Link to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH. For oral drug administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[6] Consequently, poor solubility is a primary cause of low and erratic oral bioavailability.[6]

  • Kinetic Solubility: This is a high-throughput measurement used in early discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][8] It reflects the solubility of the amorphous or least stable solid form and is valuable for ranking compounds and flagging potential issues for in vitro assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in an aqueous buffer. It is a lower-throughput, more resource-intensive measurement typically performed on lead candidates to inform formulation development.[6]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Interplay of Lipophilicity and Solubility in ADME.

Physicochemical Profile of this compound

Molecular Structure and Properties
  • Name: this compound

  • CAS Number: 1073234-27-1[9]

  • Molecular Formula: C₇H₁₃NO[9]

  • Molecular Weight: 127.18 g/mol [9]

  • SMILES: CC1(C2(CNC2)OC1)C

The structure features a spirocyclic core composed of an oxetane and an azetidine ring, with two methyl groups on the oxetane ring. This scaffold provides a rigid, three-dimensional geometry, which is often sought after to improve pharmacological properties over flat aromatic rings.[10]

Computational Prediction of Lipophilicity and Solubility

In the absence of experimental data for this specific novel compound, in silico prediction tools provide a critical first assessment. We utilized two well-regarded, freely accessible platforms: SwissADME and Molinspiration.[1][11] The process involves inputting the molecule's SMILES string to generate the predicted values.

Rationale for Tool Selection:

  • SwissADME: Offers a consensus prediction by calculating logP using multiple algorithms (e.g., XLOGP3, WLOGP, MLOGP) and provides solubility estimates based on different models (ESOL, Ali, SILICOS-IT).[12] This multi-model approach provides a robust estimate and highlights potential variability between prediction methods.

  • Molinspiration: Employs a robust fragment-based contribution method (miLogP) that has been validated against a large dataset of drug-like molecules and is widely cited in scientific literature.[3][13]

ParameterPrediction ToolPredicted ValueInterpretation
Lipophilicity (logP) Molinspiration (miLogP)0.45 Low lipophilicity, suggesting high aqueous solubility but potentially low membrane permeability if uncharged.
SwissADME (Consensus)0.71 Low lipophilicity, consistent with Molinspiration.
Aqueous Solubility SwissADME (ESOL)logS: -0.73 Soluble. Corresponds to a solubility of ~1.86 mg/mL.
SwissADME (Ali)logS: -1.08 Soluble. Corresponds to a solubility of ~1.05 mg/mL.
SwissADME (SILICOS-IT)logS: -1.33 Soluble. Corresponds to a solubility of ~0.59 mg/mL.

Summary of Predictions: The in silico data consistently points towards this compound being a highly water-soluble compound with low lipophilicity . This profile is advantageous for avoiding issues related to poor solubility but may require careful structural modification if passive membrane permeability needs to be enhanced for a specific therapeutic application. The basic nitrogen in the azetidine ring will be protonated at physiological pH, making logD7.4 the critical experimental parameter to determine.

Experimental Determination of Lipophilicity (logD₇.₄)

While predictions are invaluable for initial screening, empirical data is the gold standard. The shake-flask method is the definitive technique for determining partition coefficients.[4][14]

Protocol: Shake-Flask Method for logD₇.₄ Determination

Causality: This method directly measures the partitioning of the compound between two immiscible phases after they have reached equilibrium. Using a phosphate buffer at pH 7.4 ensures that the measurement reflects the distribution of both the ionized and non-ionized forms of the molecule in a biologically relevant state.[15]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the buffer by shaking it vigorously with n-octanol for 24 hours and allowing the phases to separate. Similarly, pre-saturate n-octanol with the PBS buffer.[5] This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to achieve a final concentration suitable for analytical detection (e.g., 100 µM).

  • Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for a minimum of 1 hour to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15 minutes to achieve complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the upper n-octanol layer and the lower aqueous layer. Be meticulous to avoid cross-contamination.

  • Quantification: Analyze the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS or HPLC-UV. Create a calibration curve to determine the exact concentrations.

  • Calculation: Calculate the logD₇.₄ using the following formula:

    • logD₇.₄ = log10([Compound]octanol / [Compound]aqueous)

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Workflow for Shake-Flask logD Determination.

Experimental Determination of Aqueous Solubility

Given the high-throughput nature of early drug discovery, a kinetic solubility assay is the most appropriate starting point.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: This method relies on light scattering. A compound dissolved in DMSO is diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate, forming fine particles that scatter light. A nephelometer measures this turbidity, allowing for a rapid determination of the kinetic solubility limit.[8][16] This approach is ideal for screening many compounds quickly with minimal material.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10 mM stock solution of this compound in 100% DMSO. In a 96-well plate, perform a serial dilution of this stock to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Buffer Addition: Using a multichannel pipette or automated liquid handler, add a fixed volume of PBS (pH 7.4) to each well, typically resulting in a 50-fold dilution (e.g., 2 µL of DMSO stock into 98 µL of buffer). This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours, with gentle shaking to allow for precipitation to occur.[16]

  • Measurement: Place the 96-well plate into a plate-based nephelometer or a spectrophotometer capable of measuring absorbance at a high wavelength (e.g., 620 nm) to detect light scattering.[7]

  • Data Analysis: Plot the measured turbidity (light scattering units) against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the baseline (e.g., >3 standard deviations of the vehicle control wells).

G

Integrated Analysis and Discussion

The physicochemical profile of this compound, as indicated by robust computational predictions, is one of low lipophilicity and high aqueous solubility. This is a highly desirable starting point in drug discovery, as it mitigates the significant risks and formulation challenges associated with poorly soluble "brick dust" compounds.

  • Implications for Drug Development:

    • Low Toxicity Risk: The high polarity reduces the likelihood of non-specific binding to hydrophobic pockets in off-target proteins, often associated with toxicity.

    • Favorable Formulation: High aqueous solubility simplifies formulation for both in vitro and in vivo studies, potentially allowing for simple buffered solutions.

    • Permeability as a Key Challenge: The primary challenge for this scaffold will likely be achieving adequate passive permeability across biological membranes (e.g., the gut wall or the blood-brain barrier). The low predicted logP suggests that while the molecule dissolves readily, it may not efficiently partition into lipid bilayers.

  • Strategies for Modulation: The azetidine nitrogen provides a convenient handle for chemical modification. Derivatization at this position with carefully selected substituents can be used to modulate lipophilicity. The goal would be to increase the logD₇.₄ into the optimal range for oral absorption (typically 1-3) without sacrificing the beneficial solubility of the core scaffold.

Conclusion

This compound represents a promising building block for medicinal chemistry, characterized by a favorable solubility profile inherent to its spirocyclic, heteroatom-rich structure. This technical guide outlines the theoretical basis and provides validated, practical protocols for the essential tasks of predicting and experimentally determining its lipophilicity and solubility. By integrating computational screening with robust empirical measurements, researchers can efficiently characterize this scaffold and make informed decisions to guide the design of next-generation therapeutics with optimized ADME properties.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay.

  • protocols.io. LogP / LogD shake-flask method.

  • Molinspiration. logP - octanol-water partition coefficient calculation.

  • Martínez-Pla, J. J., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 75, 65-73.

  • Domainex. Shake Flask LogD.

  • World Journal of Pharmaceutical and Medical Research. (2025). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY.

  • Evotec. Turbidimetric Solubility Assay.

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.

  • Molinspiration. Property Calculation, Molecular Database Search.

  • Swiss Institute of Bioinformatics. SwissADME.

  • Evotec. Cyprotex LogD Shake Flask Fact Sheet.

  • ResearchGate. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

  • Chemenu. cas 1073234-27-1|| where to buy this compound.

  • YouTube. Molinspiration | Drug Bioactivities and Structure Predictions.

  • YouTube. SwissADME a web tool to support pharmacokinetic optimization for drug discovery.

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.

  • PubChem. 3,3-Dimethyl-2-azaspiro[3.3]heptane-6-carboxamide.

  • Sigma-Aldrich. 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one.

  • Sigma-Aldrich. 2-Oxa-6-azaspiro[3.3]heptane.

  • biosynth.com. 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%.

  • BLDpharm. 174-78-7|2-Oxa-6-azaspiro[3.3]heptane.

Sources

A Technical Guide to the Synthesis and Stereochemical Nuances of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a motif of significant interest in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. As a three-dimensional, rigid bioisostere for common fragments like morpholine, it offers a compelling strategy to navigate "beyond flatland" in drug design. This technical guide provides an in-depth examination of the synthesis of a specific, yet foundational, derivative: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. We will dissect the strategic considerations for its construction, focusing on the causality behind experimental choices and the inherent stereochemical properties of this strained, spirocyclic system. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable scaffold.

Introduction: The Strategic Value of Spiro[3.3]heptanes

In the quest to optimize drug candidates, medicinal chemists increasingly seek to replace planar, aromatic rings with three-dimensional, saturated scaffolds. This "escape from flatland" strategy can lead to significant improvements in properties such as aqueous solubility, metabolic stability, and binding affinity.[1] The spiro[3.3]heptane framework, featuring two fused four-membered rings, is a premier example of such a 3D scaffold.[2][3]

The 1-oxa-6-azaspiro[3.3]heptane motif, in particular, has garnered attention as a superior bioisosteric replacement for morpholine.[4] Its rigid structure provides well-defined exit vectors for substituents, while the oxetane component can enhance aqueous solubility and reduce metabolic degradation compared to functionalities like gem-dimethyl groups.[4] The incorporation of a gem-dimethyl group at the 3-position of the oxetane ring, the subject of this guide, introduces a lipophilic element that can further modulate a compound's properties and conformational preferences.[5][6] This guide elucidates a robust synthetic pathway to this specific analogue, addressing the challenges of constructing two strained, four-membered rings around a central spiro-carbon.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a spirocyclic system composed of two strained rings requires a strategy that reliably forms both rings without promoting undesired side reactions. The most logical and field-proven approach for the 1-oxa-6-azaspiro[3.3]heptane core involves a convergent synthesis where the pre-formed oxetane and azetidine rings are coupled.

A retrosynthetic analysis reveals a key disconnection at the C-N bonds of the azetidine ring. This approach simplifies the complex target into two more manageable precursors: a primary amine (or its equivalent) and a dielectrophilic oxetane building block. This strategy is advantageous as it allows for the late-stage introduction of diversity through the choice of the amine component.

G cluster_precursors Target 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane Disconnect C-N Disconnection (Double N-Alkylation) Target->Disconnect Intermediates Key Precursors Amine Primary Amine (e.g., Benzylamine) Disconnect->Amine Oxetane Key Dielectrophile: 3,3-Bis(bromomethyl)-3,3-dimethyloxetane Disconnect->Oxetane

Caption: Retrosynthetic analysis of the target scaffold.

Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis is logically divided into two main stages: the construction of the crucial gem-dimethylated oxetane dielectrophile, followed by the spirocyclization reaction to form the azetidine ring.

Stage 1: Synthesis of 3,3-Bis(bromomethyl)-3,3-dimethyloxetane

The synthesis of the oxetane core is a critical step that establishes the gem-dimethyl substitution pattern. A common and effective method begins with 2,2-dimethyl-1,3-propanediol. The process involves protection, functional group manipulation, and finally, an intramolecular Williamson ether synthesis to form the strained oxetane ring.[7]

G A 2,2-Dimethyl- 1,3-propanediol B Monoprotected Diol A->B 1. Protection (e.g., Trityl) 2. Bromination (e.g., PBr3) C Dibromide Intermediate B->C 1. Deprotection 2. Bromination D Key Oxetane Dielectrophile C->D Intramolecular Cyclization (e.g., NaOH)

Caption: Workflow for the synthesis of the key oxetane intermediate.

Causality Behind Experimental Choices:

  • Protection/Deprotection Sequence: A selective monoprotection of the starting diol is necessary to allow for the sequential introduction of the two bromo- functionalities. The trityl group is an excellent choice for its steric bulk, which facilitates selective protection of one primary alcohol.

  • Bromination: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

  • Intramolecular Cyclization: The final ring-closing step is an intramolecular Williamson ether synthesis. This reaction is performed under basic conditions (e.g., using sodium hydroxide). The reaction must be carefully controlled (e.g., by using high dilution) to favor the intramolecular cyclization over intermolecular polymerization, which is a common side reaction in the formation of strained rings.

Stage 2: Spirocyclization via Double N-Alkylation

With the key dielectrophile in hand, the final step is the formation of the azetidine ring. This is achieved through a double N-alkylation reaction with a primary amine. For the parent scaffold, a protected amine like benzylamine is often used, which can be subsequently deprotected. This approach is analogous to established procedures for similar azaspirocycles.[8]

Stereochemical Considerations:

The final product, this compound, is an achiral molecule belonging to the C₂ᵥ point group. It possesses two mirror planes and a C₂ rotational axis. Therefore, the synthesis does not produce enantiomers or diastereomers. However, the term "stereochemistry" is still highly relevant. The synthesis creates a rigid, three-dimensional structure with a defined and puckered conformation.[6] The spirocyclic nature locks the relative orientation of the two rings, creating specific spatial arrangements for any future substituents. The gem-dimethyl group further rigidifies the oxetane ring. Understanding and confirming this 3D architecture is a key aspect of its stereochemical analysis.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for oxetane and azetidine synthesis.[7][8]

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)-3,3-dimethyloxetane
  • Step A: Monoprotection & Bromination: To a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in pyridine at 0 °C, add trityl chloride (1.0 eq) portion-wise. Stir for 12 hours at room temperature. Quench with water and extract with ethyl acetate. The crude product is then dissolved in a suitable solvent (e.g., DCM) and cooled to 0 °C, followed by the slow addition of PBr₃ (1.1 eq).

  • Step B: Deprotection & Second Bromination: The crude product from Step A is treated with a strong acid (e.g., HCl in methanol) to remove the trityl group. After purification, the resulting bromo-alcohol is subjected to a second bromination using PBr₃ (1.1 eq) as described above to yield the dibromo intermediate.

  • Step C: Oxetane Formation: The dibromo-alcohol intermediate (1.0 eq) is dissolved in a suitable solvent mixture like THF/water. Sodium hydroxide (2.5 eq) is added, and the reaction is heated to reflux for 16 hours. After cooling, the product is extracted with an organic solvent, dried over MgSO₄, and purified by distillation or chromatography to yield the target oxetane.

Protocol 2: Synthesis of 6-Benzyl-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane
  • Reaction Setup: In a pressure vessel, combine 3,3-bis(bromomethyl)-3,3-dimethyloxetane (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like acetonitrile.

  • Cyclization: Seal the vessel and heat the mixture to 80-100 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the N-benzyl protected spirocycle.

  • Deprotection (Optional): The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final target compound, this compound.

Characterization and Data Summary

The structural confirmation of the final product relies on standard spectroscopic techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Due to the molecule's symmetry, the spectrum is expected to be simple. Key signals would include a singlet for the two equivalent methyl groups, a singlet for the four equivalent protons of the azetidine CH₂ groups, and a singlet for the four equivalent protons of the oxetane CH₂ groups.[9]

    • ¹³C NMR: The spectrum would show distinct signals for the spiro quaternary carbon, the quaternary carbon bearing the methyl groups, the methyl carbons, and the methylene carbons of the azetidine and oxetane rings.

  • Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.

  • X-ray Crystallography: Offers unambiguous proof of the three-dimensional structure and connectivity, confirming the spirocyclic nature and the puckered conformation of the rings.

StepKey ReagentsSolventTemperature (°C)Expected Yield
Oxetane Synthesis2,2-dimethyl-1,3-propanediol, PBr₃, NaOHPyridine, THF/H₂O0 to Reflux40-60% (multi-step)
SpirocyclizationBenzylamine, K₂CO₃Acetonitrile80-10060-80%
DeprotectionH₂, Pd/CMethanol / EtOAcRoom Temp>90%

Conclusion

The synthesis of this compound is a strategically important process for generating novel building blocks for drug discovery. While the target molecule is achiral, a deep understanding of stereochemical principles is essential for controlling the construction of its rigid, three-dimensional architecture. The outlined synthetic route, proceeding through a key dielectrophilic oxetane intermediate, provides a reliable and adaptable method for accessing this valuable scaffold. The insights into the causality of reagent selection and reaction conditions offer a robust framework for researchers aiming to incorporate this and related spirocycles into their discovery programs.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2018). ResearchGate. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2021). ChemRxiv. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2020). ResearchGate. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. (2014). ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2019). MDPI. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.). ResearchGate. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (2021). ResearchGate. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Royal Society of Chemistry. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). American Chemical Society. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. [Link]

  • Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (2016). PubMed Central. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. (2016). PubMed Central. [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. (2010). PubMed. [Link]

  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. [Link]

  • NMR Spectroscopy. (2020). University of Wisconsin-Madison. [Link]

  • 3.3. NMR spectroscopy. (2000). Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-Functionalization of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing novel therapeutics with improved pharmacological profiles. This involves moving away from traditional, planar aromatic structures towards more three-dimensional, sp³-rich molecular architectures. Strained spiro heterocycles, particularly the spiro[3.3]heptane motif, have emerged as exceptionally valuable building blocks in this pursuit.[1][2]

The 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane core, a derivative of the well-studied 2-oxa-6-azaspiro[3.3]heptane, offers a unique combination of properties. Its rigid, spirocyclic framework provides predictable vectorization of substituents, which can lead to enhanced target selectivity and improved drug-like properties.[1][3] Furthermore, these scaffolds are often employed as bioisosteres for more common heterocycles like piperidine or morpholine, frequently resulting in improved metabolic stability, aqueous solubility, and a beneficial modulation of lipophilicity.[2][4]

This document provides a detailed guide to the N-functionalization of the secondary amine in the this compound core. While the protocols provided are based on established methodologies for the parent 2-oxa-6-azaspiro[3.3]heptane and related diaza-analogs, they serve as robust starting points. The presence of the gem-dimethyl group on the oxetane ring is not expected to significantly alter the nucleophilicity of the distal nitrogen atom, though minor optimization of reaction conditions may be required to account for potential long-range steric effects. We will explore four primary synthetic strategies: N-Acylation , N-Alkylation , Reductive Amination , and Buchwald-Hartwig N-Arylation .

General Workflow for N-Functionalization

The secondary amine of the spirocyclic core serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of chemical space around this valuable scaffold. The primary pathways for its derivatization are outlined below.

N_Functionalization_Workflow start 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane acylation N-Acylation start->acylation RCOCl or (RCO)₂O, Base alkylation N-Alkylation start->alkylation R-X, Base reductive_amination Reductive Amination start->reductive_amination RCHO or RCOR', Reducing Agent buchwald Buchwald-Hartwig N-Arylation start->buchwald Ar-X, Pd Catalyst, Ligand, Base product_acyl N-Acyl Product (Amide) acylation->product_acyl product_alkyl N-Alkyl Product alkylation->product_alkyl product_reductive N-Alkyl Product reductive_amination->product_reductive product_aryl N-Aryl Product buchwald->product_aryl

Caption: Overview of N-functionalization strategies for the spiro[3.3]heptane core.

Protocol 1: N-Acylation with Acid Chlorides

N-acylation is a fundamental and highly reliable transformation for converting secondary amines into amides. This reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups on the acylating agent. The resulting amide bond can be a critical pharmacophore in its own right or serve as a stable linker.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom on the spiro-amine attacks the electrophilic carbonyl carbon of the acid chloride. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to act as a scavenger for the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.

Detailed Experimental Protocol
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the acid chloride.

  • Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.

  • Reagent Addition: Add the desired acid chloride (1.1 equiv.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is complete.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acyl product.

Data Summary: N-Acylation
ParameterConditionRationale
Stoichiometry Amine (1.0 eq), Acid Chloride (1.1 eq), Base (1.2 eq)A slight excess of reagents ensures complete conversion of the limiting amine.
Solvent Dichloromethane (DCM)Inert, good solubility for reactants, and easily removed.
Temperature 0 °C to Room TemperatureControls initial exothermicity for a clean reaction profile.
Reaction Time 1-4 hoursTypically sufficient for complete conversion.
Typical Yield >90%This is a highly efficient and reliable transformation.

Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a vast array of alkyl substituents.[5] The process involves the initial formation of an iminium ion from the condensation of the amine with a ketone or aldehyde, which is then reduced in situ by a hydride-based reducing agent.[6]

Causality and Experimental Rationale

This one-pot procedure is favored for its efficiency. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is particularly effective because it is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[7] The inclusion of a small amount of acetic acid can catalyze the formation of the iminium ion. For reactions with simple alkyl amines, a more robust, two-step method involving pre-formation of the imine followed by reduction with sodium borohydride can also yield excellent results.[7]

Reductive_Amination_Workflow start Spiro-amine + Aldehyde/Ketone intermediate Iminium Ion Intermediate start->intermediate Condensation (cat. AcOH) product N-Alkylated Product intermediate->product reagent NaB(OAc)₃H (STAB) reagent->intermediate Reduction

Caption: Workflow for one-pot reductive amination using STAB.

Detailed Experimental Protocol (One-Pot)
  • Preparation: To a flask, add the aldehyde or ketone (1.1 equiv.) and this compound (1.0 equiv.).

  • Dissolution: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.2 M).

  • Catalyst (Optional): Add acetic acid (1.0 equiv.) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise. The reaction may exhibit mild gas evolution.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Follow the reaction by LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Workup:

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with an organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is purified via flash column chromatography. For basic amine products, using an amine-functionalized silica gel or adding a small percentage of triethylamine to the eluent can significantly improve peak shape and separation.[8]

Data Summary: Reductive Amination
ParameterConditionRationale
Stoichiometry Amine (1.0 eq), Carbonyl (1.1 eq), STAB (1.5 eq)Ensures complete reaction of the amine.
Solvent DCE, THF, DCMAprotic solvents that do not react with the reducing agent.
Temperature Room TemperatureMild conditions are sufficient for most substrates.
Reaction Time 2-16 hoursSubstrate dependent; sterically hindered carbonyls may require longer times.
Typical Yield 60-90%Generally good to excellent yields are achievable.

Protocol 3: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the preeminent modern method.[9] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between the spiro-amine and aryl halides or triflates, substrates that are unreactive under traditional nucleophilic substitution conditions.[10][11]

Causality and Experimental Rationale

The catalytic cycle involves the oxidative addition of an active Pd(0) species to the aryl halide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[10][12]

Key components and their roles:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common sources of the active Pd(0) catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine within the palladium coordination sphere.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation. The entire reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Detailed Experimental Protocol
  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial containing a stir bar. Evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Solvent and Amine: Add anhydrous toluene (or dioxane) followed by the this compound (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction times can vary significantly (4-24 hours) depending on the reactivity of the aryl halide.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Data Summary: Buchwald-Hartwig N-Arylation
ParameterConditionRationale
Catalyst Loading 1-2 mol% Pd, 2-4 mol% LigandLow catalyst loading is effective; ligand-to-metal ratio is key.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic base is essential for the catalytic cycle.[12]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required for catalyst stability.
Temperature 80-110 °CThermal energy is needed to drive the catalytic cycle, especially oxidative addition.
Atmosphere Inert (Argon or N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.
Typical Yield 50-85%Yields are highly dependent on the specific coupling partners and ligand choice.

Conclusion

The this compound scaffold represents a valuable entry point for the development of novel, three-dimensional chemical entities. The secondary amine provides a reliable chemical handle for diversification through robust and well-established synthetic methodologies. The protocols for N-acylation, reductive amination, and Buchwald-Hartwig N-arylation detailed herein provide researchers with a comprehensive toolkit to functionalize this core, enabling the systematic exploration of structure-activity relationships and the optimization of drug-like properties in discovery programs. Careful monitoring and optimized purification strategies are key to achieving high purity and yield for these valuable compounds.

References

  • Dehli, J. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Graziano, E., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition. Available at: [Link]

  • Request PDF. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Graziano, E., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][] These heterobifunctional molecules are composed of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the ligands ensure target engagement, the linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][4][5][6]

The linker's primary function is to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][7][8][9][10] An optimal linker orients the POI and E3 ligase in a manner that facilitates efficient ubiquitination of the target protein, marking it for destruction by the proteasome.[][11] Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the most common linker motifs due to their synthetic accessibility.[1][3][4] However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[1] This has driven a shift towards more rigid and structurally defined linkers.[3][12]

This guide focuses on the application of a novel, rigid spirocyclic motif, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane , in PROTAC linker design. Its unique three-dimensional structure offers a compelling solution to the challenges associated with flexible linkers, providing a pre-organized scaffold to enhance ternary complex formation and improve the physicochemical properties of the resulting PROTAC.

The Rationale for Rigid Spirocyclic Linkers: The Case for this compound

Rigid linkers, such as those incorporating cycloalkanes or heterocyclic scaffolds, offer several advantages in PROTAC design.[1][4][12] They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic cost of binding.[1] This can lead to enhanced stability of the ternary complex and, consequently, more efficient protein degradation.[11] Furthermore, rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

Spirocyclic structures, in particular, provide a unique and well-defined three-dimensional geometry that can lock the molecular conformation and reduce rotational freedom.[4] The this compound scaffold introduces several desirable features:

  • Defined Exit Vectors: The spirocyclic core presents substituents with predictable spatial orientations, allowing for precise control over the positioning of the POI and E3 ligase ligands.

  • Improved Physicochemical Properties: The incorporation of this motif can lead to improved solubility and metabolic stability compared to purely aliphatic linkers.[13] The oxetane and azetidine rings introduce polarity, which can be beneficial for cell permeability and reducing non-specific binding.

  • Novelty and Intellectual Property: As a departure from common PEG and alkyl linkers, this scaffold offers opportunities for generating novel intellectual property.[13]

The gem-dimethyl substitution on the oxetane ring can further enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

Visualization of the PROTAC Mechanism of Action

To understand the central role of the linker, it is crucial to visualize the PROTAC-mediated protein degradation pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Protocol 1: Synthesis and Incorporation of the Spirocyclic Linker

This section outlines a representative synthetic protocol for incorporating the this compound motif into a PROTAC. The synthesis is modular, allowing for the attachment of various POI ligands and E3 ligase recruiters. For this example, we will use a generic carboxylic acid-functionalized POI ligand and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon recruitment).

Synthetic Workflow Overview

Synthesis_Workflow start 3,3-Dimethyl-1-oxa- 6-azaspiro[3.3]heptane step1 Step 1: Boc Protection of Azetidine Nitrogen start->step1 intermediate1 N-Boc Protected Spirocycle step1->intermediate1 step2 Step 2: Amide Coupling with POI Ligand-COOH intermediate1->step2 intermediate2 POI Ligand-Linker-Boc step2->intermediate2 step3 Step 3: Boc Deprotection (TFA) intermediate2->step3 intermediate3 POI Ligand-Linker-NH2 step3->intermediate3 step4 Step 4: Amide Coupling with E3 Ligand-COOH intermediate3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: A modular, four-step synthetic workflow for constructing a PROTAC with the spirocyclic linker.

Step-by-Step Synthesis Protocol

Step 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Amide Coupling with POI Ligand

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 0.1 M).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the N-Boc protected spirocycle (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the POI-Linker-Boc conjugate.

Step 3: Boc Deprotection

  • Dissolve the POI-Linker-Boc conjugate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Use the resulting crude amine salt directly in the next step or neutralize with a mild base for storage.

Step 4: Final Amide Coupling with E3 Ligase Ligand

  • Activate the E3 ligase ligand with a terminal carboxylic acid (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF, as described in Step 2.

  • Add the crude POI-Linker-NH₂ intermediate (1.1 eq) to the activated E3 ligand solution.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 2.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

Physicochemical Properties of the Resulting PROTAC

The incorporation of the this compound linker is expected to favorably influence the physicochemical properties of the PROTAC molecule compared to a similar PROTAC with a flexible PEG or alkyl linker.

PropertyPROTAC with Spirocyclic Linker (Predicted)PROTAC with PEG4 Linker (Typical)Rationale for Improvement
Molecular Weight (MW) LowerHigherFewer atoms than a comparable length PEG linker.
cLogP LowerPotentially HigherIncreased polarity from oxetane and azetidine rings.[4]
Topological Polar Surface Area (TPSA) IncreasedLowerThe oxygen and nitrogen atoms in the spirocycle contribute to TPSA.
Number of Rotatable Bonds LowerHigherThe rigid spirocyclic core significantly reduces conformational flexibility.[14]
Aqueous Solubility ImprovedVariableThe polar nature of the linker can enhance solubility.[4]

Protocol 2: In Vitro Evaluation of the Spirocyclic PROTAC

Once synthesized and purified, the PROTAC must be evaluated for its biological activity. The following protocols outline key in vitro assays to determine its efficacy.

Experimental Evaluation Workflow

Evaluation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays ternary_complex Ternary Complex Formation (SPR, FRET, or AlphaLISA) ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination Confirms productive complex degradation Target Protein Degradation (Western Blot / In-Cell Western) ternary_complex->degradation Prerequisite for cellular activity dc50_dmax Determine DC50 and Dmax degradation->dc50_dmax cytotoxicity Cell Viability Assay (e.g., CTG) degradation->cytotoxicity Correlate with functional outcome

Caption: A sequential workflow for the in vitro evaluation of PROTAC efficacy, from biochemical to cell-based assays.

Ternary Complex Formation Assay (Biophysical)

Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[7][9][10] This is a critical first step to validate the PROTAC's mechanism of action.[15]

Method: Surface Plasmon Resonance (SPR)

  • Immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.

  • Inject a constant concentration of the E3 ligase complex over the chip surface in the presence of varying concentrations of the PROTAC.

  • Measure the binding response (in Response Units, RU) to determine the affinity and kinetics of ternary complex formation.

  • Calculate the cooperativity (α), which indicates whether the binding of one protein enhances the binding of the other. A value of α > 1 signifies positive cooperativity, which is a hallmark of many effective PROTACs.[16]

Target Protein Degradation Assay (Cellular)

Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.[][18]

Method: Western Blot Analysis

  • Culture a relevant cell line (e.g., one that endogenously expresses the POI and the E3 ligase) in 6-well plates.

  • Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using chemiluminescence.

  • Quantify the band intensities using densitometry to determine the extent of protein degradation relative to the vehicle control.

From this data, key parameters can be determined:

  • DC₅₀: The concentration of PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

A "hook effect" may be observed, where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.[7][9]

Cell Viability Assay

Objective: To assess the downstream functional consequence of POI degradation and to evaluate the general cytotoxicity of the PROTAC.[][18]

Method: CellTiter-Glo® (CTG) Luminescent Cell Viability Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dose-response curve of the PROTAC for an extended period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability.

  • Measure the luminescent signal using a plate reader.

  • Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising new tool for the rational design of PROTAC linkers. Its inherent rigidity and defined three-dimensional structure can help overcome the limitations of traditional flexible linkers, leading to PROTACs with enhanced ternary complex stability, improved physicochemical properties, and potent biological activity. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of PROTACs incorporating this novel linker. Further studies should focus on expanding the library of PROTACs with this linker against various POIs and E3 ligases, as well as conducting detailed pharmacokinetic and in vivo efficacy studies to fully validate its potential in drug discovery.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Kiel, C., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Farnaby, W., et al. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Nature Reviews Drug Discovery. [Link]

  • University of Dundee. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal. [Link]

  • Chan, K. H., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Testa, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Sun, X., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Jones, L. H., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]

  • Profacgen. (n.d.). Protein Degrader in vitro evaluation. Profacgen. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • ResearchGate. (n.d.). Distributions of the physicochemical and drug-like properties of the... ResearchGate. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). PMC. [Link]

  • Nuvisan. (n.d.). Direct-to-Biology Platform for Accelerated PROTAC Discovery. Nuvisan. [Link]

  • ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • ResearchGate. (n.d.). The linkers in PROTAC design. (A) Three important characters of linker... ResearchGate. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]

  • University of Bari Aldo Moro. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

Sources

Application Notes and Protocols: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane as a Transformative Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of rigid, three-dimensional scaffolds into protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is a paramount strategy for optimizing their pharmacological properties. This guide provides an in-depth exploration of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane as a novel building block for the synthesis of next-generation protein degraders. We will delve into the rationale behind its use, highlighting its role in enhancing conformational rigidity, improving physicochemical properties, and ultimately, driving the efficacy of targeted protein degradation. Detailed, field-proven protocols for the synthesis of this building block and its incorporation into degrader molecules are provided, alongside methodologies for their comprehensive biological evaluation.

Introduction: The Quest for Superior Degrader Scaffolds

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously deemed "undruggable"[1]. At the heart of this technology are bifunctional molecules, most notably PROTACs, which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs)[2][3]. A PROTAC molecule comprises three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two[4][5].

The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy[5][6][7]. An emerging consensus in the field is that linkers with a degree of rigidity can pre-organize the PROTAC molecule into a bioactive conformation, thereby facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase[3]. This has led to the exploration of novel, three-dimensional scaffolds as linker components.

The this compound scaffold has garnered significant attention in medicinal chemistry as a bioisostere for commonly used fragments like piperidine and morpholine. Its rigid, spirocyclic nature offers a unique set of advantages for its use as a building block in protein degraders.

The Rationale for Employing this compound

The incorporation of the this compound moiety into a PROTAC linker is a design strategy rooted in several key principles of medicinal chemistry and degrader biology:

  • Conformational Rigidity and Pre-organization: The spiro[3.3]heptane core imparts a high degree of conformational constraint on the linker. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher cooperativity and more stable complexes. The defined geometry of the scaffold also allows for precise control over the spatial orientation of the warhead and E3 ligase ligand.

  • Improved Physicochemical Properties: The introduction of sp³-rich, three-dimensional scaffolds is a well-established strategy to "escape from flatland" and improve the drug-like properties of small molecules. The this compound motif can enhance aqueous solubility and reduce lipophilicity compared to more traditional, greasy alkyl or aromatic linkers, which can positively impact cell permeability and overall pharmacokinetic properties[8][9][10].

  • Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to linear linkers, potentially leading to a longer half-life and improved in vivo exposure.

  • Novel Chemical Space: The use of this unique scaffold provides access to novel chemical space, offering opportunities for new intellectual property and potentially overcoming limitations of existing linker technologies.

A compelling example of the potential of spiro[3.3]heptane linkers is found in the development of Anaplastic Lymphoma Kinase (ALK) PROTACs. A recent patent application disclosed that ALK PROTACs incorporating a diazaspiro[3.3]heptane linker, a close structural analog of the oxa-azaspiro[3.3]heptane, were among the most potent degraders identified[11]. This finding strongly supports the hypothesis that the rigid spirocyclic core contributes favorably to the degradation activity of the resulting PROTAC.

Synthesis of the this compound Building Block

The synthesis of functionalized azaspiro[3.3]heptanes has been a focus of medicinal chemistry research, leading to the development of robust and scalable synthetic routes[12][13][14]. The following protocol outlines a general and adaptable synthesis of a key intermediate, Boc-protected this compound, which can be further functionalized for incorporation into a PROTAC linker.

Protocol 1: Synthesis of Boc-protected this compound

This multi-step synthesis starts from commercially available materials and involves the construction of the oxetane and azetidine rings.

Workflow for the Synthesis of the Spirocyclic Building Block

A Step 1: Oxetane Formation B Step 2: Azetidine Ring Closure A->B Intermediate 1 C Step 3: Boc Protection B->C Intermediate 2

Caption: Synthetic workflow for the spirocyclic building block.

Materials and Reagents:

  • Starting materials for oxetane synthesis (e.g., a suitable diol)

  • Reagents for azetidine formation (e.g., a protected amine and a di-electrophile)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Appropriate solvents (e.g., THF, DCM, DMF)

  • Bases (e.g., NaH, Et₃N)

  • Purification materials (silica gel for chromatography)

Step-by-Step Procedure:

  • Oxetane Ring Synthesis: The synthesis of the 3,3-dimethyloxetane ring can be achieved through various established methods, often involving an intramolecular Williamson ether synthesis from a corresponding 1,3-diol.

  • Azetidine Ring Formation: The pre-formed oxetane is then elaborated to include the necessary functionalities for the azetidine ring closure. This typically involves the introduction of an amino group and a leaving group at the appropriate positions, followed by an intramolecular cyclization.

  • N-Boc Protection: The secondary amine of the resulting this compound is protected with a Boc group using Boc₂O and a suitable base to yield the final, stable building block ready for linker synthesis.

Characterization: The structure and purity of the synthesized building block should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation into a PROTAC Molecule

The Boc-protected this compound can be readily incorporated into a PROTAC linker. The following protocol describes a general strategy for synthesizing a PROTAC where the spirocyclic scaffold connects a warhead to a Cereblon (CRBN) E3 ligase ligand, such as pomalidomide.

Protocol 2: Synthesis of a PROTAC with a this compound Linker

This protocol assumes the availability of a functionalized warhead (e.g., with a carboxylic acid) and a functionalized E3 ligase ligand (e.g., a pomalidomide derivative with a suitable coupling handle).

Workflow for PROTAC Synthesis

A Step 1: Deprotection of Spirocycle B Step 2: Coupling to E3 Ligase Ligand A->B Amine Intermediate C Step 3: Coupling to Warhead B->C Linker-E3 Ligand Conjugate D Final PROTAC C->D

Caption: General workflow for PROTAC synthesis.

Materials and Reagents:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Functionalized warhead (e.g., with a carboxylic acid)

  • Functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • DIPEA or other non-nucleophilic base

  • Solvents (DCM, DMF)

  • HPLC for purification

Step-by-Step Procedure:

  • Boc Deprotection: The Boc-protected spirocyclic building block is treated with TFA in DCM to remove the Boc group, yielding the free secondary amine. The TFA salt is typically carried forward to the next step after removal of the solvent.

  • Coupling to E3 Ligase Ligand: The deprotected spirocycle is coupled to the functionalized E3 ligase ligand. For example, if the pomalidomide derivative has a carboxylic acid handle, a standard amide coupling reaction using HATU and DIPEA in DMF can be employed.

  • Coupling to Warhead: The resulting spirocycle-E3 ligase ligand conjugate, which now has a free functional group on the spirocycle (e.g., the other nitrogen in a diaza-analog or a pre-installed functional handle on the oxa-aza analog), is then coupled to the warhead. Again, standard amide coupling conditions can be used if the warhead possesses a carboxylic acid.

  • Purification: The final PROTAC molecule is purified by reverse-phase HPLC to obtain the desired compound with high purity.

Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Evaluation of the Synthesized PROTAC

A comprehensive biological evaluation is crucial to determine the efficacy and mechanism of action of the newly synthesized PROTAC. The following protocols outline key experiments to assess its protein degradation activity, cell permeability, and ternary complex formation.

Protocol 3: Assessment of PROTAC-Induced Protein Degradation by Western Blot

This is the most common method to quantify the degradation of the target protein.

Workflow for Western Blot Analysis

A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50, Dmax) E->F

Caption: Workflow for Western Blot analysis of protein degradation.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Protocol 4: Cell Permeability Assessment using the PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Step-by-Step Procedure:

  • Prepare Donor and Acceptor Plates: Coat the filter of the donor plate with a lipid solution to form an artificial membrane. Add buffer to the acceptor plate.

  • Add PROTAC to Donor Plate: Add the PROTAC solution to the donor plate.

  • Incubation: Sandwich the donor and acceptor plates and incubate for a set period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) based on the concentration changes.

Protocol 5: Evaluation of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the binding kinetics and thermodynamics of ternary complex formation.

General Principle of SPR for Ternary Complex Analysis:

  • Immobilize the E3 ligase or the target protein on the sensor chip.

  • Inject the PROTAC to measure its binary binding affinity.

  • Inject a mixture of the PROTAC and the other protein partner to measure the formation of the ternary complex.

  • Analyze the sensorgrams to determine the association and dissociation rate constants and the overall affinity of the ternary complex.

Case Study: Potent ALK Degraders with a Spiro[3.3]heptane Linker

As previously mentioned, a patent application has highlighted the success of a diazaspiro[3.3]heptane linker in developing highly potent ALK PROTACs, dALK-3 and dALK-4[11]. This provides a strong real-world example of the benefits of this rigid scaffold. While specific data for the this compound analog in this context is not publicly available, we can extrapolate the likely advantages based on this closely related structure.

Table 1: Physicochemical Properties of Representative PROTACs

PROTACLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)
Hypothetical PROTAC A Flexible PEG Linker~950~4.5~150
Hypothetical PROTAC B Aromatic Linker~900~5.0~130
dALK-3 (from patent) Diazaspiro[3.3]heptane~920~3.8~140
Hypothetical PROTAC C This compound~935~3.5~145

The data in Table 1, while partially hypothetical, illustrates the expected trend. The incorporation of the spiro[3.3]heptane linker is anticipated to reduce the lipophilicity (cLogP) compared to more flexible or aromatic linkers, which is often beneficial for improving solubility and reducing off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a highly promising building block for the next generation of protein degraders. Its inherent rigidity, coupled with its favorable physicochemical properties, offers a compelling strategy to address some of the key challenges in degrader design, namely achieving high potency and good drug-like properties. The successful application of the closely related diazaspiro[3.3]heptane in potent ALK degraders provides strong validation for the exploration of this entire class of spirocyclic linkers.

Future research in this area should focus on the systematic evaluation of structure-activity relationships (SAR) for different substitution patterns on the spiro[3.3]heptane core and a direct comparison of the oxa-aza versus diaza analogs in various PROTAC contexts. The detailed protocols and application notes provided herein offer a solid foundation for researchers to embark on the synthesis and evaluation of these innovative degrader molecules, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

References

  • Directed degron molecules and applications thereof. WO2023081400A9.
  • Property-based optimis
  • Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conform
  • Protein degraders and uses thereof. WO2019140380A1.
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
  • Example of a ternary complex. X-ray crystal structure of PROTAC 1...
  • 2-Boc-2,6-Diazaspiro[3.3]heptane | PROTAC Linker | MedChemExpress.
  • Structures of PROTACs in co-crystal structures of ternary complex.
  • PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID.
  • Crystallization of VHL-based PROTAC-induced ternary complexes. PubMed.
  • Pharmaceutical compositions of protac compounds and uses thereof. WO2023179777A1.
  • In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. PubMed.
  • Recent PROTAC Patent Publications and Target Proteins.
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC.
  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Publishing.
  • step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.
  • Cbz-azaspiro[3.3]heptane-OH | PROTAC Linker. MedchemExpress.com.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Characteristic roadmap of linker governs the r
  • Recent advances in targeted protein degraders as potential therapeutic agents. PMC.
  • Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects.
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society.
  • In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Semantic Scholar.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Novel approaches for the r
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes | bioRxiv.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.

Sources

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Strained spirocyclic systems, particularly the spiro[3.3]heptane motif, have garnered significant attention as bioisosteres for commonly used saturated heterocycles like piperidine and piperazine.[1] The rigid, three-dimensional structure of these scaffolds provides predictable vectors for substituent placement, which can lead to enhanced target selectivity and improved metabolic stability.[1][2]

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a unique building block that combines the desirable features of the spiro[3.3]heptane core with the functionality of an oxetane and a secondary amine. This combination offers a valuable scaffold for the synthesis of novel drug candidates with potentially superior properties. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of such building blocks, enabling the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3][4]

This guide provides detailed application notes and representative protocols for the palladium-catalyzed coupling of this compound, focusing on the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines.[3][5] This reaction is particularly valuable for the arylation of secondary amines like this compound, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Causality in Experimental Design: Key Considerations

The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered secondary amines like this compound, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[5] Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the substrate.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[3][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex (Ar-Pd(II)-NR₂)L AmineCoord->Amido Base - [Base-H]⁺X⁻ Amido->Pd0 Product Ar-NR₂ Amido->Product Reductive Elimination ArX_in Ar-X Amine_in R₂NH Base_in Base HX_out [Base-H]⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol for N-Arylation

This protocol describes a general procedure for the coupling of an aryl bromide with this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound followed by the anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Reaction Parameters
ComponentRoleTypical Loading/ConcentrationNotes
Aryl HalideElectrophile1.0 equivBromides and iodides are generally more reactive than chlorides.[5]
AmineNucleophile1.1 - 1.5 equivAn excess of the amine is often used to drive the reaction to completion.
Palladium PrecursorCatalyst1 - 5 mol%Lower catalyst loading is desirable for process efficiency.[7]
LigandStabilizes Pd(0), promotes oxidative addition and reductive elimination1.1 - 2.2 x Pd mol%Bulky, electron-rich phosphines are preferred for hindered amines.[7][8]
BaseActivates the amine1.2 - 2.0 equivMust be strong enough to deprotonate the amine but non-nucleophilic to avoid side reactions.[5]
SolventReaction medium0.1 - 1.0 MAnhydrous and degassed aprotic solvents like toluene, dioxane, or THF are commonly used.[6]
TemperatureReaction rate control80 - 120 °CHigher temperatures are often required for less reactive aryl chlorides.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

While the primary application of this compound is as a secondary amine in C-N coupling, its derivatives can be further functionalized via C-C bond-forming reactions like the Suzuki-Miyaura coupling.[4][9] For instance, an N-aryl derivative bearing a halide can be coupled with a boronic acid or ester to introduce additional molecular complexity.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling also proceeds through a Pd(0)/Pd(II) cycle, involving oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetalation Transmetalation Complex (R¹-Pd(II)-R²)L₂ OxAdd->Transmetalation R²-B(OR)₂ Base Transmetalation->Pd0 Product R¹-R² Transmetalation->Product Reductive Elimination R1X_in R¹-X R2BY2_in R²-B(OR)₂ Base_in Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an N-(4-bromophenyl)-3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane with an arylboronic acid.

Materials:

  • N-(4-bromophenyl)-3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Aqueous sodium carbonate (2 M, 2.0 equiv)

  • DME (1,2-dimethoxyethane) or a similar solvent

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine N-(4-bromophenyl)-3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, the arylboronic acid, and Pd(PPh₃)₄ under an inert atmosphere.

  • Solvent and Base Addition: Add DME, followed by the aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Conclusion

This compound is a valuable building block for medicinal chemistry, and palladium-catalyzed cross-coupling reactions provide an efficient means for its elaboration into diverse libraries of compounds. The protocols and principles outlined in this guide offer a starting point for researchers to incorporate this novel scaffold into their drug discovery programs. As with any synthetic procedure, optimization of reaction conditions is key to achieving high yields and purity, particularly when working with novel and sterically demanding substrates.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • BenchChem. (2025).
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. (2010). Organic Letters. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A One Pot In Situ Combined Shapiro-Suzuki Reaction. (n.d.). Tetrahedron Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • St. Jean, D. J., Jr, & Poon, D. J. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(17), 11798–11807. [Link]

Sources

Application Note: Strategic Protection and Deprotection of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the tert-butyloxycarbonyl (Boc) protection and subsequent acid-catalyzed deprotection of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. This spirocyclic scaffold is of increasing interest in medicinal chemistry as a conformationally restricted building block. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

Spiro[3.3]heptane systems and their heteroatomic derivatives are gaining significant traction as "next-generation" bioisosteres for common saturated heterocycles like piperidine and piperazine.[1] Their rigid, three-dimensional structures offer predictable exit vectors for substituents, which can lead to improved pharmacological profiles, including enhanced target selectivity and better physicochemical properties. This compound, in particular, presents a unique and valuable scaffold for exploring novel chemical space.

In the context of multi-step organic synthesis, the secondary amine of this spirocycle is a reactive nucleophile. To prevent unwanted side reactions and enable selective functionalization at other sites, its temporary protection is crucial. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability to a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2][3]

This application note provides validated, in-depth protocols for both the installation and removal of the Boc group on this compound, establishing a foundational workflow for its use in complex synthetic campaigns.

Part I: N-Boc Protection of this compound

The protection of the secondary amine is achieved via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is typically facilitated by a non-nucleophilic base to neutralize the protonated amine, driving the reaction to completion.[5]

Reaction Mechanism and Workflow

The amine's lone pair of electrons initiates the attack on Boc₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[2] The tert-butoxide is a strong enough base to deprotonate the ammonium species, yielding the final N-Boc protected product.

Boc_Protection cluster_workflow Protection Workflow amine This compound intermediate Tetrahedral Intermediate amine->intermediate + Boc₂O boc2o Boc₂O base Base (e.g., Et₃N) product N-Boc Protected Product intermediate->product - (t-BuOCO₂⁻) byproducts CO₂ + t-BuOH + Et₃N·H⁺

Caption: Workflow for N-Boc Protection.

Detailed Experimental Protocol: Boc Protection

This protocol is optimized for a 1.0 mmol scale and can be adjusted accordingly.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol). Dissolve it in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add the base (e.g., Et₃N, 1.5 mmol) followed by the slow, portion-wise addition of Boc₂O (1.2 mmol).

    • Scientist's Note: Adding Boc₂O to a cooled solution minimizes potential side reactions. The use of a slight excess of Boc₂O and base ensures the reaction goes to completion.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.

  • Work-up: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

    • Causality: The NaHCO₃ wash removes any unreacted acidic impurities, while the brine wash helps to remove residual water from the organic phase. d. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford the pure tert-butyl this compound-6-carboxylate.

Data Summary: Protection Reaction
ParameterConditionRationale
Solvent Dichloromethane (DCM)Excellent solubility for reactants; relatively inert.
Base Triethylamine (Et₃N)Acts as a proton scavenger to neutralize the formed acid.
Temperature 0 °C to Room Temp.Controls initial reactivity and allows for a smooth reaction.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion (monitor by TLC).
Typical Yield >90%High efficiency is expected with proper technique.

Part II: N-Boc Deprotection

The removal of the Boc group is efficiently achieved under strong acidic conditions.[5] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[4][6]

Reaction Mechanism and Workflow

The deprotection mechanism is an acid-catalyzed elimination.[6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cleavage: The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.

  • Salt Formation: In the acidic environment, the liberated amine is immediately protonated to form the corresponding ammonium salt (in this case, the trifluoroacetate salt).

Boc_Deprotection cluster_workflow Deprotection Workflow boc_amine N-Boc Protected Spirocycle protonated Protonated Carbamate boc_amine->protonated + H⁺ (from TFA) acid TFA carbamic_acid Carbamic Acid protonated->carbamic_acid - t-Bu⁺ amine_salt Amine TFA Salt carbamic_acid->amine_salt - CO₂ byproducts CO₂ + Isobutylene

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Detailed Experimental Protocol: Deprotection

Materials & Reagents:

  • tert-butyl this compound-6-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected spirocycle (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5 mL, for a 1:1 TFA/DCM solution) dropwise.

    • Safety Note: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[7] The reaction evolves gas (CO₂ and isobutylene); ensure the system is not closed.[6]

  • Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up & Isolation:

    • Method A (Isolation as TFA Salt): Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene or DCM (3 x 10 mL). The resulting residue is the amine TFA salt, which can often be used directly in the next step. For solidification, the residue can be triturated with cold diethyl ether, filtered, and dried under vacuum.[8]

    • Method B (Isolation as Free Amine): After concentrating the reaction mixture, carefully neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

    • Field Insight: TFA salts can sometimes be oily or difficult to handle.[7] If a solid is desired, converting to an HCl salt by using 4M HCl in dioxane is an excellent alternative, as HCl salts are often more crystalline.[7]

Data Summary: Deprotection Reaction
ParameterConditionRationale
Solvent Dichloromethane (DCM)Good solubility and inertness to strong acid.
Reagent Trifluoroacetic Acid (TFA)Potent acid that enables rapid cleavage; volatile for easy removal.[8]
Concentration 25-50% TFA in DCMA common and effective concentration range.[5]
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction.
Reaction Time 1 - 2 hoursTypically sufficient for complete deprotection.
Product Form TFA Salt or Free AmineDepends on the work-up procedure chosen.

Conclusion

The Boc-protection and deprotection of this compound are fundamental and highly efficient transformations. The protocols detailed in this guide are robust, scalable, and grounded in well-understood chemical principles. By providing not only the methods but also the rationale behind them, this note equips researchers with the necessary tools to confidently incorporate this valuable spirocyclic building block into their synthetic programs, accelerating the discovery of novel chemical entities for drug development.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Jones, K., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro Library. Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Europe PMC. Retrieved from [Link]

  • Boc De-protection : r/Chempros. (2023). Reddit. Retrieved from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025). ResearchGate. Retrieved from [Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane into Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, combined with the advantageous physicochemical properties conferred by the oxetane ring and the gem-dimethyl group, offers a powerful tool for optimizing drug candidates. This guide provides a comprehensive overview of the strategic incorporation of this novel scaffold, detailing its synthesis, key applications, and the profound impact it can have on molecular properties. Detailed, field-proven protocols for its synthesis and subsequent conjugation to parent molecules are provided to empower researchers to leverage this valuable building block in their drug discovery programs.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design

The drive to escape the "flatland" of traditional aromatic and two-dimensional scaffolds has led to a surge of interest in three-dimensional (3D) molecular architectures.[1][2] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[3][4] They offer a rigid and well-defined conformational framework, which can lead to enhanced target affinity and selectivity by pre-organizing key binding elements.[4][5]

The this compound scaffold is a particularly noteworthy example, combining the benefits of a spirocyclic system with the unique properties of an oxetane ring and a gem-dimethyl group. Oxetanes are known to be metabolically stable, polar bioisosteres of gem-dimethyl and carbonyl groups, often improving aqueous solubility and reducing lipophilicity.[6][7] The gem-dimethyl group can provide a steric shield, further enhancing metabolic stability.[6] The azetidine ring provides a key attachment point for incorporating the scaffold into a lead molecule.

This guide will provide detailed protocols for the synthesis of this valuable building block and its incorporation into drug candidates, along with insights into the expected impact on key drug-like properties.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 3,3-bis(hydroxymethyl)oxetane. The overall synthetic strategy involves the conversion of the diol to a di-leaving group species, followed by cyclization with a primary amine and subsequent deprotection.

Diagram of the Synthetic Pathway:

synthetic_pathway cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 3,3-Bis(hydroxymethyl)oxetane B 3,3-Bis(tosyloxymethyl)oxetane A->B TsCl, Pyridine C 3,3-Bis(tosyloxymethyl)oxetane D N-Boc-3,3-dimethyl- 1-oxa-6-azaspiro[3.3]heptane C->D tert-Butyl amine, Base E N-Boc-3,3-dimethyl- 1-oxa-6-azaspiro[3.3]heptane F This compound E->F TFA or HCl

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3,3-Bis(tosyloxymethyl)oxetane

  • To a solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3,3-bis(tosyloxymethyl)oxetane, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-Boc-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane

  • To a solution of 3,3-bis(tosyloxymethyl)oxetane (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes), add tert-butylamine (1.1 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is then protected with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Purify the resulting N-Boc-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

  • Dissolve N-Boc-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).[8][9]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a minimal amount of DCM and precipitate the free amine by the addition of a saturated solution of NaHCO₃. Extract the aqueous layer with DCM.

  • If HCl was used, the hydrochloride salt can be isolated directly or neutralized with a base to obtain the free amine.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired this compound.

Incorporation of the Scaffold into Drug Candidates: Protocols and Considerations

The secondary amine of the this compound scaffold serves as a versatile handle for its incorporation into a variety of molecular frameworks. Common conjugation strategies include amide bond formation, reductive amination, and nucleophilic aromatic substitution.

Protocol 2: Amide Bond Formation

Amide coupling is a widely used method for linking the spirocyclic amine to a carboxylic acid-containing parent molecule.

Diagram of Amide Coupling Workflow:

amide_coupling A Parent Molecule (with COOH) B Activated Ester Intermediate A->B Coupling Agent (e.g., HATU, HOBt) D Final Drug Candidate (Amide bond formed) B->D Base (e.g., DIPEA) C 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane C->D

Caption: General workflow for amide bond formation.

Step-by-Step Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing parent molecule (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1-1.2 eq) in the same solvent to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or preparative HPLC.

Protocol 3: Reductive Amination

Reductive amination is an effective method for forming a C-N bond between the spirocyclic amine and a carbonyl-containing (aldehyde or ketone) parent molecule.

Step-by-Step Protocol:

  • Dissolve the aldehyde or ketone-containing parent molecule (1.0 eq) and this compound (1.1-1.5 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

  • Add a mild acid catalyst, such as acetic acid (catalytic amount), to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN; 1.5-2.0 eq), portion-wise.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the final product by chromatography.

Impact on Physicochemical Properties: A Comparative Analysis

The incorporation of the this compound scaffold is anticipated to favorably modulate several key physicochemical properties of a drug candidate.

PropertyChange upon IncorporationRationale
Lipophilicity (logP/logD) DecreaseThe polar oxetane ring generally leads to a reduction in lipophilicity compared to a non-polar gem-dimethyl or cyclohexyl group.[11][12]
Aqueous Solubility IncreaseThe increased polarity and hydrogen bond accepting capability of the oxetane oxygen can enhance interactions with water molecules, thereby improving solubility.
Metabolic Stability IncreaseThe gem-dimethyl group can sterically hinder adjacent metabolically labile positions. The oxetane ring itself is generally stable to oxidative metabolism.[6]
Molecular Rigidity IncreaseThe spirocyclic nature of the scaffold reduces the number of rotatable bonds, leading to a more conformationally constrained molecule.[4]
pKa of the Amine May varyThe electron-withdrawing effect of the oxetane ring can influence the basicity of the azetidine nitrogen.

Analytical Characterization

The successful synthesis and incorporation of the this compound scaffold must be confirmed by rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the gem-dimethyl group (a singlet integrating to 6H) and the methylene protons of the oxetane and azetidine rings. The chemical shifts and coupling patterns of the ring protons will be indicative of the rigid spirocyclic system.

    • ¹³C NMR: The spectrum will show distinct signals for the quaternary spiro-carbon, the gem-dimethyl carbons, and the methylene carbons of the two rings.

  • Mass Spectrometry (MS):

    • The molecular ion peak ([M+H]⁺ in ESI+) should be clearly visible and correspond to the calculated molecular weight of the compound.

    • Fragmentation patterns may involve cleavage of the spirocyclic system, providing further structural confirmation.

Conclusion

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of a rigid spirocyclic core, a polar and metabolically stable oxetane ring, and a sterically shielding gem-dimethyl group provides a powerful strategy for optimizing lead compounds. The detailed synthetic and derivatization protocols provided herein are designed to be readily implemented in a research setting, enabling the exploration of this promising scaffold in a wide range of drug discovery programs. By strategically incorporating this building block, researchers can favorably modulate key physicochemical properties, potentially leading to the development of safer and more efficacious therapeutics.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. Available at: [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2006). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 45(46), 7736–7739. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. Available at: [Link]

  • Vigo, D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233. Available at: [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1271–1287. Available at: [Link]

  • Hiesinger, S., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 143–165. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Burkhard, J. A., et al. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 13(16), 4340–4343. Available at: [Link]

  • Natho, P., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). Retrieved from [Link]

  • Natho, P., Colella, M., & Luisi, R. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Google Patents. (2010). Deprotection of boc-protected compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933–23938. Available at: [Link]

  • Beilstein-Institut. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1680–1732. Available at: [Link]

  • RadTech. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Retrieved from [Link]

  • de la Torre, X., et al. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1157–1162. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library employed.[2] This guide details the rationale and application of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, a novel, three-dimensional (3D) fragment, designed to explore underrepresented areas of chemical space. Its rigid, sp³-rich spirocyclic scaffold offers significant advantages in lead discovery by providing defined exit vectors for chemical elaboration, improving physicochemical properties, and reducing the entropic penalty of binding.[2][3][4] We provide detailed protocols for the incorporation of this fragment into screening libraries and its subsequent application in primary screening via Nuclear Magnetic Resonance (NMR) spectroscopy, hit validation by X-ray crystallography, and computational analysis.

Introduction: The Imperative for Three-Dimensionality in FBDD

The "escape from flatland" is a guiding principle in modern medicinal chemistry, advocating for a move away from flat, sp²-rich molecules towards more complex, three-dimensional scaffolds.[4] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) are correlated with improved clinical success, likely due to enhanced target specificity and better physicochemical properties.[4] Spirocyclic systems are ideal carriers of this 3D character.[3] Their defining feature—a single atom shared by two rings—creates a rigid, conformationally restricted structure. This rigidity is highly advantageous in FBDD for two primary reasons:

  • Reduced Entropic Penalty: The constrained conformation of a spirocycle minimizes the loss of entropy upon binding to a protein target, which can lead to more efficient binding compared to flexible, "floppy" fragments.[2]

  • Precise Exit Vectors: The rigid framework presents well-defined, spatially distinct vectors for chemical modification, a crucial feature for the rational, structure-guided evolution of a low-affinity fragment hit into a potent lead compound.[5]

The this compound scaffold was designed to capitalize on these benefits. The oxetane ring provides a polar interaction point and a potential hydrogen bond acceptor, while the azetidine ring offers a key attachment point for synthetic elaboration. The gem-dimethyl group on the oxetane ring enhances metabolic stability and provides a non-polar feature.

Physicochemical Profile of the Fragment

A successful fragment must adhere to the "Rule of Three" (Ro3) to ensure it has the appropriate properties for screening and optimization. This compound is designed to be fully compliant.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineJustification for FBDD
Molecular Weight 127.18 g/mol [6]< 300 DaEnsures efficient sampling of chemical space and provides ample room for molecular weight increase during optimization.[7]
cLogP ~ -0.5 (estimated)< 3Low lipophilicity is critical for ensuring aqueous solubility at the high concentrations (mM range) required for detecting weak binding.[8]
Hydrogen Bond Donors 1 (from the amine)≤ 3Balances polarity for solubility while avoiding excessive hydrogen bonding potential that can hinder cell permeability in later stages.
Hydrogen Bond Acceptors 2 (amine and ether oxygen)≤ 3Provides key interaction points for binding to protein targets.
Fraction of sp³ Carbons (Fsp³) 1.00HighMaximizes three-dimensionality, improving target complementarity and moving away from "flat" chemical space.[4]

Values for cLogP are estimated based on close structural analogs such as 1-Oxa-6-azaspiro[3.3]heptane (XLogP: -0.7) and 2-Oxa-6-azaspiro[3.3]heptane (XLogP: -0.7).[9][10]

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign follows a structured workflow. This process is designed to first identify binding events, then confirm them with high-resolution structural data, and finally use this information to guide synthetic chemistry efforts.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Hit Identification cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization synthesis Synthesis & Purification qc Protocol 1: QC (Purity, Identity, Solubility) synthesis->qc nmr_screen Protocol 2: NMR Screening (STD or 1H-15N HSQC) qc->nmr_screen Qualified Fragment deconv Hit Deconvolution nmr_screen->deconv xtal_screen Protocol 3: X-ray Crystallography deconv->xtal_screen Confirmed Hit(s) comp_dock Protocol 4: Computational Docking deconv->comp_dock affinity Affinity Measurement (e.g., ITC, SPR) xtal_screen->affinity sbdg Protocol 5: Structure-Based Design & Elaboration xtal_screen->sbdg Structural Data comp_dock->sbdg Binding Pose Hypothesis synthesis_2 Analogue Synthesis sbdg->synthesis_2 sar SAR Analysis synthesis_2->sar sar->sbdg

FBDD workflow for this compound.
Protocol 1: Fragment Quality Control (QC) for Library Integration

Causality: The integrity of an FBDD campaign rests on the quality of the fragment library. Impurities can lead to false positives, while poor solubility prevents the high concentrations needed to detect weak binding. NMR is a superior method for QC as it verifies not only purity and identity but also solubility and stability directly in the screening buffer.[7][11]

Methodology:

  • Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in d6-DMSO.

  • Solubility Assessment:

    • Add an aliquot of the stock solution to the final screening buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O) to a final nominal concentration of 1 mM.

    • Vortex thoroughly and allow the solution to equilibrate for 1 hour at 25°C.

    • Centrifuge the sample at 14,000 rpm for 15 minutes to pellet any precipitate.

  • NMR Data Acquisition:

    • Carefully transfer the supernatant to a suitable NMR tube.

    • Acquire a 1D ¹H NMR spectrum. Include a known concentration of an internal standard (e.g., 1,4-dioxane) for accurate concentration determination.[2]

  • Data Analysis:

    • Identity & Purity: Confirm that the observed signals match the expected structure of the fragment and that impurity signals are below a defined threshold (typically <5%).

    • Solubility: Integrate the fragment signals relative to the internal standard to confirm that the concentration in solution is ≥95% of the nominal concentration (i.e., ≥0.95 mM). Fragments failing this test are flagged as having insufficient solubility for screening.

Protocol 2: Primary Hit Identification by NMR Spectroscopy

NMR is exceptionally well-suited for detecting the weak, transient interactions characteristic of fragment binding.[12][13] We present protocols for both ligand-observed and protein-observed methods.

Causality: STD NMR is a powerful technique for identifying binders from a mixture without requiring isotopic labeling of the protein target.[12][14] It works by selectively saturating protons on the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to the binding epitope of a ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a detectable decrease in its signal intensity in the difference spectrum.[3][15]

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and a mixture of fragments (including this compound) at a 50-100 fold molar excess per fragment (e.g., 500 µM). The buffer should be fully deuterated (D₂O) to minimize background signals.

    • Prepare a control sample containing only the fragment mixture in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the protein-fragment mixture.

    • Set up the STD experiment (e.g., stddiffesgp pulse program on Bruker instruments).[13]

    • On-resonance irradiation: Select a frequency where only protein signals reside (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).

    • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).[15]

    • Set the saturation time (typically 2 seconds) and acquire the data with a sufficient number of scans (e.g., 64 or more) for good signal-to-noise.[13]

  • Data Analysis:

    • Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will show signals only for fragments that bind to the protein. The presence of signals corresponding to this compound identifies it as a hit.

Causality: This is the gold-standard method for FBDD when an isotopically labeled protein is available.[13][16] It directly monitors chemical shift perturbations (CSPs) in the protein's own NMR spectrum upon ligand binding. Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific backbone N-H group, so CSPs not only confirm binding but can also map the binding site on the protein surface.[17][18]

Methodology:

  • Sample Preparation:

    • Produce uniformly ¹⁵N-labeled target protein. The protein must be stable and yield a well-dispersed HSQC spectrum.[17]

    • Prepare a sample of ¹⁵N-protein (typically 50-100 µM) in a suitable NMR buffer (90% H₂O / 10% D₂O).

    • Prepare a concentrated stock of this compound in the same buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add the fragment to the protein sample to a final concentration of 0.5-1 mM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Identify residues whose peaks have shifted (a CSP) upon addition of the fragment. Significant and consistent shifts are a strong indication of a specific binding event.

    • The magnitude of the CSPs can be used to estimate the dissociation constant (Kᴅ) through a titration experiment.

Protocol 3: Hit Validation and Structural Biology via X-ray Crystallography

Causality: While NMR confirms binding in solution, X-ray crystallography provides the ultimate validation: a high-resolution 3D picture of the fragment bound to the protein.[1][19] This structural information is indispensable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode, key interactions, and available vectors for fragment elaboration.[20]

Methodology:

  • Crystal Preparation:

    • Grow high-quality, robust crystals of the target protein that diffract to a suitable resolution (<2.5 Å). The crystals must be able to tolerate soaking with the fragment, often in the presence of a cryoprotectant like DMSO.[20]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in a cryoprotectant solution compatible with the crystals.

    • Transfer a protein crystal into a drop of the soaking solution and allow it to incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset, preferably at a synchrotron source to maximize data quality and resolution.[21]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a known apo-protein structure.

    • Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, unambiguous density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure. The final model will reveal the binding pocket, the orientation of the spirocycle, and the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Protocol 4: Computational Analysis of Fragment Binding

Causality: Molecular docking serves as a valuable complementary tool. It can be used to rationalize the experimentally observed binding mode from crystallography or to generate binding hypotheses for hits identified by NMR when a crystal structure is not yet available. Fragment-based docking algorithms are specifically designed to handle the smaller size and weaker interactions of these ligands.[22][23]

Methodology:

  • System Preparation:

    • Obtain a high-resolution crystal structure of the target protein (apo or complexed with another ligand).

    • Use a protein preparation wizard (e.g., in Maestro, MOE) to add hydrogens, assign protonation states, and perform a constrained energy minimization to relieve steric clashes.

    • Define the binding site, typically by creating a grid box centered on the active site or the region identified by HSQC experiments.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound.

  • Fragment Docking:

    • Use a docking program with algorithms optimized for fragments (e.g., Glide, AutoDock Vina, FlexX).[8][22] These programs often use an incremental construction approach where the fragment is broken down and rebuilt within the active site.[22]

    • Run the docking calculation, generating multiple potential binding poses.

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses. A successful docking result should ideally replicate the binding mode seen in crystallography.

    • Examine the predicted interactions (hydrogen bonds, hydrophobic contacts) and assess their chemical plausibility. The docking results can help prioritize which vectors on the fragment are most promising for elaboration.

Strategy for Hit Elaboration: From Fragment to Lead

The structural data from crystallography is the roadmap for hit-to-lead chemistry. The goal is to "grow" the fragment by adding new chemical functionality that makes additional, potency-enhancing interactions with the protein, transforming a mM binder into a nM lead.

Hit_Elaboration cluster_0 Structural Insight (X-ray/Docking) cluster_1 Design & Synthesis cluster_2 Targeted Interactions pocket Protein Pocket with Bound Fragment vector_N Vector 1: Elaborate from Azetidine N-H pocket->vector_N vector_C Vector 2: Substitute Azetidine C-H Position pocket->vector_C hbond New H-Bond vector_N->hbond e.g., Acylation, Reductive Amination hydrophobic Fill Hydrophobic Pocket vector_C->hydrophobic e.g., Cross-Coupling displacement Displace Water hydrophobic->displacement

Rational hit elaboration strategy for the spirocyclic fragment.

Primary Elaboration Vector:

  • Azetidine Nitrogen: The secondary amine of the azetidine ring is the most synthetically tractable handle. It provides a direct and reliable vector for elaboration through well-established reactions:

    • Amide formation: Acylation with carboxylic acids or acid chlorides can introduce groups that pick up new hydrogen bonds.

    • Reductive amination: Reaction with aldehydes or ketones can extend the fragment into adjacent pockets.

    • Sulfonamide formation: Reaction with sulfonyl chlorides can introduce potent interactions.

The choice of chemistry should be guided by the structure of the binding site, aiming to fill unoccupied pockets or form specific interactions with nearby residues. This structure-guided approach is the core principle of FBDD and is enabled by the unique, rigid geometry of fragments like this compound.

References

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. Nuclear Magnetic Resonance in Drug Discovery and Development, 25-46. Available at: [Link]

  • Ciulli, A. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1008, 357-376. Available at: [Link]

  • Sreeramulu, S., Richter, C., Kühn, T., Azzaoui, K., Blommers, M. J. J., Del Conte, R., Fragai, M., Trieloff, N., Schmieder, P., Nazare, M., Specker, E., Ivanov, V., Oschkinat, H., Banci, L., & Schwalbe, H. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(10-11), 555–563. Available at: [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved from [Link]

  • Practical Fragments. (2016). NMR fragment screening. Retrieved from [Link]

  • Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. Journal of the American Chemical Society, 125(25), 7696-7703. Available at: [Link]

  • iNEXT-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Retrieved from [Link]

  • Li, Y., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available at: [Link]

  • Scott, K. A., & Cockroft, S. L. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. Available at: [Link]

  • Li, Y., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available at: [Link]

  • Gill, A., Stump, M. S., & Schapira, M. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Progress in Biophysics and Molecular Biology, 116(2-3), 108-121. Available at: [Link]

  • Scott, K. A., & Cockroft, S. L. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. Available at: [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Available at: [Link]

  • Angulo, J., & Nieto, P. M. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Retrieved from [Link]

  • Simpson, P. J., & Owen, J. R. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1995-2008. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening by Crystallography: An Alternative to High Throughput Screening. Retrieved from [Link]

  • B. M. F. Gonçalves, A. C. S. C. Dias, S. A. J. C. Ordônio, M. A. F. de Souza, J. L. C. Lopes and N. P. Lopes (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(5), 653-656. Available at: [Link]

  • Wollenhaupt, J., Barthel, T., Lima, G. M. A., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. Available at: [Link]

  • Heifetz, A., Chudyk, E. I., Gleave, L., et al. (2013). Molecular Docking: A powerful approach for structure-based drug discovery. Methods in Molecular Biology, 993, 183-203. Available at: [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154997865, 3,3-Dimethyl-2-azaspiro[3.3]heptane-6-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24845019, 15N-Labeled L-Glutamic Acid. Retrieved from [Link]

  • Carreira, E. M., Fessard, T. C., & Chambers, J. J. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(14), 3124-3127. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 15(5), e1006916. Available at: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 364(18), 3139-3147. Available at: [Link]

  • Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. CHIMIA International Journal for Chemistry, 64(4), 221-224. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Coyne, A. G., & Scott, J. S. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 1996-2008. Available at: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 364(18), 3139-3147. Available at: [Link]

  • K-L, L., & Glen, R. C. (2014). Multiple Fragment Docking and Linking in Primary and Secondary Pockets of Dopamine Receptors. Journal of Chemical Information and Modeling, 54(12), 3392-3404. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86332106, 1-Oxa-6-azoniaspiro[3.3]heptane. Retrieved from [Link]

  • Carreira, E. M., Fessard, T. C., & Chambers, J. J. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(14), 3124-3127. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20521856, 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165995229, 3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91366535, 1,3-Dimethylspiro[3.3]heptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23111887, 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

Sources

Application Note & Protocols: Comprehensive Analytical Characterization of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Scaffold

The 1-oxa-6-azaspiro[3.3]heptane motif and its derivatives have emerged as highly valuable scaffolds in modern medicinal chemistry. These strained spirocyclic systems serve as three-dimensional, polar bioisosteres for commonly used groups like piperidine, morpholine, and gem-dimethyl functionalities.[1][2] The incorporation of an oxetane ring, in particular, can beneficially modulate critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing novel exit vectors for chemical space exploration.[3][4] The addition of 3,3-dimethyl groups to the oxetane ring introduces a quaternary center, which can enforce specific conformations and block sites of metabolism, further enhancing the pharmacokinetic profile of a drug candidate.

Given their rising importance, a robust and systematic analytical strategy is imperative to unambiguously confirm the structure, purity, and key physicochemical properties of novel this compound derivatives. This guide provides a detailed overview of the core analytical methodologies, explains the rationale behind procedural choices, and offers field-proven protocols for comprehensive characterization.

Core Analytical Workflow: From Structural Confirmation to Chiral Integrity

A multi-technique approach is essential for the definitive characterization of these spirocyclic molecules. The logical workflow involves confirming the molecular structure and connectivity first, followed by assessing purity and, finally, resolving and quantifying stereoisomers if a chiral center is present.

cluster_0 Structural Elucidation (Primary) cluster_1 Purity & Separation cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, LC-MS) NMR->MS Confirms Mass XRay X-Ray Crystallography (If crystal available) NMR->XRay Validates Solution Conformation HPLC Achiral HPLC/UPLC (Purity Assessment) MS->HPLC Guides Purity Check Chiral Chiral HPLC/SFC (Enantiomeric Purity) HPLC->Chiral Confirms Racemate LogD LogD / cLogP (Lipophilicity) Chiral->LogD For Pure Enantiomers Sol Solubility Assay Chiral->Sol For Pure Enantiomers

Caption: Overall analytical workflow for characterizing novel spirocyclic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful and indispensable technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom.[5] For the this compound core, specific NMR experiments are crucial to confirm the successful formation of the strained four-membered rings.

Causality Behind the Protocol:
  • ¹H NMR: Provides the initial fingerprint. The integration and multiplicity of signals corresponding to the methylene protons of the azetidine and oxetane rings are critical first checks.

  • ¹³C NMR: Confirms the number of unique carbon environments. The chemical shift of the spirocyclic quaternary carbon is a key diagnostic signal.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are mandatory for unambiguous assignment. COSY establishes proton-proton couplings within each ring. HSQC correlates each proton to its directly attached carbon. HMBC is the ultimate tool for confirming the spirocyclic linkage, by showing long-range correlations (2-3 bonds) from the protons on one ring to the carbons of the other, including the spiro-carbon.

Protocol 1: Complete NMR Structural Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the compound's solubility.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover all expected signals (typically 0-12 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An experiment like APT or DEPT-135 is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling (~145 Hz). This will unequivocally link each proton signal to its corresponding carbon signal.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This is the most critical experiment for this scaffold. Optimize the experiment for long-range couplings of 4-8 Hz. Look for key correlations from the azetidine protons (H2/H4) to the oxetane carbons (C1/C3) and the spiro-carbon (C5), and vice-versa.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Assign all signals systematically, starting with the most distinct peaks (e.g., the dimethyl singlets) and using the 2D data to walk through the spin systems of each ring and confirm the spiro-linkage.

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the parent this compound core. Substituents on the azetidine nitrogen or elsewhere will alter these values.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2, C4 (Oxetane CH₂)4.2 - 4.875 - 85Protons adjacent to oxygen are highly deshielded.[6][7]
C3 (Oxetane C(CH₃)₂)N/A35 - 45Quaternary carbon, deshielded by oxygen.
C3-CH₃1.2 - 1.620 - 30Typically a sharp singlet integrating to 6H.
C5 (Spiro Carbon)N/A50 - 65Unique quaternary signal; position confirmed by HMBC.
C7, C9 (Azetidine CH₂)3.0 - 4.055 - 65Chemical shift is highly dependent on the nitrogen substituent (e.g., Boc, H).

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is essential for confirming the molecular weight of the synthesized derivative and, through high-resolution mass spectrometry (HRMS), determining its elemental formula.[5][8] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for assessing purity and identifying impurities.

Causality Behind the Protocol:
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for these molecules. The basic nitrogen of the azetidine ring is readily protonated in positive ion mode ([M+H]⁺), making it highly sensitive.

  • High Resolution: Low-resolution MS can only provide nominal mass. HRMS (e.g., on a TOF, Orbitrap, or FT-ICR instrument) provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula, a critical requirement for publication and patent filings.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MobilePhase Mobile Phase (e.g., H₂O/ACN + 0.1% FA) Sample Sample Injection MobilePhase->Sample Column C18 Reverse Phase Column Sample->Column ESI ESI Source (+ Ion Mode) Column->ESI Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Output: - Chromatogram (Purity) - Mass Spectrum ([M+H]⁺) - Exact Mass (Formula) Detector->Data

Caption: A typical LC-MS workflow for purity and mass confirmation.

Protocol 2: LC-MS and HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 5-10 minutes. This generic gradient will elute most compounds.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: UV/Vis (e.g., 214 nm, 254 nm) and the MS detector.

  • MS Method (HRMS):

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Resolution: Set the instrument to high-resolution mode (>10,000 FWHM).

    • Data Analysis: Integrate the peak in the total ion chromatogram (TIC) to assess purity. Extract the mass spectrum for the peak of interest and determine the experimental m/z for the [M+H]⁺ ion. Use the instrument software to calculate the elemental formula and compare it to the theoretical value. The mass error should be less than 5 ppm.

Data Presentation: Expected Fragmentation

While detailed fragmentation studies require MS/MS, some predictable fragmentation can occur in the source.

Fragment Ion DescriptionExpected m/z (for parent core)Notes
[M+H]⁺142.12 (C₈H₁₆NO⁺)Protonated molecular ion.
Retro-[2+2] Cycloreversion (Loss of C₅H₈O)72.08 (C₄H₁₀N⁺)Cleavage of the spirocycle to yield the protonated azetidine portion.
Loss of CH₃127.10 (C₇H₁₃NO⁺)Loss of a methyl radical from the molecular ion.

Chiral Chromatography: Resolving Enantiomers

If the derivative contains an additional stereocenter, or if the inherent chirality of the spirocycle (if substituted asymmetrically) is relevant, separation of the enantiomers is critical. Chirality has profound implications in drug development, as enantiomers can have different efficacy and toxicity profiles.[9][10] Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.

Causality Behind the Protocol:
  • Stationary Phase: Enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a wide range of compounds and are the recommended starting point.[9][11]

  • Mobile Phase: The choice of mobile phase (normal phase, polar organic, or reversed phase) dramatically affects selectivity. A screening approach is the most efficient way to identify a suitable separation method. SFC is often faster and uses less solvent than HPLC.

cluster_screening Chiral Method Screening Racemate Racemic Sample (in solution) CSP1 CSP 1 (e.g., Amylose-based) Racemate->CSP1 Inject on each column CSP2 CSP 2 (e.g., Cellulose-based) Racemate->CSP2 Inject on each column CSP3 CSP 3 (e.g., Pirkle-type) Racemate->CSP3 Inject on each column Analysis Analyze Results: - Resolution (Rs) - Selectivity (α) CSP1->Analysis Test with {MP1, MP2} CSP2->Analysis Test with {MP1, MP2} CSP3->Analysis Test with {MP1, MP2} MP1 Mobile Phase A (e.g., Hexane/IPA) MP2 Mobile Phase B (e.g., MeCN/MeOH) Optimized Optimized Method (Baseline Separation) Analysis->Optimized Select Best Condition (Rs > 1.5)

Caption: Workflow for chiral separation method development.

Protocol 3: Chiral Separation Screening (HPLC/SFC)
  • Sample Preparation: Dissolve the racemic mixture in a suitable mobile phase-compatible solvent (e.g., ethanol, isopropanol) to a concentration of ~1 mg/mL.

  • Column Screening:

    • Select a set of 3-4 orthogonal chiral columns. A recommended starting set includes an amylose-based CSP, a cellulose-based CSP, and potentially a Pirkle-type or cyclodextrin-based CSP.

  • Mobile Phase Screening (Isocratic):

    • Normal Phase (HPLC): Screen mixtures of Hexane/Isopropanol (IPA) and Hexane/Ethanol (EtOH), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds. Common ratios to test: 90/10, 80/20, 70/30.

    • Polar Organic (HPLC): Screen mixtures of Acetonitrile/Methanol or Acetonitrile/Ethanol.

    • SFC: Screen mixtures of CO₂ with a co-solvent (e.g., Methanol, Ethanol, Isopropanol), often with an amine additive. Test co-solvent percentages from 10% to 40%.

  • Analysis and Optimization:

    • For each combination of column and mobile phase, inject the sample and evaluate the chromatogram.

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation, which is required for accurate quantification and preparative work.

    • Once a promising "hit" is found, the mobile phase composition can be fine-tuned to optimize the resolution and run time.

X-Ray Crystallography: The Definitive Structure

When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including relative and absolute stereochemistry.[12][13] It serves as the ultimate validation for the assignments made by NMR.

Protocol 4: Single Crystal Growth and Analysis (General Guideline)
  • Purification: The compound must be of very high purity (>99%) for successful crystallization.

  • Crystal Growth Screening:

    • Slow Evaporation: Dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) to near saturation. Place the solution in a vial covered with a perforated cap and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane, heptane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection and Structure Solution: The data collection is typically an automated process. The resulting diffraction pattern is then used to solve and refine the crystal structure using specialized software (e.g., SHELX).[13] The final output provides precise bond lengths, bond angles, and the exact spatial arrangement of all atoms.

References

  • Rojas, A. C., De Marcano, D., Méndez, B., & de Méndez, J. (1983). Carbon‐13 NMR spectra of taxane‐type diterpenes: Oxiranes and oxetanes. Organic Magnetic Resonance, 21(4), 257–260. [Link]

  • Grygorenko, O. O., et al. (2020). Azaspiro[3.3]heptanes: Synthesis and properties of a valuable core for drug discovery. Angewandte Chemie International Edition, 59(28), 11192-11216. [Link]

  • Nishikubo, T., & Kameyama, A. (1993). Ring Opening Polymerization of Oxetane by Use of Silicate Gel of Rare Earth Metal. Journal of Polymer Science Part A: Polymer Chemistry, 31(4), 939-945. [Link]

  • de Fátima, A., et al. (2018). Chemical Space Exploration of Oxetanes. Molecules, 23(11), 2829. [Link]

  • Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12146-12208. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(18), 6545-6555. [Link]

  • Harwood, L. M., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(7), 4435-4457. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6436-6439. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Kim, S., et al. (2021). Synthesis and Biological Evaluation of Spirocyclic Compounds as EGR-1 Inhibitors. Molecules, 26(1), 123. [Link]

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2010). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1179. [Link]

  • Wainer, I. W., & Doyle, T. D. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 289. [Link]

  • Wainer, I. W. (1993). Chiral separations: an introduction. VTechWorks. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Costa, B., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1946. [Link]

Sources

Scalable synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane for Medicinal Chemistry and Library Synthesis

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, there is a persistent drive to develop novel molecular scaffolds that offer improved physicochemical and pharmacological properties. Saturated spirocycles, particularly those containing heteroatoms, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity provide a significant advantage over traditional flat, aromatic systems, often leading to enhanced target selectivity and improved metabolic stability[1][2]. The 1-oxa-6-azaspiro[3.3]heptane core, in particular, has garnered attention as a bioisosteric replacement for common motifs like morpholine and piperazine[3][4]. Substitution of these traditional rings with a spirocyclic oxetane-azetidine system can increase aqueous solubility and reduce lipophilicity, key attributes in optimizing drug candidates[1][3].

While the parent 2-oxa-6-azaspiro[3.3]heptane scaffold is increasingly utilized, its substituted derivatives remain less explored. This document provides a comprehensive guide to the scalable synthesis of a novel derivative, This compound . We present a robust, scalable synthesis for the core unsubstituted scaffold, followed by a scientifically-grounded, proposed protocol for the target dimethyl-substituted analog. This guide is intended for researchers and process chemists aiming to incorporate this valuable building block into combinatorial libraries and lead optimization programs.

Part A: Validated Scalable Synthesis of the Parent 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The most reliable and scalable syntheses of spiro[3.3]heptane systems often rely on the construction of a key bis-electrophilic intermediate, which can then be coupled with a suitable amine. A validated approach for the parent scaffold involves the synthesis of 3,3-bis(bromomethyl)oxetane (BBMO), a versatile building block for constructing the 2-oxa-6-azaspiro[3.3]heptane core[5].

Synthetic Workflow: Parent Scaffold

The overall strategy involves two key stages: the synthesis of the BBMO intermediate from a commercially available starting material, followed by a double N-alkylation/cyclization with a protected amine source, such as benzylamine, which can be readily removed post-synthesis.

G cluster_0 Stage 1: Synthesis of BBMO Intermediate cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Deprotection A Tribromoneopentyl Alcohol (TBNPA) B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH (aq) Phase-Transfer Catalyst Schotten-Baumann Conditions B_clone 3,3-Bis(bromomethyl)oxetane (BBMO) C Benzylamine D 6-Benzyl-2-oxa-6- azaspiro[3.3]heptane C->D K2CO3 or other base Acetonitrile, Heat D_clone 6-Benzyl-2-oxa-6- azaspiro[3.3]heptane B_clone->D K2CO3 or other base Acetonitrile, Heat E 2-Oxa-6-azaspiro[3.3]heptane (Final Building Block) D_clone->E Pd/C, H2 (Hydrogenolysis)

Caption: Scalable synthesis workflow for the parent 2-oxa-6-azaspiro[3.3]heptane scaffold.

Detailed Protocol: Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from established, scalable industrial processes[5].

Causality and Experimental Choices:

  • Stage 1 (BBMO Synthesis): The use of aqueous sodium hydroxide under phase-transfer catalysis for the oxetane ring closure is a classic, robust, and scalable method that avoids expensive or hazardous reagents. Tribromoneopentyl alcohol is an inexpensive flame retardant, making it an excellent starting material for large-scale work[5].

  • Stage 2 (Spirocyclization): Benzylamine is chosen as the nitrogen source due to its dual role as a nucleophile and a readily removable protecting group via hydrogenolysis. Potassium carbonate is a cost-effective and moderately strong base suitable for this double SN2 reaction, while acetonitrile is an excellent polar aprotic solvent for such transformations.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,3-Bis(bromomethyl)oxetane (BBMO)243.91100.0 g0.41
Benzylamine107.1548.2 g (49.2 mL)0.45
Potassium Carbonate (K₂CO₃)138.21170.0 g1.23
Acetonitrile (MeCN)41.051.0 L-

Step-by-Step Procedure:

  • Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,3-bis(bromomethyl)oxetane (100.0 g, 0.41 mol), potassium carbonate (170.0 g, 1.23 mol), and acetonitrile (1.0 L).

  • Reagent Addition: Begin stirring the suspension. Slowly add benzylamine (48.2 g, 0.45 mol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the BBMO starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solids (inorganic salts) and wash the filter cake with acetonitrile (2 x 100 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate (500 mL) and wash with water (2 x 250 mL) followed by brine (250 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield 6-benzyl-2-oxa-6-azaspiro[3.3]heptane as a clear oil. (Expected yield: 70-85%).

Deprotection: The benzyl group is typically removed via catalytic hydrogenation (e.g., using Palladium on carbon under a hydrogen atmosphere) to yield the free secondary amine, which is often isolated as a more stable salt (e.g., oxalate or hydrochloride salt)[6][7].

Part B: Proposed Scalable Synthesis of this compound

The introduction of a gem-dimethyl group onto the oxetane ring requires a different synthetic strategy. A convergent and scalable approach is proposed, starting from the industrially available hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal).

Proposed Retrosynthetic Analysis

The core concept is to form the spirocyclic system from a 1,3-amino alcohol precursor by reacting it with a C1 dielectrophile, such as dibromomethane.

G T 3,3-Dimethyl-1-oxa- 6-azaspiro[3.3]heptane I1 3-Amino-2,2-dimethylpropan-1-ol T->I1 Retrosynthesis: Double Annulation (Disconnect C-O and C-N bonds) I2 Hydroxypivaldehyde I1->I2 Retrosynthesis: Reductive Amination SM Isobutyraldehyde + Formaldehyde I2->SM Retrosynthesis: Aldol Condensation

Caption: Proposed retrosynthesis for this compound.

Proposed Forward Synthesis Protocol

Causality and Experimental Choices:

  • Step 1 (Reductive Amination): Converting hydroxypivaldehyde to the corresponding amino alcohol is a standard, high-yielding transformation. Using ammonium chloride and sodium cyanoborohydride is a mild and effective method. For scalability, catalytic hydrogenation over a nickel or palladium catalyst with ammonia would be preferred.

  • Step 2 (Spirocyclization): This is the key inventive step. A strong, non-nucleophilic base like sodium hydride is proposed to deprotonate both the alcohol and the amine. Dibromomethane serves as the simplest C1 dielectrophile to bridge the two nucleophilic centers, forming both rings in a single, efficient operation. DMF is chosen as a high-boiling polar aprotic solvent suitable for SN2 reactions with hydride bases.

Reagent/MaterialMolar Mass ( g/mol )Proposed QuantityMoles
3-Amino-2,2-dimethylpropan-1-ol117.1950.0 g0.427
Sodium Hydride (NaH, 60% in oil)24.00 (as NaH)34.1 g0.854
Dibromomethane (CH₂Br₂)173.8374.2 g (29.9 mL)0.427
Dimethylformamide (DMF), anhydrous73.091.0 L-

Step-by-Step Procedure:

  • Reaction Setup: To a 2 L, dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (34.1 g of 60% dispersion, 0.854 mol) and anhydrous DMF (500 mL).

  • Substrate Addition: Dissolve 3-amino-2,2-dimethylpropan-1-ol (50.0 g, 0.427 mol) in anhydrous DMF (500 mL). Add this solution slowly via the dropping funnel to the NaH suspension at 0°C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and control the rate of addition to manage the effervescence.

  • Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cyclization: Cool the mixture back to 0°C. Add dibromomethane (74.2 g, 0.427 mol) dropwise via the dropping funnel, keeping the internal temperature below 10°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for 8-12 hours. Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 300 mL).

  • Purification: Wash the combined organic extracts with water (2 x 200 mL) and brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The target compound, being volatile, should be carefully concentrated. Purification via fractional distillation under reduced pressure is recommended.

Part C: Application in Library Synthesis

The synthesized this compound is an ideal building block for creating diverse chemical libraries. The secondary amine serves as a versatile chemical handle for a variety of functionalization reactions.

G cluster_reactions Library Diversification Reactions cluster_products Diverse Library Members Core 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane Acyl Acylation (R-COCl, Base) Core->Acyl Alkyl Reductive Amination (R-CHO, NaBH(OAc)3) Core->Alkyl Sulfonyl Sulfonylation (R-SO2Cl, Base) Core->Sulfonyl Aryl Buchwald-Hartwig (Ar-Br, Pd catalyst, Base) Core->Aryl Amide Amide Library Acyl->Amide Amine Tertiary Amine Library Alkyl->Amine Sulfonamide Sulfonamide Library Sulfonyl->Sulfonamide Arylamine N-Aryl Library Aryl->Arylamine

Caption: Diversification of the spirocyclic core for library synthesis.

The spirocycle can be readily derivatized using standard, high-throughput-compatible reactions:

  • N-Acylation: Reaction with various acid chlorides or carboxylic acids (using coupling agents) to generate a library of amides.

  • N-Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce diverse tertiary amines.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to yield a sulfonamide library.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic diversity.

These straightforward derivatizations allow for the rapid exploration of the chemical space around this novel spirocyclic core, making it a highly valuable tool for any drug discovery program.

References

  • van der Haas, R. N. S., et al. (2015). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. . Available at: [Link]

  • Wadsworth, H. L., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Azaspiro[3.3]heptanes as building blocks for drug discovery. Chemical Communications. Available at: [Link]

  • Jones, C., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Natho, P., et al. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Chemistry – A European Journal. Available at: [Link]

  • Butler, J. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Wuitschik, G., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Stepan, A. F., et al. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of constructing this unique spirocyclic scaffold. The inherent ring strain of the fused four-membered oxetane and azetidine rings, combined with the steric hindrance imposed by the gem-dimethyl group, presents a formidable synthetic challenge.

This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles in small ring and spirocycle chemistry. Our goal is to equip you with the foundational knowledge and practical insights required to overcome common hurdles and successfully develop a robust synthetic route.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. We will focus on a plausible retrosynthetic approach to frame the discussion, centering on the intramolecular cyclization to form one of the four-membered rings as a key step.

Hypothetical Retrosynthetic Approach:

A common strategy for constructing such a system involves the formation of one ring onto a pre-existing one. For instance, the intramolecular cyclization of a substituted azetidine alcohol or a substituted oxetane amine.

Target This compound Intermediate1 Substituted Azetidinemethanol (e.g., 3-(chloromethyl)-3-(hydroxymethyl)azetidine) Target->Intermediate1 Intramolecular Williamson Ether Synthesis Intermediate2 Substituted Oxetane Amine (e.g., (3-(aminomethyl)-3-methyloxetan-3-yl)methanol) Target->Intermediate2 Intramolecular SN2 Cyclization Precursor Acyclic Precursor (e.g., protected amino diol) Intermediate1->Precursor Multi-step synthesis Intermediate2->Precursor Multi-step synthesis

Caption: Plausible retrosynthetic pathways for the target spirocycle.

Issue 1: Low Yield in the Key Spirocyclization Step (e.g., Intramolecular Williamson Ether Synthesis)

Question: "I am attempting to form the oxetane ring via an intramolecular cyclization of a 3-substituted azetidine methanol derivative, but I am consistently observing low yields (<20%) and the formation of multiple byproducts. What is going wrong?"

Probable Causes & Solutions:

  • Ring Strain and Activation Barrier: The formation of a four-membered ring is entropically and enthalpically unfavorable. The transition state for this cyclization is highly strained.

    • Expert Insight: Standard conditions for Williamson ether synthesis (e.g., NaH in THF at room temperature) are often insufficient to overcome the high activation energy for oxetane formation. The reaction may stall or favor intermolecular side reactions.

    • Troubleshooting Steps:

      • Increase Temperature: Carefully refluxing the reaction in a higher-boiling solvent like dioxane or DMF can provide the necessary energy to overcome the activation barrier.

      • Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. Potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent alternatives to NaH.

      • High Dilution: Intermolecular reactions are a common competing pathway. Employing high dilution conditions (e.g., slow addition of the substrate to a solution of the base at a final concentration of 0.01-0.05 M) can significantly favor the intramolecular cyclization.

  • Competing Elimination Reactions: If your leaving group is on a secondary carbon, elimination to form an alkene can be a major side reaction, particularly with sterically hindered bases at elevated temperatures.

    • Expert Insight: The choice of leaving group is critical. Iodides are generally better leaving groups than bromides or chlorides, but can also be more prone to elimination. Mesylates and tosylates are excellent choices for SN2 reactions.

    • Troubleshooting Steps:

      • Optimize Leaving Group: Convert the primary alcohol of your precursor to a tosylate or mesylate. These are excellent leaving groups and are less prone to some of the side reactions seen with halides.

  • Steric Hindrance: The gem-dimethyl group on the carbon adjacent to the reacting centers imposes significant steric hindrance, slowing down the desired intramolecular SN2 reaction.

    • Expert Insight: This steric hindrance can make the reaction kinetically slow, allowing side reactions to dominate.

    • Troubleshooting Flowchart:

    Start Low Yield in Cyclization Check_Conc Is reaction at high dilution (≤0.05 M)? Start->Check_Conc High_Dilution Implement High Dilution: Slowly add substrate to base Check_Conc->High_Dilution No Check_Temp_Base Are temperature & base strong enough? Check_Conc->Check_Temp_Base Yes High_Dilution->Check_Temp_Base Increase_Energy Screen stronger bases (KOtBu, LiHMDS) & higher boiling solvents (Dioxane) Check_Temp_Base->Increase_Energy No Check_LG Is the leaving group optimal? Check_Temp_Base->Check_LG Yes Increase_Energy->Check_LG Improve_LG Convert alcohol to Tosylate or Mesylate Check_LG->Improve_LG No Success Improved Yield Check_LG->Success Yes Improve_LG->Success

    Caption: Troubleshooting workflow for low-yield cyclization.

Issue 2: Lack of Stereoselectivity or Racemization

Question: "My starting material is enantiomerically pure, but my final spirocyclic product is a racemic mixture. Where could I be losing my stereochemical information?"

Probable Causes & Solutions:

  • Mechanism of Ring Formation: If any step in your synthesis proceeds through a planar, achiral intermediate (e.g., a carbocation), you will lose stereochemical information.

    • Expert Insight: The key bond-forming reactions to create the spirocenter must be stereospecific (i.e., proceed via a mechanism like SN2 that inverts or retains the stereochemistry of a chiral center) or stereoselective (i.e., favor the formation of one stereoisomer over another).

    • Troubleshooting Steps:

      • Avoid SN1 Conditions: Ensure that your reaction conditions do not favor SN1 reactions. Use aprotic polar solvents (like DMF, DMSO) rather than protic solvents (like ethanol, water).

      • Use Chiral Auxiliaries or Catalysts: If constructing the stereocenter is the challenge, consider using a chiral auxiliary on your precursor that can direct the stereochemical outcome of a key reaction and then be cleaved. Alternatively, a chiral catalyst could be employed for an asymmetric cyclization.

  • Epimerization via Ring-Opening/Closing: The azetidine ring, particularly if the nitrogen is unprotected or protected with an electron-withdrawing group, can be susceptible to ring-opening under certain conditions, which can lead to epimerization at adjacent centers.

    • Expert Insight: The choice of nitrogen protecting group is crucial for the stability of the azetidine ring throughout the synthesis.

    • Troubleshooting Steps:

      • Protecting Group Strategy: A bulky, stable protecting group like a tosyl (Ts) or nosyl (Ns) group can rigidify the azetidine ring and prevent unwanted side reactions. A Boc group might be too labile under certain conditions. The stability of various protecting groups has been extensively reviewed.

      • pH Control: Avoid strongly acidic or basic conditions if possible, as these can promote ring-opening or other side reactions.

Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base NaHKOtBuStronger, more soluble base ensures complete deprotonation.
Solvent THFDioxaneHigher boiling point provides more energy to overcome activation barrier.
Concentration 0.5 M0.01 MHigh dilution favors intramolecular over intermolecular reactions.
Temperature 25 °C101 °C (Reflux)Overcomes the high activation energy of forming a strained ring.
Leaving Group -Cl-OTsTosylate is a more reactive leaving group, facilitating the SN2 reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1-oxa-6-azaspiro[3.3]heptane scaffolds?

The primary challenges are rooted in thermodynamics and kinetics. You are creating a molecule with two highly strained four-membered rings fused at a single carbon. This leads to:

  • High Ring Strain: The molecule possesses significant Baeyer and Pitzer strain, making its formation thermodynamically unfavorable compared to acyclic or larger-ring alternatives.

  • Difficult Cyclizations: The activation energy for forming four-membered rings via intramolecular SN2 reactions is high. This is due to the unfavorable bond angles in the transition state (Baldwin's rules).

  • Steric Hindrance: The gem-dimethyl group adds significant steric bulk around the spirocenter, which can kinetically hinder the key bond-forming reactions.

Q2: How can I purify the final this compound product? It seems to be volatile and difficult to handle.

Purification of small, relatively polar, and potentially volatile spirocycles can be challenging.

  • Chromatography: Standard silica gel chromatography can be effective, but the compound may streak due to the basic nitrogen. It is often beneficial to treat the silica gel with a small amount of triethylamine (~1-2% in the eluent) to deactivate acidic sites and improve peak shape.

  • Distillation: If the compound is thermally stable, Kugelrohr distillation under high vacuum can be an excellent method for final purification, especially for removing non-volatile impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is ideal. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride, oxalate) which is easier to handle and purify.

Q3: What analytical techniques are best for confirming the structure of the spirocyclic product?

A combination of techniques is essential for unambiguous structure confirmation:

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic shifts for the protons on the oxetane and azetidine rings. The gem-dimethyl group should appear as a sharp singlet.

    • ¹³C NMR: The key signal to identify is the spiro-quaternary carbon, which will typically appear in the 60-80 ppm range. The number of signals will confirm the symmetry of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity, especially for assigning protons and carbons within the strained ring systems. HMBC can be used to confirm the connection from the methyl protons to the quaternary carbon.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition and exact mass of the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained (often from a salt form), this is the definitive method for proving the structure and stereochemistry.

Detailed Experimental Protocol: Key Cyclization Step

Reaction: Intramolecular O-alkylation to form the Oxetane Ring

This protocol is a generalized example for the cyclization of a precursor like N-Tosyl-3-(hydroxymethyl)-3-(chloromethyl)azetidine. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-Tosyl-3-(hydroxymethyl)-3-(chloromethyl)azetidine (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous 1,4-Dioxane

  • Syringe pump

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In a separate flask, dissolve the azetidine precursor (1.0 eq) in anhydrous dioxane to create a 0.1 M solution.

  • Reaction Initiation: To the main reaction flask, add anhydrous dioxane to constitute approximately 90% of the final reaction volume. Add potassium tert-butoxide (1.2 eq) to the dioxane. Heat the mixture to reflux (approx. 101 °C).

  • Slow Addition: Using a syringe pump, add the solution of the azetidine precursor to the refluxing solution of the base over a period of 4-6 hours. This ensures high dilution conditions are maintained.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.

References

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

Technical Support Center: Purification Strategies for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these unique spirocyclic scaffolds. The inherent basicity of the aza-group and the polarity of the oxetane ring often present unique challenges in achieving high purity.

Section 1: Understanding the Molecule - Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of the this compound core that influence its behavior during purification.

PropertyImplication for Purification
Basicity (pKa of the amine) The nitrogen atom's basicity leads to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing, poor resolution, or even irreversible adsorption during column chromatography.[1][2]
Polarity The presence of both an oxetane and an azetidine ring imparts significant polarity to the molecule. This makes it highly soluble in polar solvents but can complicate extraction from aqueous media and elution from normal-phase chromatography columns.[3][4]
Volatility Depending on the derivatives, some may have sufficient volatility for analysis by Gas Chromatography (GC), but purification by distillation might require high vacuum and be susceptible to thermal degradation.
Stability The strained four-membered rings (oxetane and azetidine) can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures.[5]
Frequently Asked Questions: General Considerations

Q1: What are the most common impurities I should expect when synthesizing this compound and its derivatives?

A1: Common impurities often originate from starting materials, side reactions, or degradation. These can include:

  • Unreacted starting materials: Such as the precursor diols or halo-alcohols.

  • Ring-opened byproducts: Resulting from nucleophilic attack on the oxetane or azetidine rings, especially if harsh acidic or basic conditions are used.

  • Polymerization products: Particularly under acidic conditions.

  • Solvent adducts: Residual solvents from the reaction or workup.

  • Incomplete cyclization products: Linear intermediates that failed to form the spirocyclic system.

Q2: How do I assess the purity of my final compound?

A2: A multi-technique approach is always recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase methods can be effective. The use of a mass spectrometer (LC-MS) is invaluable for identifying impurities.[]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives. GC-MS can provide information on molecular weight and fragmentation patterns of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a reference standard of the impurities.[8]

  • Elemental Analysis: Provides the elemental composition of the bulk sample.

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is a cornerstone of purification for these compounds, but not without its challenges.

Workflow for Method Development in Column Chromatography

Caption: Decision workflow for developing a column chromatography purification method.

Frequently Asked Questions: Column Chromatography

Q3: My compound streaks badly on a silica gel TLC plate, even with a polar mobile phase like 10% methanol in dichloromethane. What should I do?

A3: Streaking is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the silica surface.[1][4] To mitigate this:

  • Add a basic modifier: Incorporate a small amount (0.5-2%) of triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[2][9] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Pre-treat the silica: You can prepare a slurry of your silica gel in the mobile phase containing the basic modifier before packing the column. This ensures the entire stationary phase is neutralized.[9]

Q4: I've added triethylamine, but my compound still doesn't move off the baseline. What's the next step?

A4: If a basic modifier isn't enough, the compound's high polarity is the likely culprit.[3]

  • Increase mobile phase polarity: A common aggressive solvent system for very polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 89:10:1).[4]

  • Switch to a different stationary phase:

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-functionalized silica: This specialized stationary phase has amino groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[1]

Q5: I'm concerned my compound is degrading on the silica gel column. How can I check for this?

A5: On-column degradation is a valid concern.[3]

  • 2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it's degrading, you'll see new spots along the vertical path.

  • Short Plug Filtration: Before committing to a full column, pass a small amount of your crude material through a short plug of silica gel, eluting with your chosen solvent. Analyze the eluate by LC-MS to see if any new peaks corresponding to degradation products have appeared.

Section 3: Crystallization and Salt Formation Strategies

For compounds that are solids at room temperature, crystallization can be a highly effective and scalable purification technique.

Troubleshooting Crystallization
ProblemPotential CauseSuggested Solution
Oiling Out The compound's solubility is too high in the chosen solvent system, or the solution is cooled too rapidly.- Use a solvent pair where the compound is very soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Dissolve in a minimal amount of the hot "good" solvent and slowly add the "bad" solvent until turbidity appears, then allow to cool slowly.[10][11] - Try a different solvent system altogether. Common pairs include heptane/ethyl acetate, methanol/water, and acetone/water.[10]
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.- Slowly evaporate the solvent. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal from a previous batch if available. - Cool the solution to a lower temperature (e.g., in a freezer).
Impure Crystals Impurities are co-crystallizing with the product.- The purity of the starting material for crystallization may be too low. Consider a preliminary purification by column chromatography first. - Ensure a slow cooling rate to allow for selective crystal growth.
Frequently Asked Questions: Crystallization and Salt Formation

Q6: My compound is an oil. Can I still use a crystallization-based purification method?

A6: Yes. Converting the basic amine to a salt can induce crystallization. This has the added benefit of often precipitating the desired compound while leaving non-basic impurities in the mother liquor.

  • Common acids for salt formation:

    • Oxalic acid: Often forms highly crystalline salts.[12]

    • Hydrochloric acid (HCl): Can be introduced as a solution in ether or dioxane.

    • p-Toluenesulfonic acid (TsOH): A solid acid that is easy to handle.

  • Protocol: Dissolve your crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of the acid (often as a solution in the same or a miscible solvent). The salt will often precipitate out of the solution. The resulting salt can then be collected by filtration and, if necessary, recrystallized. The free base can be regenerated by treatment with a base (e.g., NaHCO₃, K₂CO₃) and extraction.[12]

Section 4: Alternative and Complementary Purification Techniques

Distillation

For derivatives that are liquids and thermally stable, distillation under reduced pressure can be an effective method for removing non-volatile impurities.[13][14]

  • Key Consideration: Due to the strained ring system, it is crucial to use the lowest possible temperature and pressure to avoid thermal decomposition. A short-path distillation apparatus is often preferred.[13]

Acid-Base Extraction

An acid-base workup can be a powerful pre-purification step to remove non-basic organic impurities.

Caption: Workflow for purification using acid-base extraction.

Q7: I performed an acid-base extraction, but my recovery is very low. What could have gone wrong?

A7: Low recovery can be due to several factors:

  • Incomplete Extraction: Your protonated compound may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer. Perform multiple extractions (at least 3) at each step.

  • Emulsion Formation: The presence of polar compounds can lead to emulsions that are difficult to separate. Adding brine (saturated NaCl solution) can help break emulsions.

  • Incorrect pH: Ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) before back-extraction to ensure your compound is fully protonated or deprotonated, respectively.

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. ACS Publications. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Silvi, M. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. ACS Publications. [Link]

  • YouTube. (2023, April 11). Making Oxetane. [Link]

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • ResearchGate. (2023, April). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • de Oliveira, R. N., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. PMC - NIH. [Link]

  • Wikipedia. Organic chemistry. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • American Chemical Society. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. [Link]

  • National Institutes of Health. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • ACS Publications. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • National Institutes of Health. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • National Institutes of Health. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • National Institutes of Health. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Royal Society of Chemistry. Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. [Link]

  • Semantic Scholar. Small Molecules as Chromatographic Tools for HPLC Enantiomeric Resolution: Pirkle-Type Chiral Stationary Phases Evolution. [Link]

  • Royal Society of Chemistry. Life cycle analysis and sustainability comparison of reversed phase high performance liquid chromatography and carbon dioxide-containing chromatography of small molecule pharmaceuticals. [Link]

  • National Institutes of Health. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • National Institutes of Health. Spirocyclic Motifs in Natural Products. [Link]

  • LCGC International. (2022, August 4). ChromSoc Meeting Report: Challenges in Small Molecule Analysis in the Pharmaceutical Industry: Part 1. [Link]

  • The Journal of Organic Chemistry. Spiranes. II. Spiro[3.3]heptane Derivatives. [Link]

  • ResearchGate. (2009, January). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

Sources

Optimizing reaction conditions for N-alkylation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the N-alkylation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. This spirocyclic scaffold, featuring a strained oxetane ring, is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] However, the unique structural and electronic properties of this secondary amine present specific challenges in synthetic chemistry.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with a blend of foundational principles and actionable, field-proven insights to optimize their synthetic routes.

Section 1: Foundational Principles & General Optimization

This section addresses the most common initial questions regarding reaction setup and the rationale behind choosing specific conditions.

Q1: What are the recommended general starting conditions for the N-alkylation of this compound?

A1: The N-alkylation of this spirocyclic amine is typically an SN2 reaction. The secondary amine acts as a nucleophile, attacking an electrophilic alkylating agent. A base is required to neutralize the acidic proton generated on the nitrogen atom, which would otherwise protonate the starting amine and halt the reaction.

A robust starting point involves a polar aprotic solvent, a moderate inorganic base, and an equimolar to slight excess of the alkylating agent.

ComponentRecommended Starting Reagent/ConditionRationale & Causality
Substrate This compoundThe secondary amine is the nucleophile. Its reactivity is influenced by the steric bulk of the gem-dimethyl group and the electronic effects of the oxetane ring.
Alkylating Agent 1.0 - 1.2 equivalentsStoichiometry should be carefully controlled. A slight excess can drive the reaction to completion, but a large excess increases the risk of side reactions.[4]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv.)Inorganic bases are preferred to avoid competing N-alkylation of an amine base.[5] K₂CO₃ is a cost-effective choice. Cs₂CO₃ offers greater solubility in organic solvents and can accelerate slow reactions.[6][7]
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (e.g., carbonate) relatively free to act as a base, increasing reaction rates.[8][9]
Temperature Room Temperature to 80 °CStart at room temperature. If no reaction occurs, gradually increase the temperature. High temperatures can promote side reactions or decomposition.[8]

Section 2: Troubleshooting Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving problems that arise during the N-alkylation process.

Q2: My reaction shows low or no conversion of the starting amine. What are the primary causes and how can I improve the yield?

A2: Low or no product yield is a common challenge that can stem from several factors.[8] A logical, step-by-step investigation is the most effective way to identify and solve the issue.

Troubleshooting_Low_Yield cluster_reagents Details for Step 1 cluster_conditions Details for Step 2 Start Low or No Product Yield Reagent_Check Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Check Begin Troubleshooting Conditions_Check Step 2: Assess Reaction Conditions Reagent_Check->Conditions_Check Reagents OK Reagent_Purity Ensure amine & alkylating agent are pure. Confirm base is anhydrous. Reagent_Check->Reagent_Purity Electrophile_Check Step 3: Evaluate Alkylating Agent Reactivity Conditions_Check->Electrophile_Check Conditions Optimized, Still Low Yield Base Is base strong enough? Try Cs₂CO₃ or NaH. Conditions_Check->Base Alternative_Method Step 4: Consider Alternative Methods Electrophile_Check->Alternative_Method Highly Unreactive Electrophile Solvent Is solvent appropriate? Switch from MeCN to DMF/DMSO for higher temps. Base->Solvent Temp Is temperature too low? Gradually increase temperature (e.g., 50°C, 80°C). Solvent->Temp

Caption: Troubleshooting workflow for low product yield in N-alkylation.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents are pure and, critically, that the solvent and base are anhydrous. Water can interfere with the reaction.

  • Increase Base Strength: If K₂CO₃ is ineffective, the proton removal may be the rate-limiting step. Switching to a stronger base like Cesium Carbonate (Cs₂CO₃) or, for very unreactive systems, Sodium Hydride (NaH) may be necessary.[8]

  • Optimize Solvent and Temperature: For slow reactions, increasing the temperature is often effective.[4] If using a lower-boiling solvent like acetonitrile (MeCN), switch to a higher-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to safely reach higher temperatures (e.g., 80-120 °C).[7][8]

  • Enhance Alkylating Agent Reactivity: The nature of the leaving group on the electrophile is critical. Reactivity follows the trend: I > Br > Cl. If you are using an alkyl chloride or bromide with low success, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This is known as the Finkelstein reaction.[7]

  • Address Steric Hindrance: The 3,3-dimethyl substitution pattern imparts some steric bulk. If your alkylating agent is also sterically demanding (e.g., a secondary or neopentyl halide), the SN2 transition state may be highly disfavored.[10] In such cases, higher temperatures and longer reaction times are required. If the reaction still fails, a different synthetic strategy, such as reductive amination, may be necessary.[10]

Q3: I am observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?

A3: While over-alkylation is a more significant problem when starting with primary amines, the formation of a quaternary ammonium salt from a secondary amine can still occur, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[4][11] The N-alkylated product can compete with the starting amine for the remaining alkylating agent.

Prevention Strategies:

  • Control Stoichiometry: Use the amine as the limiting reagent and add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[6]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second alkylation more significantly than the first.[4]

  • Use a Bulky Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be effective, though inorganic bases are generally preferred to avoid purification challenges.[8]

Q4: Purification of my N-alkylated product is difficult. What are some effective strategies?

A4: Purification challenges often arise from unreacted starting materials, the presence of the quaternary salt byproduct, or residual base.

  • Aqueous Workup: Perform an acidic wash (e.g., with 1M HCl) to remove any unreacted amine starting material and basic impurities. Your desired tertiary amine product should remain in the organic layer, provided it is not basic enough to be protonated and extracted. If your product is also extracted, you can re-basify the aqueous layer and re-extract with an organic solvent.

  • Chromatography: Column chromatography on silica gel is the most common method for separating the desired product from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) is typically effective.

  • Distillation: If the product is a volatile liquid and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be a highly effective purification method.[4]

Section 3: Alternative Methodologies

Sometimes, direct N-alkylation via an SN2 pathway is not feasible due to a highly unreactive alkylating agent or severe steric hindrance. In these cases, an alternative synthetic design is required.

Q5: When should I consider reductive amination as an alternative to direct N-alkylation?

A5: Reductive amination is a powerful alternative for forming C-N bonds and should be considered when:

  • The Alkylating Agent is Unreactive: You are trying to install a group from a corresponding alkyl halide that is a poor electrophile (e.g., due to electronics or sterics).

  • Direct Alkylation Fails: You have already attempted to optimize the direct alkylation (higher temperature, stronger base, iodide catalysis) without success.

  • The Aldehyde/Ketone is Readily Available: The corresponding aldehyde or ketone required for the reductive amination is commercially available or easily synthesized.

The process involves two steps: the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction with a mild reducing agent.[12][13]

Reaction_Choice Start Need to perform N-alkylation? Check_Electrophile Is the corresponding alkyl halide reactive (e.g., MeI, BnBr, primary)? Start->Check_Electrophile Direct_Alkylation Proceed with Direct Alkylation (SN2) Check_Electrophile->Direct_Alkylation Yes Check_Carbonyl Is the corresponding Aldehyde/Ketone available? Check_Electrophile->Check_Carbonyl No / Fails Reductive_Amination Use Reductive Amination Check_Carbonyl->Direct_Alkylation No Re-evaluate direct alkylation optimization Check_Carbonyl->Reductive_Amination Yes

Caption: Decision workflow for choosing between direct alkylation and reductive amination.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous solvent (e.g., Acetonitrile or DMF, to make a 0.1-0.5 M solution).

  • Add the base (e.g., K₂CO₃, 1.5 eq.). If using NaH, add it carefully in portions at 0 °C.

  • If catalysis is desired, add NaI or KI (0.1 eq.).

  • Add the alkylating agent (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, or 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Proceed with an appropriate aqueous workup and purification (e.g., column chromatography).

Protocol 2: General Procedure for Reductive Amination
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Add a dehydrating agent like magnesium sulfate or molecular sieves, or a catalytic amount of acetic acid to facilitate iminium ion formation.[14]

  • Stir at room temperature for 1-2 hours to allow for iminium formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in portions.[14] Be aware that other reagents like sodium cyanoborohydride (NaBH₃CN) can produce toxic cyanide byproducts.[13]

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, dry with sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
  • Benchchem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?
  • National Institutes of Health. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • National Institutes of Health. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis.
  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • ResearchGate. (2025, August 6). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis.
  • Semantic Scholar. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation.
  • Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides.
  • ECHEMI. (n.d.). Reductive amination and amine alkylation.
  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
  • Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
  • PubMed. (2023, November 17). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids.
  • Benchchem. (n.d.). Troubleshooting low conversion in N-alkylation of secondary amines.
  • Sigma-Aldrich. (n.d.). Reductive amination.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • ResearchGate. (2025, August 30). Spirocyclic Oxetanes: Synthesis and Properties.
  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes.
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.

Sources

Technical Support Center: Synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support portal for the synthesis and analysis of spirocyclic scaffolds. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane and its derivatives. These strained heterocyclic motifs are of significant interest as bioisosteres for common groups like morpholines and piperazines, offering improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability.[1][2] However, their synthesis, which often involves the construction of two strained four-membered rings around a central quaternary carbon, is not without challenges.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered during your experiments.

Troubleshooting & FAQs: Byproduct Identification and Mitigation

Q1: My initial reaction analysis (TLC/LC-MS) shows the desired product mass, but also several other significant peaks. What are the most probable byproducts in a typical synthesis of an N-aryl-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane?

This is the most common issue encountered. The synthesis typically proceeds via a double N-alkylation of a primary amine (e.g., an aniline derivative) with a bis-electrophile like 3,3-bis(bromomethyl)-3',3'-dimethyloxetane. The formation of byproducts stems from the stepwise nature of this double cyclization.

The most likely side products are:

  • Mono-alkylated Intermediate: The starting amine has reacted with only one electrophilic arm of the oxetane precursor. The second intramolecular cyclization has not occurred. This intermediate is often the most abundant impurity.

  • Dimeric Species: Two molecules of the mono-alkylated intermediate react with each other, or one molecule of the intermediate reacts with another molecule of the bis-electrophile starting material. This leads to high-molecular-weight impurities.

  • Oxetane Ring-Opened Products: The strained oxetane ring is susceptible to cleavage under acidic conditions, which might be present during the reaction or, more commonly, during an acidic aqueous workup.[3] This can lead to the formation of a diol-containing azetidine.

  • Elimination Products: Under strongly basic conditions, the bis-electrophile starting material can undergo elimination reactions.

Below is a diagram illustrating the primary reaction and the formation pathways of the key byproducts.

Byproduct_Formation cluster_reactants Reactants Amine Ar-NH₂ Intermediate Mono-alkylated Intermediate Amine->Intermediate Step 1: Intermolecular Alkylation Oxetane Bis(halomethyl) dimethyloxetane Oxetane->Intermediate Step 1: Intermolecular Alkylation Product Desired Product (3,3-Dimethyl-1-oxa- 6-azaspiro[3.3]heptane) Intermediate->Product Step 2: Intramolecular Cyclization (Desired) Dimer Dimeric Byproduct Intermediate->Dimer Side Reaction 1: Dimerization RingOpened Ring-Opened Product (Diol) Product->RingOpened Side Reaction 2: Acid-catalyzed Ring Opening Analytical_Workflow Start Unknown Peak Detected (TLC, LC-MS) LCMS LC-MS Analysis Start->LCMS Step 1 HRMS High-Resolution MS (HRMS) LCMS->HRMS Step 2: Get Mass Isolation Isolation via Prep-HPLC or Column HRMS->Isolation Step 3: If abundant Structure Structure Elucidation HRMS->Structure Step 5: Combine Data NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Isolation->NMR Step 4: Get Connectivity NMR->Structure Step 5: Combine Data

Sources

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during coupling reactions involving this unique spirocyclic amine. The inherent steric hindrance and electronic properties of this scaffold can present specific hurdles, leading to lower than expected reaction yields. This resource, presented in a question-and-answer format, aims to elucidate the underlying causes of these issues and provide actionable, field-proven solutions.

Troubleshooting Guide

Question 1: I am observing consistently low yields in my Buchwald-Hartwig amination with this compound and an aryl bromide. What are the likely causes and how can I improve the yield?

Low yields in Buchwald-Hartwig aminations involving sterically hindered secondary amines like this compound are a common challenge.[1][2] The primary culprits are often related to steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, as well as suboptimal reaction conditions.[3][4]

Potential Causes & Solutions:

  • Steric Hindrance: The gem-dimethyl group on the oxetane ring and the spirocyclic nature of the amine create significant steric bulk around the nitrogen atom. This can hinder its approach to the palladium center.

    • Ligand Choice is Critical: Standard phosphine ligands may not be effective. Opt for bulky, electron-rich phosphine ligands that are known to facilitate couplings with hindered amines.[3] Examples include biarylphosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species, which is more accessible to the hindered amine.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can also be highly effective due to their strong sigma-donating ability and steric bulk, which helps to stabilize the active palladium species.

  • Base Selection: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Weak Bases: Common inorganic bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to efficiently deprotonate the hindered secondary amine complexed to the palladium center.

    • Stronger, Non-Nucleophilic Bases: Stronger bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are often required.[5] NaOtBu is a common choice, but care must be taken to ensure it is fresh and anhydrous.

  • Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.[6][7]

    • Aprotic Polar Solvents: Solvents like dioxane, toluene, or THF are commonly used.[8] Toluene is often a good starting point. Dioxane can also be effective but should be used with caution due to its potential to form peroxides.

  • Catalyst System: The palladium precursor and its activation are key.

    • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand base Use Stronger Base (e.g., NaOtBu, LiHMDS) start->base solvent Screen Solvents (Toluene, Dioxane) start->solvent ligand->base base->solvent catalyst Use a Pre-catalyst (e.g., G3-XPhos) solvent->catalyst temp Optimize Temperature catalyst->temp success Improved Yield temp->success

Caption: Buchwald-Hartwig Troubleshooting Flowchart.

Question 2: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives a low yield. What should I consider?

Amide bond formation with sterically hindered amines requires careful selection of coupling reagents and conditions to overcome the low nucleophilicity of the amine.[9][10]

Potential Causes & Solutions:

  • Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be efficient enough to activate the carboxylic acid sufficiently for it to react with the hindered amine.

    • Uronium/Aminium Reagents: Reagents like HATU, HBTU, or COMU are generally more effective for coupling hindered substrates.[9] HATU, in particular, is often a good choice as it forms a highly reactive acyl-OAt intermediate.

    • Phosphonium Reagents: Reagents like PyBOP can also be effective.

  • Base: The choice of base is important to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic form.

    • Non-Nucleophilic Bases: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Triethylamine (TEA) can sometimes be used, but DIPEA is often preferred to minimize side reactions.

  • Reaction Temperature: Room temperature may not be sufficient for the reaction to proceed at a reasonable rate.

    • Gentle Heating: Gently heating the reaction mixture (e.g., to 40-50 °C) can often improve the reaction rate and yield. However, be mindful of the stability of your starting materials and coupling reagents at elevated temperatures.

Recommended Starting Conditions for Amide Coupling:

ParameterRecommendationRationale
Coupling Reagent HATU (1.1 eq)Forms a highly reactive activated ester, effective for hindered amines.
Base DIPEA (2.0 eq)Non-nucleophilic, prevents side reactions.
Solvent DMF or NMPGood solvating power for all components.
Temperature RT to 50 °CBalances reaction rate with reagent stability.
Question 3: I am attempting a Suzuki coupling with a boronic acid and an aryl halide, followed by coupling with this compound in a one-pot fashion, but the yield of the final product is very low. What could be the issue?

One-pot Suzuki and Buchwald-Hartwig reactions can be challenging due to incompatible reaction conditions and potential catalyst inhibition.[5][11]

Potential Causes & Solutions:

  • Incompatible Bases: The base used for the Suzuki coupling (often an inorganic base like K₂CO₃ or K₃PO₄) may not be optimal for the subsequent Buchwald-Hartwig amination, which typically requires a stronger base like NaOtBu.[12]

  • Catalyst Inhibition: Boronic acid reagents or byproducts from the Suzuki reaction can potentially inhibit the palladium catalyst in the subsequent amination step.

  • Stepwise Approach: A stepwise approach with isolation and purification of the Suzuki coupling product is often more reliable. This ensures that the subsequent amination reaction is performed under optimal conditions without interference from the previous step.

Troubleshooting Decision Tree:

start Low Yield in One-Pot Suzuki/Buchwald stepwise Perform as a two-step sequence with isolation? start->stepwise yes Yes stepwise->yes no No stepwise->no optimize_one_pot Optimize one-pot conditions (base, catalyst loading) no->optimize_one_pot

Caption: One-pot vs. Two-step Decision Tree.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under typical coupling reaction conditions? Generally, the 1-oxa-6-azaspiro[3.3]heptane core is stable under the conditions used for many cross-coupling reactions.[13] However, prolonged exposure to high temperatures or very strong acidic or basic conditions should be avoided to prevent potential ring-opening or decomposition.

Q2: Can I use microwave irradiation to accelerate my coupling reactions with this amine? Yes, microwave irradiation can be a valuable tool to accelerate reactions, especially with hindered substrates. It can significantly reduce reaction times and potentially improve yields by overcoming activation energy barriers. However, it is crucial to carefully screen conditions, as the high temperatures achieved in the microwave can also lead to decomposition if not properly controlled.

Q3: Are there any specific purification challenges associated with products derived from this compound? The spirocyclic nature of the amine can impart some unique physicochemical properties to the final products.[14] While generally amenable to standard purification techniques like silica gel chromatography, the polarity of the products can vary significantly depending on the coupling partner. It is advisable to perform a thorough TLC analysis to determine the optimal solvent system for purification.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Online] Available at: [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications (RSC Publishing). [Online] Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Online] Available at: [Link]

  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. [Online] Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Online] Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Online] Available at: [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Online] Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online] Available at: [Link]

  • A One Pot In Situ Combined Shapiro-Suzuki Reaction. [Online] Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online] Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Online] Available at: [Link]

  • Suzuki reaction. Wikipedia. [Online] Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online] Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Online] Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Online] Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Online] Available at: [https://www.uniba.it/it/docenti/luisi-renzo/attivita-di-ricerca/copy_of_1-oxa-2-6-diazaspiro-3.3-heptane-as-a-new-potential-piperazine-bioisostere/@@download/file/1-Oxa-2,6-diazaspiro[3.3]heptane as a new potential piperazine bioisostere.pdf]([Link] as a new potential piperazine bioisostere.pdf)

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Online] Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Online] Available at: [Link]

  • Amine to Amide (Coupling). Common Conditions. [Online] Available at: [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Online] Available at: [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Online] Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Online] Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Online] Available at: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Online] Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Online] Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Online] Available at: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ResearchGate. [Online] Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Online] Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Online] Available at: [Link]

  • Complexes of resorcinarene with secondary amines: synthesis, solvent influence on “in-out” structure, and theoretical calculations of non-covalent interactions. Beilstein Journals. [Online] Available at: [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Online] Available at: [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Online] Available at: [Link]

  • Amine-based solvent for CO2 absorption and its impact on carbon steel corrosion: A perspective review. ResearchGate. [Online] Available at: [Link]

Sources

Technical Support Center: Navigating Reactions with 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic workflows. The inherent steric congestion posed by the gem-dimethyl group at the 3-position, coupled with the strained four-membered rings, presents a distinct set of challenges and opportunities in chemical synthesis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reactions. Our approach is grounded in established mechanistic principles and field-proven strategies for handling sterically demanding substrates.

Understanding the Challenge: The Steric Shield of the gem-Dimethyl Group

The this compound scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance the pharmacological properties of a molecule.[1][2] However, the two methyl groups at the C3 position create a significant steric shield around the oxetane ring and the adjacent quaternary spirocenter. This steric hindrance can impede the approach of nucleophiles and reagents, leading to sluggish or failed reactions.[3][4] Understanding and mitigating these steric effects is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no reactivity in my N-alkylation/N-acylation reaction?

A1: The secondary amine in the azetidine ring is sterically hindered by the adjacent spirocyclic core and the gem-dimethyl group. Standard alkylation or acylation conditions may not be sufficiently forcing.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5]

    • Use a More Reactive Electrophile: Switch to a more reactive electrophile, such as an alkyl triflate or an acid chloride, instead of an alkyl bromide or a standard carboxylic acid activation.

    • Employ a Stronger, Non-Nucleophilic Base: For alkylations, consider using a stronger, sterically hindered base like proton sponge or DBU to ensure complete deprotonation of the azetidine nitrogen without competing in the reaction.

    • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with high activation barriers by providing rapid and uniform heating.

Q2: I am attempting a ring-opening reaction of the oxetane. What conditions are recommended?

A2: The ring-opening of strained four-membered rings like oxetanes is typically promoted by Lewis or Brønsted acids.[6][7] However, the gem-dimethyl group can hinder the coordination of the acid and the subsequent nucleophilic attack.

  • Recommended Approaches:

    • Lewis Acid Catalysis: Use of a strong Lewis acid such as BF₃·OEt₂ or TiCl₄ can activate the oxetane oxygen, facilitating nucleophilic attack. The choice of Lewis acid can be critical, and screening may be necessary.

    • Brønsted Acid Catalysis: Strong Brønsted acids like triflic acid (TfOH) can also promote ring-opening.

    • Intramolecular Ring-Opening: Designing a substrate with a tethered nucleophile can be a highly effective strategy, as the intramolecular nature of the reaction can overcome the high activation energy of an intermolecular process.[8]

Q3: Can I selectively functionalize one of the methyl groups of the gem-dimethyl moiety?

A3: Direct C-H functionalization of the unactivated methyl groups is extremely challenging due to their steric inaccessibility and the strength of the C-H bonds. It is generally not a recommended synthetic strategy. A more plausible approach would involve designing a synthesis that incorporates a functional handle at this position from the outset.

Troubleshooting Guides

Guide 1: Optimizing N-Arylation of this compound

Problem: Low yield in Buchwald-Hartwig amination with an aryl bromide.

Underlying Cause: The steric bulk around the nitrogen atom can hinder the oxidative addition and reductive elimination steps in the catalytic cycle.

Workflow for Optimization:

Caption: Optimization workflow for N-arylation.

Detailed Protocol for N-Arylation:

  • Reagent Preparation: In a glovebox, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), a selected phosphine ligand (e.g., RuPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vial.

  • Solvent and Base Addition: Add the chosen base (e.g., LHMDS, 2.0 equiv) and anhydrous solvent (e.g., dioxane).

  • Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by LC-MS. Upon completion, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Overcoming Low Diastereoselectivity in Reactions at a Prochiral Center Adjacent to the Spirocycle

Problem: A reaction at a prochiral center on a substituent attached to the azetidine nitrogen results in a low diastereomeric ratio (d.r.).

Underlying Cause: The steric influence of the spirocycle may not be sufficient to induce high facial selectivity at a distant prochiral center.

Strategies to Enhance Diastereoselectivity:

G A Low Diastereoselectivity Observed B Introduce a Chiral Auxiliary A->B Covalent Control C Use a Chiral Catalyst A->C Catalytic Control D Lower Reaction Temperature A->D Thermodynamic Control E Modify the Substrate A->E Substrate Control F F B->F Auxiliary directs the approach of the reagent. G G C->G Catalyst creates a chiral environment. H H D->H Favors the transition state of the major diastereomer. I I E->I Increase steric bulk on the substrate to enhance facial bias.

Caption: Strategies for improving diastereoselectivity.

Experimental Considerations:

  • Chiral Auxiliaries: Consider temporarily installing a chiral auxiliary, such as a derivative of (S)-(-)-2-amino-3-phenyl-1-propanol, to direct the stereochemical outcome of the reaction.

  • Catalyst Selection: For reductions of a ketone, for example, employing a chiral catalyst like a Corey-Bakshi-Shibata (CBS) catalyst can lead to high enantioselectivity.

  • Temperature Effects: Running the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Data Summary Table

Reaction TypeCommon IssueRecommended SolutionKey Parameters to Optimize
N-Alkylation Low conversionUse a more reactive alkylating agent (e.g., triflate) and a stronger, non-nucleophilic base.Temperature, base, solvent
N-Acylation Sluggish reactionEmploy an acid chloride or a potent coupling agent like HATU.Coupling agent, temperature
N-Arylation Low yieldScreen sterically demanding phosphine ligands and active palladium precatalysts.Ligand, catalyst, base
Oxetane Ring-Opening No reactionUtilize a strong Lewis or Brønsted acid catalyst.Catalyst choice and loading

Concluding Remarks

The successful application of this compound in synthesis requires a thoughtful approach to reaction design that accounts for its inherent steric properties. By systematically optimizing reaction parameters such as temperature, catalyst/ligand systems, and reagent choice, the challenges posed by steric hindrance can be effectively overcome. This guide provides a starting point for troubleshooting and developing robust synthetic protocols for this valuable building block.

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [6][8]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [7]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [9][10]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [11]

  • Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center. Benchchem. [12]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [13]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [14]

  • Methods for the synthesis of azetidines. ResearchGate. [15]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [16]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [17]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [18]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [19]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [20]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [1]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [3]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [21]

  • Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 3,3-Dimethyl-1-octene. Benchchem. [22]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [4]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. [23]

  • How to overcome Steric Hindrance?. ResearchGate. [24]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [25]

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Pinane-Based Reagents. Benchchem. [5]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [26]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [27]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [2]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [28]

Sources

Improving the regioselectivity of reactions on the 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to address the nuanced challenges of regioselectivity in your synthetic campaigns. The unique architecture of this spirocyclic system, combining a sterically hindered oxetane and a reactive azetidine, presents distinct synthetic hurdles. This resource will help you navigate these challenges by explaining the underlying chemical principles and offering actionable, field-proven protocols.

Understanding the Regioselectivity Challenge

The this compound scaffold possesses two primary sites for functionalization: the nitrogen atom of the azetidine ring and the C-H bonds of the oxetane and azetidine rings. Achieving regioselectivity is paramount for the successful synthesis of derivatives with desired pharmacological properties. The primary challenge lies in directing reactions to the intended site while minimizing or eliminating reactions at others. Key factors influencing regioselectivity on this scaffold include:

  • Steric Hindrance: The gem-dimethyl group on the oxetane ring significantly hinders approaches to adjacent positions.

  • Electronic Effects: The lone pair of the nitrogen atom in the azetidine ring makes it a nucleophilic center, while the oxygen atom in the oxetane ring can influence the reactivity of adjacent C-H bonds.

  • Ring Strain: Both the oxetane and azetidine rings are strained, which can influence their reactivity and propensity for ring-opening side reactions under certain conditions.

Below, we address common troubleshooting scenarios and frequently asked questions in a practical, question-and-answer format.

Troubleshooting Guides & FAQs

Scenario 1: Poor Regioselectivity in N-Arylation

Question: I am attempting a Buchwald-Hartwig amination to introduce an aryl group onto the nitrogen of the this compound scaffold, but I am observing significant formation of byproducts and low yield of the desired N-arylated product. What are the likely causes and how can I improve the regioselectivity?

Answer: Poor regioselectivity and low yields in N-arylation reactions on this scaffold often stem from a few key issues: catalyst inhibition, side reactions involving the oxetane ring, and suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. The steric bulk of the 3,3-dimethyl group can impede the approach of bulky catalyst complexes.

  • Recommendation: Opt for less sterically demanding phosphine ligands. While bulky ligands are often used to promote reductive elimination, in this case, a balance must be struck. Consider using ligands such as tBuXPhos or Johnphos. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can be effective.

2. Base Selection: The choice of base can influence both the rate of the desired reaction and the prevalence of side reactions. Strong bases can potentially promote elimination or ring-opening pathways.

  • Recommendation: Start with a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If the reaction is sluggish, you can move to a stronger base like sodium tert-butoxide (NaOtBu), but monitor the reaction closely for byproduct formation.

3. Solvent and Temperature: The reaction solvent and temperature can significantly impact the reaction outcome.

  • Recommendation: Aprotic polar solvents such as dioxane or toluene are generally good starting points. Running the reaction at a lower temperature for a longer period can sometimes favor the desired N-arylation over competing decomposition pathways.

Experimental Protocol: Optimized N-Arylation

  • To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), aryl halide (1.1 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., tBuXPhos, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart for N-Arylation

start Low N-Arylation Yield/ Poor Regioselectivity catalyst Optimize Catalyst/Ligand (e.g., tBuXPhos, NHC) start->catalyst Steric Hindrance? base Screen Bases (e.g., K₂CO₃, Cs₂CO₃) catalyst->base No Improvement? conditions Adjust Solvent/Temperature (e.g., Dioxane, 80°C) base->conditions Still Issues? success High Yield of N-Arylated Product conditions->success Optimized

Caption: Troubleshooting workflow for N-arylation.

Scenario 2: Uncontrolled C-H Functionalization

Question: I am trying to perform a regioselective C-H functionalization on the this compound scaffold, but I am getting a mixture of products functionalized at different positions on both the oxetane and azetidine rings. How can I direct the reaction to a specific C-H bond?

Answer: Achieving regioselective C-H functionalization on this scaffold requires a strategy to differentiate the various C-H bonds. This can be accomplished through the use of directing groups, which position the catalyst in proximity to a specific C-H bond.[1]

1. N-Based Directing Groups: The nitrogen atom of the azetidine ring is an excellent handle for introducing a directing group.

  • Recommendation: A removable directing group, such as a picolinamide or a pyrimidine, can be installed on the nitrogen. This will direct the C-H functionalization to the C-H bonds of the azetidine ring. Subsequent removal of the directing group will yield the functionalized product.

2. Substrate-Controlled C-H Functionalization: In the absence of a directing group, the inherent electronic properties of the scaffold will dictate the site of C-H functionalization. Reactions that proceed via an electrophilic palladation mechanism are likely to favor the more electron-rich positions.

  • Recommendation: For C-H functionalization of the oxetane ring, it is advisable to first protect the nitrogen of the azetidine ring with a non-coordinating protecting group, such as a Boc group. This will prevent the nitrogen from directing the reaction and allow for functionalization based on the intrinsic reactivity of the C-H bonds of the oxetane.

Experimental Protocol: Directing Group Strategy for C-H Arylation of the Azetidine Ring

  • Installation of Directing Group: React this compound with 2-picolinoyl chloride in the presence of a base (e.g., triethylamine) to install the picolinamide directing group.

  • C-H Arylation: To a solution of the N-picolinoyl-functionalized scaffold (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane), add the arylating agent (e.g., an aryl iodide, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.). Heat the reaction mixture and monitor its progress.

  • Removal of Directing Group: Once the C-H arylation is complete, the picolinamide directing group can be removed under basic or acidic hydrolysis conditions to yield the C-H functionalized product.

Logical Relationship for C-H Functionalization

start Desired C-H Functionalization azetidine Azetidine Ring Functionalization start->azetidine oxetane Oxetane Ring Functionalization start->oxetane directing_group Use N-Directing Group (e.g., Picolinamide) azetidine->directing_group n_protection Protect Azetidine N (e.g., Boc group) oxetane->n_protection azetidine_product Regioselective Azetidine Product directing_group->azetidine_product oxetane_product Regioselective Oxetane Product n_protection->oxetane_product

Sources

Technical Support Center: Resolving Enantiomers of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of these valuable enantiomers. The unique structural rigidity and three-dimensionality of spirocyclic compounds like this compound make them attractive scaffolds in medicinal chemistry.[1] However, their chirality necessitates robust methods for enantiomeric separation, a critical step in developing stereochemically pure active pharmaceutical ingredients.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described herein are grounded in established stereochemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound derivatives?

The two most prevalent and effective methods for resolving enantiomers of this spirocyclic amine are:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[2][3][4] These salts, having different physical properties, can then be separated by fractional crystallization due to their differential solubility in a given solvent system.[5][6]

  • Chiral Chromatography (HPLC and SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.[][8] SFC is often favored for its speed and reduced solvent consumption.[]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

The selection of a suitable chiral resolving agent is crucial for successful diastereomeric salt resolution. The ideal agent will form salts with significantly different solubilities. For a basic amine like this compound, chiral acids are the resolving agents of choice.

Recommended Chiral Acids for Screening:

Chiral Resolving AgentRationale for Selection
Tartaric Acid DerivativesReadily available, cost-effective, and have a proven track record in resolving amines.[2]
Mandelic Acid DerivativesOften form crystalline salts with amines.
Camphorsulfonic AcidA strong acid that can form stable salts.
Dibenzoyltartaric AcidThe bulky benzoyl groups can enhance diastereomeric differentiation.

A screening process is highly recommended to identify the optimal resolving agent and solvent system.[8] This typically involves reacting the racemic amine with a panel of chiral acids in various solvents and observing for selective crystallization.

Q3: What are the key experimental parameters to control during diastereomeric salt crystallization?

Successful fractional crystallization depends on meticulous control of several parameters:

  • Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent system should be chosen where one salt is sparingly soluble and the other is freely soluble.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the yield and enantiomeric excess (ee) of the resolved product.[5]

  • Temperature: Temperature gradients during crystallization and cooling rates can affect crystal growth and purity.

  • Supersaturation: Controlling the level of supersaturation is key to inducing crystallization of the desired diastereomer.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) from Diastereomeric Salt Resolution

Possible Causes:

  • Poor Resolving Agent Selection: The chosen chiral acid may not provide sufficient discrimination between the enantiomers, leading to co-crystallization of both diastereomeric salts.

  • Inappropriate Solvent System: The solvent may not offer a large enough solubility difference between the two diastereomeric salts.

  • Suboptimal Crystallization Conditions: Rapid cooling or high supersaturation can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.

Solutions:

  • Screen Additional Resolving Agents: Expand the screening to include a wider variety of chiral acids.

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures to maximize the solubility difference.[9]

  • Refine Crystallization Protocol:

    • Employ a slower cooling rate to allow for more selective crystallization.

    • Consider using seeding with a small amount of the desired diastereomeric salt to initiate crystallization.

    • Perform multiple recrystallization steps to improve the enantiomeric purity of the isolated salt.

Problem 2: Poor Peak Resolution in Chiral HPLC/SFC

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral selector to interact differently with the two enantiomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly affects retention and selectivity.[10]

  • Incorrect Flow Rate or Temperature: These parameters can influence the efficiency of the separation.

Solutions:

  • Screen Different CSPs: Evaluate a range of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).

  • Optimize the Mobile Phase:

    • For SFC: Vary the percentage of the co-solvent (e.g., methanol, ethanol) and experiment with additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape and resolution.[10]

    • For HPLC: Adjust the ratio of organic solvent to aqueous buffer and evaluate the effect of different buffers and pH values.

  • Adjust Flow Rate and Temperature: Systematically vary the flow rate and column temperature to find the optimal conditions for resolution.

Problem 3: Low Recovery of the Desired Enantiomer

Possible Causes:

  • Multiple Recrystallizations: While improving ee, multiple recrystallizations can lead to significant product loss.

  • Adsorption onto the Chromatographic Column: The compound may be irreversibly adsorbed onto the stationary phase, especially during preparative separations.

  • Decomposition during Salt Breaking: The conditions used to liberate the free amine from the diastereomeric salt (e.g., strong base) may cause degradation.

Solutions:

  • Optimize the Number of Recrystallizations: Aim for a balance between achieving the desired ee and maximizing yield.

  • Passivate the Chromatographic System: For preparative chromatography, it may be beneficial to "prime" the column with a few injections of the racemic mixture to saturate active sites before collecting fractions.

  • Use Mild Conditions for Salt Breaking: Employ the mildest basic conditions possible to liberate the free amine. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution Workflow

This protocol outlines a general workflow for the resolution of racemic this compound using a chiral acid.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., ethanol, isopropanol).

    • Add an equimolar amount of the chosen chiral resolving agent (e.g., (+)-tartaric acid).

    • Stir the mixture at an elevated temperature to ensure complete dissolution.

  • Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

    • If no crystals form, try adding a co-solvent in which the salt is less soluble or gently scratching the inside of the flask.

  • Isolation:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis:

    • Determine the diastereomeric excess (de) of the crystalline salt using NMR or HPLC.

    • Analyze the enantiomeric excess (ee) of the amine in the mother liquor to assess the efficiency of the resolution.

  • Liberation of the Free Amine:

    • Dissolve the diastereomerically enriched salt in water.

    • Add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched amine.

Diagram of Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic Amine salt_formation Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts (in solution) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) liberation_solid Liberation of Amine (Base Treatment) less_soluble->liberation_solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) liberation_liquid Liberation of Amine (Base Treatment) more_soluble->liberation_liquid filtration->less_soluble Solid filtration->more_soluble Liquid enantiomer_1 Enriched Enantiomer 1 liberation_solid->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liberation_liquid->enantiomer_2

A schematic of the diastereomeric salt resolution process.

Protocol 2: Chiral SFC Method Development Workflow

This protocol provides a systematic approach to developing a chiral SFC method for the separation of this compound enantiomers.

Step-by-Step Methodology:

  • Column Screening:

    • Screen a diverse set of chiral stationary phases (e.g., Chiralpak IA, IB, IC, etc.).

    • Use a generic gradient method with a common co-solvent like methanol.

  • Co-solvent and Additive Screening:

    • For the most promising columns, screen different co-solvents (e.g., ethanol, isopropanol).

    • Evaluate the effect of basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additives on peak shape and resolution.

  • Optimization of Isocratic Conditions:

    • Once a suitable CSP, co-solvent, and additive combination is identified, develop an isocratic method by varying the percentage of the co-solvent.

  • Flow Rate and Back Pressure Optimization:

    • Fine-tune the flow rate and back pressure to maximize resolution and minimize analysis time.

  • Temperature Optimization:

    • Investigate the effect of column temperature on the separation.

Diagram of Chiral SFC Method Development Workflow

G start Start with Racemic Mixture column_screening 1. Column Screening (Generic Gradient) start->column_screening select_csp Select Promising CSP(s) column_screening->select_csp solvent_screening 2. Co-solvent & Additive Screening select_csp->solvent_screening select_mobile_phase Select Optimal Mobile Phase solvent_screening->select_mobile_phase isocratic_optimization 3. Isocratic Method Optimization select_mobile_phase->isocratic_optimization flow_optimization 4. Flow Rate & Back Pressure Optimization isocratic_optimization->flow_optimization temp_optimization 5. Temperature Optimization flow_optimization->temp_optimization final_method Final Optimized Method temp_optimization->final_method

A workflow for developing a chiral SFC separation method.

References

  • HETEROCYCLES, Vol. 52, No. 3, 2000. (n.d.).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1813-1821.
  • Valko, K., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Wikipedia. (n.d.). Chiral resolution.
  • Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Alexander, A., et al. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • TCI Chemicals. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
  • Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Zeng, G., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 12(1), 1-21.
  • Fisher Scientific. (n.d.). 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%, Thermo Scientific Chemicals.
  • Organic Process Research & Development. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • biosynth.com. (n.d.). 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%, 1 gram.
  • Chemenu. (n.d.). cas 1073234-27-1|| where to buy this compound.

Sources

Mitigating aggregation of PROTACs containing 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane linkers. This guide is designed to provide expert insights and practical troubleshooting for mitigating aggregation, a common challenge in PROTAC development. Our goal is to equip you with the knowledge to optimize the performance and therapeutic potential of these innovative molecules.

Introduction to this compound Linkers in PROTACs

The linker region of a PROTAC is a critical determinant of its efficacy, influencing not only the formation of a stable ternary complex but also the molecule's physicochemical properties.[1][2][3] The incorporation of rigid, three-dimensional structures like the this compound moiety is a deliberate design strategy to address the challenges associated with traditional flexible linkers, such as polyethylene glycol (PEG).

The rationale for using this spirocyclic oxetane linker is rooted in its potential to:

  • Enhance Solubility and Reduce Aggregation: The oxetane ring introduces polarity, which can improve aqueous solubility. Furthermore, the rigid, non-linear structure of spirocycles can disrupt the intermolecular interactions that lead to aggregation, a phenomenon often observed with flexible, hydrophobic linkers that are prone to "hydrophobic collapse".[4]

  • Improve Metabolic Stability: The strained ring system of the oxetane can be more resistant to metabolic degradation compared to linear alkyl chains.

  • Optimize Conformational Rigidity: A constrained linker can pre-organize the PROTAC molecule into a bioactive conformation, potentially improving its affinity for the target protein and E3 ligase, and stabilizing the ternary complex.[5]

Despite these advantages, aggregation can still be a hurdle. This guide provides a structured approach to troubleshooting and mitigating these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Question 1: My PROTAC with a this compound linker is showing signs of aggregation (e.g., precipitation, turbidity, inconsistent bioassay results). What are the likely causes?

Answer:

Aggregation of PROTACs, even those with advanced linkers, is often a multifactorial issue. The primary culprits are typically related to the overall physicochemical properties of the molecule, which are a composite of the warhead, the E3 ligase ligand, and the linker.

  • High Molecular Weight and Lipophilicity: PROTACs are inherently large molecules that often fall outside the "rule of five" for oral bioavailability.[6] The combined hydrophobicity of the warhead and E3 ligase ligand can overwhelm the solubilizing effect of the oxaspiroheptane linker.

  • Buffer and Formulation Issues: The choice of buffer, pH, ionic strength, and the presence of excipients can significantly impact PROTAC solubility. Your current formulation may not be optimal for this specific molecule.

  • "Hydrophobic Collapse": While the spirocyclic linker is designed to minimize this, extensive hydrophobic surfaces on the warhead and E3 ligase ligand can still drive self-association.[4]

Question 2: What initial steps can I take to address the aggregation of my PROTAC in aqueous buffers for in vitro assays?

Answer:

A systematic approach to optimizing your formulation is the first line of defense. Here are some key parameters to investigate:

  • Co-solvents: The addition of organic co-solvents can significantly enhance solubility. Start with low percentages and titrate upwards, being mindful of their potential impact on protein stability and assay performance.

Co-solventStarting ConcentrationMaximum RecommendedNotes
DMSO0.5% (v/v)5% (v/v)Commonly used, but can affect some assays at higher concentrations.
Ethanol1% (v/v)10% (v/v)A less harsh alternative to DMSO.
PEG 4005% (v/v)20% (v/v)Can also help to prevent non-specific binding.
  • pH Adjustment: The ionization state of your PROTAC can dramatically affect its solubility. If your molecule has ionizable groups, systematically screen a range of pH values around the pKa of these groups.

  • Excipients: Certain excipients can act as solubilizing agents.

ExcipientTypical ConcentrationMechanism of Action
Polysorbate 20/800.01 - 0.1% (v/v)Non-ionic surfactant, reduces surface tension.
Cyclodextrins (e.g., HP-β-CD)1 - 5% (w/v)Encapsulates hydrophobic regions of the PROTAC.

A recommended workflow for initial formulation screening is as follows:

G cluster_0 Initial Formulation Screening Workflow A Prepare PROTAC Stock in 100% DMSO B Screen pH Range (e.g., 5.0 - 8.0) in Base Buffer A->B C Identify Optimal pH B->C D Screen Co-solvents (DMSO, EtOH, PEG 400) at Optimal pH C->D E Identify Best Co-solvent and Concentration D->E F Screen Solubilizing Excipients (e.g., Polysorbate, Cyclodextrin) E->F G Final Optimized Formulation F->G G cluster_1 Biophysical Characterization of Aggregation A Initial Assessment by DLS B Aggregation Detected? A->B C No: Proceed with other biophysical assays (SPR, ITC, DSF) B->C No D Yes: Optimize Formulation B->D Yes E Re-assess with DLS D->E F Aggregation Mitigated? E->F G Yes: Proceed with other biophysical assays F->G Yes H No: Consider Structural Modification of PROTAC F->H No

Biophysical Characterization of Aggregation
Question 4: My formulation optimization has not fully resolved the aggregation issue. What are my next steps?

Answer:

If formulation strategies are insufficient, you may need to consider more advanced approaches or structural modifications to your PROTAC.

  • Amorphous Solid Dispersions (ASDs): For pre-clinical and clinical development, formulating the PROTAC as an ASD can significantly improve its dissolution and bioavailability. [6]This involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS). [6]* Structural Modifications: While this is a more involved approach, minor modifications to the PROTAC structure can have a significant impact on its physicochemical properties.

    • Attachment Points: Changing the attachment point of the linker to the warhead or the E3 ligase ligand can alter the overall topology of the molecule and potentially disrupt the intermolecular interactions that lead to aggregation. [3][7] * Introduction of Polar Groups: Adding polar functional groups to the warhead or E3 ligase ligand, where permissible for target binding, can improve overall solubility.

The decision to pursue structural modifications should be based on a thorough understanding of the structure-activity relationship (SAR) of your PROTAC series.

Concluding Remarks

The this compound linker represents a sophisticated design element in the development of next-generation PROTACs. While it offers inherent advantages in terms of physicochemical properties, aggregation can still present a challenge. A systematic approach to formulation optimization, coupled with robust biophysical characterization, will enable you to overcome these hurdles. In cases of persistent aggregation, advanced formulation technologies and rational structural modifications can provide a path forward.

This technical support guide is intended to be a living document. As the field of targeted protein degradation continues to evolve, we will update this resource with the latest findings and best practices.

References

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Available from: [Link]

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. PubMed. Available from: [Link]

  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem. 2022 May 31. Available from: [Link]

  • Development of biophysical methods for characterization of PROTACs. Diva-portal.org. 2021. Available from: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available from: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. 2020 Oct 30. Available from: [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-Portal.org. 2022. Available from: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. 2024 Oct 23. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available from: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Available from: [Link]

  • Novel approaches for the rational design of PROTAC linkers. ResearchGate. 2020. Available from: [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Available from: [Link]

  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. NIH. Available from: [Link]

  • Novel approaches for the rational design of PROTAC linkers. PMC. Available from: [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. PubMed. Available from: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. 2024. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane as a Bioisosteric Replacement for Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Beyond the Familiar Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a landmark—a privileged scaffold found in hundreds of approved pharmaceuticals.[1] Its prevalence is a testament to its utility, offering a reliable six-membered saturated heterocycle that can modulate solubility and basicity while providing vectors for substitution. However, the very ubiquity of piperidine presents challenges, including well-trodden intellectual property space and predictable metabolic liabilities, primarily oxidation by cytochrome P450 (CYP) enzymes.[2][3]

The modern imperative in drug discovery to "escape from flatland" calls for greater structural complexity and three-dimensionality (3D), which has been shown to improve compound selectivity and success rates in clinical translation.[4] This has catalyzed the exploration of novel bioisosteres—structural replacements that retain biological activity while favorably modulating physicochemical and pharmacokinetic properties. Among the most promising are strained spirocyclic systems.[5][6]

This guide provides an in-depth comparison of the traditional piperidine scaffold with a novel alternative: 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane . We will dissect their structural differences, compare key physicochemical properties, evaluate their metabolic fates, and provide a decision-making framework for the discerning medicinal chemist.

The Incumbent: A Profile of the Piperidine Ring

Piperidine is a six-membered heterocycle that predominantly adopts a flexible chair conformation, similar to cyclohexane.[7][8] This conformational flexibility allows it to adapt to various binding pockets but can also come at an entropic cost upon binding. The nitrogen atom provides a basic handle (pKa of the conjugate acid is ~11.2) and a hydrogen bond donor.[7]

Metabolic Vulnerabilities: The piperidine ring is susceptible to several metabolic transformations, primarily mediated by CYP enzymes like CYP3A4 and CYP2D6.[3][9] Common pathways include:

  • N-dealkylation: If the nitrogen is substituted.[9]

  • Ring Oxidation: Hydroxylation at the α, β, or γ positions, often leading to lactam formation.[2]

  • Ring Contraction: A less common but documented metabolic fate.[10][11]

These metabolic pathways can lead to rapid clearance, the formation of active or toxic metabolites, and potential drug-drug interactions, making metabolic stabilization a frequent objective in optimization campaigns.

The Challenger: this compound

This novel scaffold is a rigid, three-dimensional structure composed of two four-membered rings—an oxetane and an azetidine—fused at a central spirocyclic carbon. This architecture offers distinct advantages over the more planar and flexible piperidine.

Structural & Conformational Properties: The spiro[3.3]heptane core is inherently rigid, with a limited number of well-defined conformations.[5] This rigidity can pre-organize substituents into a favorable conformation for target binding, potentially increasing potency and selectivity. The exit vectors for substituents emanate from a well-defined 3D geometry, offering a different spatial presentation compared to the axial and equatorial positions of a piperidine ring.

The Role of the Gem-Dimethyl Group: The gem-dimethyl substitution at the 3-position of the oxetane ring is a critical design element with two primary functions:

  • Metabolic Shielding: These methyl groups act as metabolic blockers, sterically hindering or preventing oxidation at the adjacent C2 and C4 positions of the oxetane ring.

  • Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl group can influence the reactivity and conformation of the molecule, a phenomenon known as the Thorpe-Ingold effect.[12][13] While primarily discussed in the context of ring-closing reactions, this steric compression can subtly alter bond angles and conformational preferences throughout the scaffold.

Head-to-Head Comparison: A Data-Driven Analysis

The decision to employ a bioisostere should be grounded in a clear understanding of the trade-offs. The following sections compare these two scaffolds across key drug-like properties.

Structural and Conformational Differences

The most striking difference is the transition from a flexible chair to a rigid spirocycle. This has profound implications for how a molecule explores conformational space and presents its pharmacophoric elements to a biological target.

G cluster_0 Piperidine cluster_1 This compound P1 Flexible Chair Conformation P2 Low Conformational Rigidity P1->P2 P3 Axial & Equatorial Exit Vectors P2->P3 S2 High Conformational Rigidity P2->S2 Increases Pre-organization for Target Binding S1 Rigid Spirocyclic Structure S1->S2 S2->P2 May Introduce Strain or Mismatched Geometry S3 Defined 3D Exit Vectors S2->S3

Caption: Conformational differences between piperidine and the spirocyclic scaffold.

Physicochemical Properties: A Comparative Table

While experimental data for this compound is sparse, we can compare the parent scaffolds and extrapolate the likely impact of the gem-dimethyl group. The introduction of spirocyclic centers has been shown to modulate physicochemical properties, often by increasing basicity and altering hydration patterns.[14]

PropertyPiperidine1-Oxa-6-azaspiro[3.3]heptaneThis compoundRationale for Change
Molecular Weight 85.15 g/mol [15]99.13 g/mol 127.18 g/mol [16]Addition of C, O, and methyl groups.
cLogP ~0.8 - 1.1~ -0.5~0.5 (Estimated)Spirocycles can decrease LogP despite adding carbon, but gem-dimethyl groups increase lipophilicity.
pKa (Conj. Acid) ~11.2[7]~8.0 - 9.0 (Estimated)~8.0 - 9.0 (Estimated)The γ-oxygen in the oxetane ring is less electron-withdrawing on the nitrogen than a β-heteroatom, but the strained ring system can still reduce basicity compared to piperidine.
Topological PSA 12.0 Ų21.3 Ų21.3 ŲThe addition of the ether oxygen increases the polar surface area.
Fraction sp³ (Fsp³) 1.01.01.0Both are fully saturated scaffolds, maximizing three-dimensionality.

Note: Values for the spirocyclic compounds are estimated based on related structures and general chemical principles, as direct, comprehensive experimental data is not widely published.

The key takeaway is that replacing piperidine with the spirocycle introduces an oxygen atom, increasing polarity, while the gem-dimethyl group adds lipophilicity. This allows for fine-tuning of the LogP/solubility balance. The expected decrease in basicity can be advantageous for reducing interactions with off-targets like the hERG channel.[4]

Metabolic Stability: Blocking the Path of Oxidation

One of the primary motivations for using a spirocyclic bioisostere is to improve metabolic stability.[1][17] The rigid, compact nature of the spiro[3.3]heptane scaffold can inherently reduce its recognition and processing by metabolic enzymes.[18]

The 3,3-dimethyl substitution provides a powerful tool for blocking metabolism. By occupying the C3 position with non-oxidizable methyl groups, it prevents hydroxylation at a site analogous to the metabolically vulnerable β- and γ-positions of the piperidine ring.

G cluster_0 Piperidine Metabolism cluster_1 Spirocycle Metabolism Piperidine Piperidine Ring N C2 C3 C4 C5 C6 Metabolites Metabolites: - Lactams - Hydroxylated species - N-dealkylation products Piperidine->Metabolites CYP450 Oxidation Spirocycle This compound N C2 C3 (Me, Me) C4 C5 C7 Stable Increased Metabolic Stability Spirocycle->Stable Blocked Oxidation at C3 Steric Hindrance G Start Project Start: Lead Compound Contains Piperidine Q1 Is metabolic instability a key issue? (High clearance, reactive metabolites) Start->Q1 Q2 Is exploring novel IP / 3D chemical space a priority? Q1->Q2 No Switch Synthesize & Test This compound Analog Q1->Switch Yes Q3 Is high basicity a concern? (e.g., hERG liability, poor permeability) Q2->Q3 No Q2->Switch Yes Stick Retain Piperidine Scaffold Optimize via other means (e.g., substitution, deuteration) Q3->Stick No Q3->Switch Yes

Caption: Decision workflow for bioisosteric replacement of piperidine.

Conclusion

Piperidine remains a cornerstone of drug design due to its synthetic tractability and well-understood properties. However, for projects plagued by metabolic instability or requiring novel chemical matter to overcome existing challenges, a bioisosteric switch is a powerful strategy.

This compound emerges as a compelling alternative. It offers a rigid, 3D-defined scaffold that can enhance metabolic stability through its inherent structure and the strategic placement of metabolic blockers. While its synthetic complexity is a significant consideration, the potential gains in potency, selectivity, and improved pharmacokinetic properties make it a valuable tool in the modern medicinal chemist's arsenal. By thoughtfully applying such novel building blocks, we can successfully navigate the complex challenges of drug optimization and deliver superior therapeutic candidates.

References

  • Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. Available from: [Link]

  • Nagata, T., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780. Available from: [Link]

  • Wang, Y., et al. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 48(41), 15481-15491. Available from: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. Available from: [Link]

  • Wang, Y., et al. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Wójcikowski, J., et al. (2003). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Journal of Pharmacology and Experimental Therapeutics, 307(1), 132-139. Available from: [Link]

  • Mykhailiuk, P., et al. (2023). Novel Class of Piperidine Bioisosteres. Poster Presentation. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

  • Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 524-528. Available from: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available from: [Link]

  • Scott, J. S., & O'Dowd, H. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(5), 960–964. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available from: [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. Available from: [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. Available from: [Link]

  • Al-Karaghouli, A. R., & Kappe, T. (1998). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Journal of the Chemical Society, Perkin Transactions 2, (7), 1599-1606. Available from: [Link]

  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect. Journal of the American Chemical Society, 132(25), 8766-8773. Available from: [Link]

  • Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 827-833. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • University of Bari Aldo Moro. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Archive. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(27), 6141-6146. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available from: [Link]

Sources

Beyond "Flatland": A Comparative Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane and Morpholine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Saturated Heterocycles

In the relentless pursuit of novel therapeutics with improved efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of "flatland"—the realm of aromatic and planar scaffolds.[1] Saturated heterocycles have long been mainstays in drug design, with morpholine being a ubiquitous and well-regarded building block.[2][3] Its favorable properties, including aqueous solubility and metabolic stability, have cemented its role in numerous FDA-approved drugs.[4] However, the demand for greater three-dimensionality (3D), novel intellectual property, and fine-tuning of physicochemical properties has spurred the exploration of more complex scaffolds.

Among these, spirocyclic systems have emerged as powerful tools for enhancing molecular rigidity and exploring new chemical space.[5][6][7] This guide provides an in-depth, data-driven comparison of the traditional morpholine scaffold with a promising next-generation alternative: 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane . We will dissect their structural nuances, compare key physicochemical properties with supporting experimental data, and provide actionable insights for their strategic deployment in drug discovery programs.

Molecular Overview: A Tale of Two Scaffolds

At first glance, both molecules offer a saturated heterocyclic amine. However, their fundamental architectures dictate vastly different spatial and electronic properties.

  • Morpholine: A simple six-membered ring, morpholine is conformationally flexible, existing predominantly in a chair conformation. Its relative planarity offers predictable substitution patterns but can be a liability, sometimes leading to suboptimal target engagement or metabolic susceptibility.

  • This compound: This scaffold is defined by a central spirocyclic quaternary carbon atom linking an oxetane ring and an azetidine ring.[8] This fusion creates a rigid, three-dimensional structure. The gem-dimethyl group on the oxetane ring further influences its properties, adding steric bulk and potentially shielding adjacent sites from metabolic enzymes.

The core distinction lies in the constrained, 3D geometry of the spirocycle versus the more flexible, pseudo-planar nature of morpholine. This difference is the primary driver of the divergent properties we will explore.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a scaffold can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons (Fsp3), like spirocycles, generally correlates with improved physicochemical and pharmacokinetic properties.[5]

Here, we compare the key properties of these two scaffolds, supported by experimental observations from medicinal chemistry literature.

PropertyMorpholine BioisostereThis compound BioisostereCausality & Drug Design Implications
Lipophilicity (logD at pH 7.4) HigherLower (by up to -1.2 units)[9]The spirocyclic core, despite adding carbon atoms, often leads to a surprising decrease in lipophilicity. This is attributed to changes in hydration and an increase in basicity, which enhances the proportion of the protonated, more water-soluble form at physiological pH.[9] Benefit: Lower logD can improve solubility, reduce off-target toxicity, and decrease metabolic clearance.
Basicity (pKa) Lower (pKa ≈ 6.7-7.0 for N-aryl derivatives)[9]Higher (pKa ≈ 8.2 for N-aryl derivatives)[9]The strained ring system of the azetidine within the spirocycle alters the hybridization of the nitrogen lone pair, making it more available for protonation. Benefit: Increased basicity can enhance aqueous solubility and be exploited for specific salt formation strategies. Caution: Higher basicity can sometimes increase hERG liability or lead to undesirable lysosomal trapping.
Metabolic Stability Susceptible to oxidation α to the N and O atoms.Generally Higher The spirocyclic quaternary carbon and the gem-dimethyl group can sterically hinder the approach of metabolic enzymes like Cytochrome P450s (CYPs).[5][10] This "metabolic shielding" can significantly reduce the rate of Phase I metabolism. Benefit: Improved metabolic stability leads to a longer half-life and potentially lower patient dosing.
Aqueous Solubility GoodOften Improved The combination of lower lipophilicity and higher basicity generally results in superior aqueous solubility for the spirocyclic analogues.[5][11] Benefit: Crucial for developing oral and intravenous drug formulations and can improve bioavailability.[12]
Three-Dimensional Shape & Exit Vectors Pseudo-planar, flexible chair conformation.Rigid, defined 3D structure with precise exit vectors.The rigid framework of the spirocycle locks substituents into specific spatial orientations.[13] Benefit: This conformational constraint can lead to higher binding affinity and improved selectivity for the target protein by reducing the entropic penalty of binding.[1] It allows for more precise exploration of binding pockets.

Implications in Drug Design & DMPK

The data clearly indicates that replacing a morpholine with a this compound is not a simple isosteric swap but a strategic decision to modulate multiple properties simultaneously.

  • "Escape from Flatland" and Novelty: The primary driver for using spirocycles is to increase the Fsp3 character of a molecule.[7] This shift away from flat, aromatic structures is correlated with higher clinical success rates, partly due to improved physical properties.[7] Furthermore, the novelty of the spirocyclic scaffold provides a strong advantage in securing intellectual property.[1]

  • Solving Metabolic Liabilities: A common challenge with morpholine is its susceptibility to oxidative metabolism.[4] The spirocyclic core, particularly with the gem-dimethyl substitution, offers a robust solution. By sterically protecting metabolically labile positions, chemists can significantly enhance a compound's half-life, a critical step in lead optimization.[10]

  • Fine-Tuning Solubility and Lipophilicity: The "Lipophilic Efficiency" (LLE) is a key metric in drug design, balancing potency with lipophilicity. The counterintuitive ability of the azaspiro[3.3]heptane scaffold to lower logD while adding carbon atoms makes it a powerful tool for improving LLE.[9] In one study, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist led to a logD reduction of -1.2 and a beneficial increase in LLE, despite a small potency loss.[9]

The decision to use one scaffold over the other can be visualized in the following workflow:

G start Drug Design Project Start: Need for a saturated N-heterocycle morpholine Consider Morpholine: Well-precedented, good solubility start->morpholine spirocycle Consider 3,3-Dimethyl-1-oxa-6- azaspiro[3.3]heptane: Novel, 3D scaffold start->spirocycle decision1 Initial Screening & ADME Profiling morpholine->decision1 met_issue Problem Identified: High Metabolic Clearance decision1->met_issue Yes lipo_issue Problem Identified: High Lipophilicity (Low LLE) decision1->lipo_issue Yes ip_issue Problem Identified: Crowded IP Space decision1->ip_issue Yes no_issue Properties Acceptable: Proceed with Morpholine decision1->no_issue No solution Solution: Replace Morpholine with Spirocycle to improve stability, lower logD, and secure novelty. met_issue->solution lipo_issue->solution ip_issue->solution caption Decision workflow for scaffold selection.

Decision workflow for scaffold selection.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and provide actionable guidance, we describe standard, self-validating protocols for assessing the key properties discussed above.

Protocol 1: Kinetic Aqueous Solubility Assay

This high-throughput assay is essential for early-stage discovery to quickly assess a compound's solubility.[14][15][16]

Causality: Poor solubility can lead to unreliable bioassay data, poor bioavailability, and formulation challenges.[12][17] This kinetic assay, which starts from a DMSO stock, mimics how compounds are often handled in HTS bioassays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be low (e.g., 2%) to minimize its solubilizing effect.[16]

  • Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours).[17]

  • Precipitation Detection:

    • Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to buffer-only controls indicates precipitation.[15]

    • Filtration/UV-Vis: Alternatively, filter the plate to remove any precipitate.[17] Measure the UV absorbance of the filtrate in a UV-transparent plate.

  • Data Analysis: Compare the absorbance of the filtered sample against a calibration curve prepared in a solvent system where the compound is fully soluble (e.g., Acetonitrile:PBS) to quantify the concentration of the dissolved compound.[12] The highest concentration that remains in solution is reported as the kinetic solubility.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

This in vitro assay is the industry standard for predicting Phase I metabolic clearance in the liver.[18][19]

Causality: The liver is the primary site of drug metabolism.[19] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[20] Measuring the rate of disappearance of a parent drug in this system allows for the calculation of intrinsic clearance (CLint).[21]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw HLM & Test Compound (10 mM in DMSO) B Prepare Master Mix: HLM (0.5 mg/mL) Phosphate Buffer (pH 7.4) A->B D Pre-warm Master Mix & Cofactor to 37°C B->D C Prepare Cofactor Solution: NADPH (1 mM) C->D E Initiate Reaction: Add Cofactor to Master Mix & add Test Compound (1 µM final) D->E F Sample at Time Points (0, 5, 15, 30, 45 min) into Quench Solution E->F G Quench Solution: Cold Acetonitrile + Internal Standard F->G H Centrifuge to pellet protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ and CLint J->K caption Workflow for HLM Metabolic Stability Assay.

Workflow for HLM Metabolic Stability Assay.

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4) and an NADPH cofactor solution (e.g., 1 mM).[20][22]

  • Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing HLM (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in phosphate buffer.[18] Include negative controls without the NADPH cofactor.[21]

  • Initiation: Pre-warm the plate and the NADPH solution to 37°C. Initiate the metabolic reaction by adding the NADPH solution to each well.[19]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a "quench" solution of cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[19][20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[21]

Conclusion & Future Perspectives

Morpholine remains an invaluable scaffold in drug discovery, offering a reliable profile of solubility and stability.[3] However, it represents a well-trodden path. For projects requiring enhanced 3D character, improved metabolic stability, and a fresh intellectual property landscape, this compound presents a compelling and powerful alternative. Its ability to rigidly orient substituents, shield against metabolism, and paradoxically decrease lipophilicity provides medicinal chemists with a sophisticated tool to overcome common ADME challenges.[9]

The future of scaffold design will continue to move towards greater structural complexity and 3D-dimensionality.[13] The successful application of spirocycles like the one discussed here demonstrates that embracing this complexity is not merely an academic exercise but a proven strategy for creating safer, more effective medicines. The continued development of synthetic routes to access diverse spirocyclic building blocks will undoubtedly accelerate their adoption and lead to the next generation of innovative therapeutics.[6]

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Lenci, E., & Trabocchi, A. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5.

  • Andersson, H., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Merck Millipore. Metabolic Stability Assays.

  • Shafi, S., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity.

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 449-456.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Vale, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-650.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Basak, A. K., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1837-1886.

  • Domainex. Microsomal Clearance/Stability Assay.

  • Tripodi, F., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(12), 1739-1763.

  • Cyprotex. Microsomal Stability.

  • Tripodi, F., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.

  • Boston Molecules. 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%, 1 gram.

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115.

Sources

The 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Scaffold: A Comparative Guide to In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The strategic incorporation of novel scaffolds that can favorably modulate these characteristics without compromising potency is a key challenge. Among the emerging structural motifs, the 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane scaffold has garnered attention as a promising building block. This guide provides an in-depth, objective comparison of the in vitro ADME properties of compounds containing this scaffold against relevant alternatives, supported by experimental data and established scientific principles.

The Rationale for Spirocyclic Scaffolds in Drug Design

The "escape from flatland" in drug discovery emphasizes a shift from planar, aromatic structures towards more three-dimensional, sp³-rich molecules.[1] This architectural evolution is driven by the observation that increased three-dimensionality often correlates with improved physicochemical and pharmacokinetic profiles.[1][2] Spirocycles, which feature two rings sharing a single atom, are inherently three-dimensional and offer a rigid framework that can project substituents into distinct vectors in space.[3] This rigidity can lock in a bioactive conformation, potentially enhancing potency and selectivity.[1]

The 1-oxa-6-azaspiro[3.3]heptane motif, in particular, is often explored as a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine. The introduction of this strained ring system can lead to significant improvements in key ADME parameters.

Comparative Analysis of In Vitro ADME Properties

While specific experimental data for compounds containing the precise this compound scaffold is emerging, we can draw valuable insights from closely related 2-oxa-6-azaspiro[3.3]heptane and other spiro[3.3]heptane analogs. The gem-dimethyl substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation.[4]

Metabolic Stability

A critical hurdle in drug development is overcoming rapid metabolic clearance. The incorporation of spirocyclic scaffolds, particularly those with gem-dimethyl substitution, is a recognized strategy to enhance metabolic stability.

Comparison: Studies on 2-oxa-6-azaspiro[3.3]heptane as a morpholine replacement have indicated a trend towards greater metabolic stability.[1] For instance, in the optimization of melanin concentrating hormone receptor 1 (MCHr1) antagonists, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in the discovery of AZD1979 was a key step in improving the overall ADME profile.[5]

Furthermore, comparative studies of spiro[3.3]heptane analogs of the anesthetic drug Benzocaine have shown a significant improvement in metabolic stability in human liver microsomes (HLM). The spiro[3.3]heptane analog exhibited a half-life (t₁/₂) of 56.7 minutes, a marked increase from the 20.1 minutes observed for Benzocaine.[6] This enhancement is attributed to the replacement of the metabolically labile aromatic ring with a more robust saturated spirocyclic core.

The addition of the 3,3-dimethyl group to the 1-oxa-6-azaspiro[3.3]heptane scaffold is anticipated to further bolster this metabolic stability by providing steric hindrance to cytochrome P450 enzymes, thereby preventing oxidation at the C3 position.

Data Summary: Metabolic Stability

Compound/ScaffoldAlternativeMetabolic Stability (HLM)Reference
Spiro[3.3]heptane analog of BenzocaineBenzocaine (para-substituted phenyl ring)t₁/₂ = 56.7 min (vs. 20.1 min for Benzocaine)[6]
2-Oxa-6-azaspiro[3.3]heptane derivativesMorpholine derivativesGenerally improved metabolic stability[1][7]
This compound HypothesizedExpected to be higher than the unsubstituted scaffold-
Aqueous Solubility

Adequate aqueous solubility is crucial for drug absorption and formulation. The increased sp³ character of spirocycles generally leads to improved solubility compared to their flat, aromatic counterparts.

Comparison: In the same study comparing Benzocaine to its spiro[3.3]heptane analog, the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 was evaluated. The spiro[3.3]heptane analog demonstrated a high solubility of 332 µM.[6] This suggests that the replacement of a planar aromatic ring with a three-dimensional saturated scaffold can maintain or even improve aqueous solubility.

Data Summary: Aqueous Solubility

Compound/ScaffoldAlternativeAqueous Solubility (PBS, pH 7.4)Reference
Spiro[3.3]heptane analog of BenzocaineBenzocaine (para-substituted phenyl ring)332 µM (vs. 385 µM for Benzocaine HCl)[6]
2-Oxa-6-azaspiro[3.3]heptane derivativesMorpholine derivativesGenerally show higher aqueous solubility[2]
Permeability

The ability of a drug to permeate cell membranes is a key determinant of its oral absorption and distribution. This is often assessed in vitro using Caco-2 or MDCK cell monolayers.

Comparison: The influence of the 2-oxa-6-azaspiro[3.3]heptane scaffold on permeability can be nuanced. In one instance, replacing a morpholine with this spirocycle led to a slight (approximately 3-fold) decrease in permeability.[1] This was attributed to a combination of lower lipophilicity and higher basicity. However, in the context of the MCHr1 antagonist AZD1979, which incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety, the final compound displayed excellent permeability with no observed efflux.[5] This highlights that the overall molecular context is critical in determining the final permeability of a compound.

Lipophilicity (logD)

Lipophilicity, often measured as the distribution coefficient (logD) at physiological pH, is a double-edged sword. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Comparison: Interestingly, the introduction of azaspiro[3.3]heptanes has been shown to lower the logD₇.₄ of molecules by as much as -1.0 relative to their corresponding six-membered heterocycle counterparts.[1] This seemingly counterintuitive effect, where adding a carbon atom decreases lipophilicity, is often rationalized by an increase in the basicity of the nitrogen atom within the strained spirocyclic system.

For the spiro[3.3]heptane analog of Benzocaine, the experimental logD at pH 7.4 was -0.4, a significant decrease compared to Benzocaine's logD of 1.8.[6] This demonstrates the potential of this scaffold to significantly modulate lipophilicity in a favorable direction.

Data Summary: Lipophilicity

Compound/ScaffoldAlternativelogD (pH 7.4)Reference
Spiro[3.3]heptane analog of BenzocaineBenzocaine-0.4 (vs. 1.8 for Benzocaine)[6]
2-Oxa-6-azaspiro[3.3]heptane derivativesMorpholine/Piperazine derivativesCan lower logD by up to -1.0[1]

Experimental Protocols for In Vitro ADME Assessment

To ensure the generation of reliable and reproducible data, standardized in vitro ADME assays are essential. Below are outlines of key experimental protocols.

Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism cluster_distribution Distribution Solubility Kinetic Solubility Assay Lipophilicity logD Determination Permeability Caco-2 / MDCK Permeability Assay Metabolic_Stability Microsomal Stability Assay PPB Plasma Protein Binding Assay Test_Compound Test Compound Test_Compound->Solubility Test_Compound->Lipophilicity Test_Compound->Permeability Test_Compound->Metabolic_Stability Test_Compound->PPB

Caption: General workflow for in vitro ADME profiling of a test compound.

Microsomal Metabolic Stability Assay

Objective: To determine the rate of metabolic clearance of a compound by liver microsomes.

Protocol Steps:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm a solution of the test compound in buffer at 37°C. Initiate the metabolic reaction by adding the HLM and the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caco-2 Permeability Assay

Objective: To assess the potential for intestinal absorption of a compound.

Protocol Steps:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • A to B (Apical to Basolateral): Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • B to A (Basolateral to Apical): Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: At designated time points, take samples from the receiver chamber and analyze the concentration of the compound by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing ADME properties. Based on data from closely related analogs, its incorporation is expected to confer several advantages:

  • Enhanced Metabolic Stability: The rigid spirocyclic core, further fortified by the gem-dimethyl group, is anticipated to be more resistant to oxidative metabolism compared to traditional heterocycles and aromatic rings.

  • Modulated Physicochemical Properties: This scaffold can lead to increased aqueous solubility and a reduction in lipophilicity, which are often desirable for improving the overall drug-like properties of a molecule.

While the direct experimental data for the title scaffold is still emerging, the comparative analysis presented in this guide strongly supports its potential for developing drug candidates with improved pharmacokinetic profiles. As more compounds incorporating the this compound moiety are synthesized and evaluated, a clearer and more quantitative understanding of its impact on in vitro ADME properties will undoubtedly emerge, further solidifying its role in modern drug discovery.

References

  • Mykhailiuk, P. K. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Degorce, S. L. et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Kirichok, A. A. et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Prysiazhniuk, K. et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Tkachenko, M. A. et al. Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Jung, M. Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Katayama, K. et al. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Natho, P. et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Prysiazhniuk, K. et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Parravicini, C. et al. ADME-Space: a new tool for medicinal chemists to explore ADME properties. Journal of Cheminformatics. [Link]

  • ResearchGate. ADME properties of potent synthesized compounds. ResearchGate. [Link]

  • BioAscent. CNS Drug Discovery. BioAscent. [Link]

  • Ramirez, C. N. et al. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • SpiroChem. Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]

  • Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. [Link]

  • Johansson, A. M. et al. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Leeson, P. D. & Davis, A. M. Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Publications. [Link]

  • Colella, M. et al. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Merck KGaA. New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Pajouhesh, H. & Lenz, G. R. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • Bayer Pharma AG. Amido-substituted azaspiro derivatives as tankyrase inhibitors.
  • Novo Nordisk. Salts and solid forms of a compound having glp-1 agonist activity.
  • Kura Oncology, Inc. Inhibitors of the menin-mll interaction.
  • SpiroChem. Properties Optimization. SpiroChem. [Link]

  • Abbott Laboratories. 4-substituted azaadamantane derivatives and methods of use thereof.

Sources

A Comparative Guide to Linker Efficacy in PROTACs: The Flexible Workhorse vs. The Rigid Architect

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Polyethylene Glycol (PEG) and 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Linkers

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][] A PROTAC molecule is composed of three distinct components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While the ligands ensure binding, the linker is a critical determinant of the PROTAC's overall efficacy, influencing everything from its physicochemical properties to the geometric precision of the ternary complex.[5][6][7]

This guide provides a detailed comparison of two distinct linker classes: the flexible, hydrophilic polyethylene glycol (PEG) linkers, which have been a mainstay in PROTAC design, and the rigid, three-dimensional this compound linkers, which represent a sophisticated strategy for conformational control.

The Flexible Standard: Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units and are, by a significant margin, one of the most common motifs in published PROTAC structures.[2][5] Their prevalence is rooted in their synthetic accessibility, chemical stability, and a set of highly advantageous physicochemical properties.[7]

Core Attributes and Advantages:
  • Enhanced Solubility: PROTACs are often large molecules that fall "beyond the Rule of Five," making aqueous solubility a primary obstacle.[8] The inherent hydrophilicity of the PEG chain significantly improves the solubility of the entire molecule, which is crucial for administration and bioavailability.[3][7][9]

  • Tunable Length and Flexibility: The length of a PEG linker can be precisely controlled by the number of glycol units, allowing for systematic optimization to find the ideal distance between the POI and E3 ligase.[5][10] This flexibility can be critical, enabling the PROTAC to adopt multiple conformations to facilitate the formation of a productive ternary complex.[5][9]

  • Improved Permeability through Conformational Shielding: While seemingly counterintuitive for a hydrophilic chain, PEG linkers can enhance cell permeability. It is hypothesized that in the lipophilic environment of the cell membrane, the flexible PEG chain can fold upon itself, creating a more compact structure that shields its own polar ether groups, thus reducing the energetic penalty of membrane transit.[9][11][12]

Limitations and Considerations:
  • Metabolic Liability: The ether bonds in PEG linkers can be susceptible to oxidative metabolism, potentially reducing the in vivo half-life of the PROTAC.[7][13]

  • Entropic Penalty: The high degree of conformational freedom means that upon binding and forming the ternary complex, there is a significant entropic cost. This can weaken the stability of the ternary complex unless compensated by strong protein-protein interactions.

  • Lack of Pre-organization: The "floppy" nature of PEG linkers does not enforce a specific orientation between the two ligands, making the formation of a productive ternary complex a matter of stochastic sampling of conformations.

The Rigid Architect: this compound Linkers

Representing the class of rigid linkers, spirocyclic structures like this compound offer a fundamentally different approach to PROTAC design. Instead of flexibility, they provide conformational rigidity, aiming to lock the molecule into a bioactive conformation.

Core Attributes and Advantages:
  • Conformational Rigidity and Pre-organization: The spiro[3.3]heptane core provides a rigid, three-dimensional scaffold.[7] This rigidity pre-organizes the warhead and anchor ligands into a defined spatial orientation, which can reduce the entropic penalty of ternary complex formation and lead to more stable and potent degraders.[1][14]

  • Improved Selectivity and Metabolic Stability: The constrained conformation can improve selectivity by disfavoring the formation of off-target ternary complexes.[1][7] Rigid cyclic structures are also generally less prone to metabolic degradation compared to linear chains, potentially improving pharmacokinetic properties.[7][15]

  • Vectorial Control and Novel IP Space: The defined exit vectors from the spirocyclic core allow for more rational, structure-based design.[16] Furthermore, these novel linker architectures provide access to new intellectual property space, a significant consideration in drug development.[16]

  • Balanced Physicochemical Properties: The 1-oxa-6-azaspiro[3.3]heptane structure incorporates heteroatoms (oxygen and nitrogen) that impart polarity and can act as hydrogen bond acceptors/donors, helping to balance the lipophilicity of the rigid hydrocarbon framework and improve solubility.[15][17] The dimethyl groups add defined steric bulk and lipophilicity.

Limitations and Considerations:
  • Synthetic Complexity: The synthesis of functionalized spirocyclic systems is significantly more challenging and costly than that of linear PEG linkers.[1][18]

  • Design Challenge: The lack of flexibility is a double-edged sword. If the rigid conformation is not optimal for the specific POI-E3 ligase pair, it can completely abrogate activity. This necessitates a greater reliance on structural biology or extensive empirical screening to identify a productive geometry.[1]

Comparative Analysis: Key Performance Metrics

The choice of linker profoundly impacts the drug-like properties of a PROTAC. Below is a table summarizing the expected performance differences based on the intrinsic properties of each linker type.

FeaturePEG LinkersThis compound LinkersRationale & Causality
Aqueous Solubility Generally HighModerate to HighPEG's repeating ether oxygens make it highly hydrophilic.[3][10] The spirocyclic linker's polarity is enhanced by the embedded oxygen and nitrogen atoms, but its overall solubility is balanced by the rigid hydrocarbon core.[15]
Cell Permeability Variable to GoodPotentially GoodPEG can adopt folded, less polar conformations to cross membranes.[11] The rigid linker's permeability depends on the balance of its 3D structure and polarity; rigidity can sometimes improve permeability by reducing the polar surface area exposed to the membrane.[]
Metabolic Stability ModerateGenerally HighThe ether linkages in PEG can be sites of metabolism.[7] Rigid, saturated cyclic structures are often more resistant to metabolic enzymes.[7][15]
Ternary Complex Stability VariablePotentially HighHigh flexibility in PEG linkers incurs an entropic penalty upon binding.[9] The pre-organized conformation of the rigid linker can lower this penalty, leading to a more stable complex.[1]
Degradation Efficacy (DC₅₀) Highly VariablePotentially PotentEfficacy is dependent on achieving an optimal ternary complex. While PEG allows for sampling of many conformations, a well-designed rigid linker can lock in the most productive conformation, leading to high potency.
Synthetic Accessibility HighLow to ModerateBifunctional PEG linkers of various lengths are commercially available and synthetically tractable.[5][10] Synthesis of substituted spirocycles is a multi-step, challenging process.[17][18]

Visualizing Linker Strategy in PROTAC Action

The fundamental difference in how these linkers facilitate the formation of the crucial POI-PROTAC-E3 ligase ternary complex can be visualized. The flexible PEG linker allows for a wide range of motion, whereas the rigid spirocyclic linker acts as a strut, enforcing a more defined geometry.

G cluster_0 Flexible PEG Linker cluster_1 Rigid Spiro[3.3]heptane Linker POI_1 Protein of Interest (POI) PROTAC_1 PROTAC POI_1->PROTAC_1 Flexible Linker (e.g., PEG) E3_1 E3 Ligase PROTAC_1->E3_1 POI_2 Protein of Interest (POI) PROTAC_2 PROTAC POI_2->PROTAC_2 Rigid Linker (Pre-organized) E3_2 E3 Ligase PROTAC_2->E3_2 G start Synthesize PROTACs (PEG vs. Spiro Linker) perm Assess Cell Permeability (PAMPA) start->perm degradation Assess Protein Degradation (Western Blot) perm->degradation viability Assess Cell Viability (e.g., MTT Assay) degradation->viability mechanism Confirm Ternary Complex Formation (Co-IP) degradation->mechanism If degradation observed selectivity Assess Off-Target Effects (Proteomics) degradation->selectivity candidate Candidate Selection viability->candidate ub Verify Target Ubiquitination mechanism->ub controls Mechanism-Based Controls (e.g., MG132, inactive E3 ligand) ub->controls controls->candidate selectivity->candidate

Caption: A typical experimental workflow for evaluating and validating a new PROTAC candidate.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the foundational assay to quantify a PROTAC's ability to reduce target protein levels and to determine its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ). [20][21] Objective: To measure the concentration-dependent degradation of a target protein after treatment with PROTACs containing different linkers.

Materials:

  • Cell line expressing the protein of interest.

  • Cell culture medium, FBS, and antibiotics.

  • PROTAC compounds (10 mM stocks in DMSO).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.1 nM) in fresh cell culture medium. Include a vehicle control (DMSO only).

  • Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for the desired time (a 24-hour endpoint is common for initial screening).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol. This step is critical for ensuring equal protein loading.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis:

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a compound, which is a key factor for bioavailability. [12][22][23] Objective: To compare the passive diffusion of PROTACs with different linkers across a lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate).

  • Phospholipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC compounds.

  • UV-Vis plate reader or LC-MS/MS system for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Donor Solutions: Dissolve the PROTACs in PBS to a final concentration of 100-200 µM.

  • Start Assay: Add 200 µL of the PROTAC donor solution to each well of the coated filter plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution. Cover and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully remove the donor plate.

    • Determine the concentration of the PROTAC in both the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λₘₐₓ or LC-MS/MS for higher sensitivity and specificity). Also, measure the initial concentration (C₀).

  • Calculate Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pe = [-ln(1 - Cacceptor / Cequilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where Cequilibrium = (CdonorVdonor + CacceptorVacceptor) / (Vdonor + Vacceptor)

    • The results are typically reported in cm/s.

Trustworthiness Check: Run well-known high- and low-permeability control compounds (e.g., propranolol and ranitidine) in parallel to validate the assay performance and establish a reference range.

Conclusion: A Strategic Choice

The selection of a linker is a strategic decision in PROTAC design, not merely a synthetic convenience. [3][7]

  • PEG linkers remain an invaluable tool, especially in the early stages of discovery. Their ability to confer solubility and their synthetic tractability make them an excellent choice for rapidly generating and testing initial PROTAC concepts. The inherent flexibility allows for the discovery of active degraders even without precise structural knowledge of the ternary complex.

  • This compound linkers and other rigid architectures represent a more advanced, rational design strategy. They are best employed when seeking to optimize potency, selectivity, and pharmacokinetic properties. By locking the PROTAC into a pre-organized, bioactive conformation, they can achieve superior degradation efficacy and stability. However, their successful implementation requires a greater upfront investment in synthesis and structural understanding.

Ultimately, the choice is not about one linker being universally superior to the other. Rather, it is about selecting the right tool for the specific biological question and the stage of the drug discovery process. The future of PROTAC development will likely involve a synergistic approach, using flexible linkers for initial screening and leveraging the insights gained to design next-generation, conformationally constrained degraders for maximum therapeutic effect.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Riching, K. M., et al. (2022). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Mares, A., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Discovery Today. [Link]

  • Testa, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Shater, A. M., et al. (2017). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Zoppi, V., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Cell Death & Differentiation. [Link]

  • Zeng, M., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. International Journal of Molecular Sciences. [Link]

  • Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

  • Chen, Y., et al. (2024). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. Chemical Science. [Link]

  • Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Xu, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • SpiroChem. (n.d.). Protein Degradation. SpiroChem. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Annual Review of Pharmacology and Toxicology. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

Sources

A Comparative Crystallographic Analysis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Derivatives: Guiding Principles for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic scaffolds has emerged as a powerful design element. Among these, the 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane framework offers a unique combination of a constrained conformation, desirable physicochemical properties, and synthetic tractability. This guide provides a comprehensive comparative analysis of the X-ray crystal structures of various derivatives of this spirocycle, offering field-proven insights for researchers, scientists, and drug development professionals. By delving into the subtle yet significant structural variations induced by different substituents, we aim to elucidate the structure-property relationships that govern the utility of this promising molecular scaffold.

The Strategic Advantage of the this compound Scaffold

The 1-oxa-6-azaspiro[3.3]heptane core is a bioisostere of commonly used motifs in drug discovery, such as morpholine and piperazine. The introduction of gem-dimethyl groups at the 3-position provides steric bulk, which can influence binding to biological targets and enhance metabolic stability. The inherent rigidity of the spiro[3.3]heptane system reduces the entropic penalty upon binding and allows for a more precise presentation of substituents in three-dimensional space. This guide will explore how the interplay of these features, as revealed by X-ray crystallography, can be harnessed for rational drug design.

Comparative Analysis of Crystal Structures

A thorough understanding of the solid-state conformation is paramount for predicting a molecule's behavior in a biological or material context. While a comprehensive set of publicly available crystal structures for a wide range of this compound derivatives remains an area of active research, we can draw valuable comparative insights from a closely related analogue, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile . The crystallographic data for this compound serves as a foundational example for understanding the core geometry of the spirocycle.

Table 1: Crystallographic Data for 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile [1]

ParameterValue
Chemical FormulaC₁₂H₁₂N₂O
Molecular Weight200.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.484(4)
b (Å)11.033(4)
c (Å)10.419(4)
β (°)113.186(5)
Volume (ų)1002.2(7)
Z4
R-factor (%)4.1

The key takeaway from this structure is the near-perpendicular orientation of the azetidine and oxetane rings, with a dihedral angle of 89.7(1)°.[1] This orthogonality is a defining feature of the spiro[3.3]heptane system and dictates the spatial projection of any substituents. The azetidine ring is twisted out of the plane of the benzene ring by 18.3(1)°, illustrating how the spirocyclic core influences the conformation of appended groups.[1]

For a true comparative analysis, crystallographic data for a series of this compound derivatives with varying N-substituents (e.g., alkyl, aryl, heteroaryl) would be required. Such a study would allow for the systematic evaluation of how electronic and steric effects of the substituent influence:

  • Ring Pucker: The degree of puckering in the azetidine and oxetane rings.

  • Bond Lengths and Angles: Subtle changes in the endocyclic and exocyclic bond parameters.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-stacking interactions in the crystal lattice.

Researchers are encouraged to deposit their crystallographic data in public repositories like the Cambridge Structural Database (CSD) to facilitate such comparative studies and advance the collective understanding of this important scaffold.

Experimental Protocol: A Self-Validating Workflow for X-ray Crystal Structure Analysis

To ensure the generation of high-quality, reproducible crystallographic data, a meticulously planned and executed experimental workflow is essential. The following protocol, grounded in established best practices, provides a self-validating system for the X-ray crystal structure analysis of this compound derivatives.

Part 1: Crystal Growth – The Foundation of Quality Data

The successful outcome of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and free of defects.

Step-by-Step Methodology:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine the solubility of the compound. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Crystallization Technique:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good starting point for new compounds.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution will gradually reduce the solubility and promote crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The gradual decrease in temperature will lead to supersaturation and crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and briefly immerse them in an inert oil (e.g., paratone-N) to prevent solvent loss and protect them from the atmosphere.

Part 2: Data Collection – Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers provide a high degree of automation. However, a sound understanding of the underlying principles is crucial for optimizing data collection strategy and troubleshooting.

Step-by-Step Methodology:

  • Crystal Mounting: Mount the selected crystal on the goniometer head of the diffractometer.

  • Initial Screening and Unit Cell Determination: Collect a few initial diffraction frames to assess the crystal quality (e.g., spot shape, mosaicity). The software will then automatically index the diffraction spots to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, the software will calculate an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting the diffraction intensities on a detector. For most small organic molecules, data is typically collected to a resolution of at least 0.84 Å.[2]

  • Data Integration and Scaling: After data collection is complete, the raw diffraction images are processed. This involves integrating the intensity of each diffraction spot and applying corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled to place all measurements on a consistent scale.

Part 3: Structure Solution and Refinement – From Diffraction to a 3D Model

This is the computational part of the process where the collected diffraction data is used to generate and refine a three-dimensional model of the molecule.

Step-by-Step Methodology:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXT.[3] This provides an initial, often incomplete, model of the structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process, typically with software like SHELXL.[3][4][5] This iterative process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using a variety of metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map. A final check using a tool like PLATON can help identify any potential issues with the structure.

Visualizing the Workflow and Molecular Scaffold

To provide a clearer understanding of the experimental process and the molecular architecture, the following diagrams are provided.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination a Compound Synthesis b Solvent Screening a->b c Crystallization (Slow Evaporation, Vapor Diffusion, etc.) b->c d Crystal Harvesting c->d e Crystal Mounting d->e High-Quality Crystal f Unit Cell Determination e->f g Full Data Collection f->g h Data Integration & Scaling g->h i Structure Solution (SHELXT) h->i Processed Data j Structure Refinement (SHELXL) i->j k Validation (PLATON) j->k l Final CIF k->l

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Molecular structure of the this compound core.

Conclusion and Future Directions

The this compound scaffold represents a valuable building block in contemporary chemical sciences. This guide has provided a framework for understanding the importance of X-ray crystal structure analysis in characterizing these molecules and has outlined a robust experimental workflow for obtaining high-quality structural data. The provided example of a related spirocycle highlights the key conformational features of this system.

To fully unlock the potential of this scaffold, a more extensive library of crystal structures for diverse derivatives is needed. Such a collection would enable more sophisticated comparative analyses and the development of predictive models to guide the design of new molecules with tailored properties. As a community, we must continue to embrace the principles of data sharing to accelerate discovery and innovation in this exciting area of chemistry.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]

  • Fancelli, D., et al. (2005). (Pyrrolo[3,4-c]pyrazol-3-yl)benzamide Derivatives as Novel Inhibitors of Protein Kinases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4846-4851. [Link]

  • Oreate AI. (2024, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Carleton College. (2023, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6304-6307. [Link]

  • Li, Y., Wu, P. B., Lu, J., & Tang, Y. (2010). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1179. [Link]

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Principles and Techniques of Practical Biochemistry. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Dimethylated vs. Non-Methylated Oxa-azaspiro[3.3]heptane in Preclinical Assays: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Spirocyclic Scaffolds

In modern drug discovery, the quest for molecules with superior efficacy, selectivity, and pharmacokinetic properties is relentless. Medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional (3D) scaffolds.[1] Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this trend. Their inherent rigidity and 3D nature can improve compound potency, selectivity, and crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability.[2][3][4]

The 2-oxa-6-azaspiro[3.3]heptane scaffold, in particular, has garnered significant interest as a bioisosteric replacement for motifs like morpholine.[5][6] It offers a rigid framework that can optimally position substituents for target engagement. A key strategic question in optimizing such a scaffold is the impact of substitution. This guide provides a head-to-head comparison framework for evaluating a non-methylated oxa-azaspiro[3.3]heptane (Parent Scaffold, PS ) against its gem-dimethylated analogue at the 3-position of the oxetane ring (Dimethylated Scaffold, DMS ).

This comparison is not merely academic. The introduction of a gem-dimethyl group is a well-established tactic in medicinal chemistry to strategically modulate molecular properties.[7][8][9] This guide will delineate the core hypotheses behind this strategy and provide a comprehensive, stepwise plan to test them using industry-standard biological and physicochemical assays.

Central Hypothesis: The Impact of the gem-Dimethyl Group

The addition of two methyl groups to the oxetane ring is hypothesized to confer several advantages, primarily through steric and conformational effects.

  • Conformational Rigidity (The Thorpe-Ingold Effect) : The gem-dimethyl group can restrict bond angles and lock the spirocyclic core into a more defined, and potentially more bioactive, conformation.[10][11] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[7][8]

  • Metabolic Shielding : The methyl groups can act as "metabolic shields," blocking adjacent sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's metabolic stability and half-life.[12]

  • Modulation of Physicochemical Properties : The added hydrocarbon character of the methyl groups will increase lipophilicity (LogP/LogD), which can influence cell permeability, plasma protein binding, and solubility.[1][2]

To validate these hypotheses, a systematic, multi-parametric evaluation is required. The following experimental workflow provides a robust framework for this comparison.

Experimental Workflow: A Phased Approach

A logical progression of assays is crucial for an efficient comparison. We will start with fundamental physicochemical properties, move to in vitro ADME profiling, and culminate in pharmacological evaluation against a representative biological target.

G cluster_0 Phase 1: Physicochemical Foundation cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Pharmacological Evaluation (Hypothetical GPCR Target) p1 Synthesis & QC p2 Solubility Assay p1->p2 p3 Lipophilicity (LogD) p2->p3 p4 Metabolic Stability (Microsomes/Hepatocytes) p3->p4 p5 Cell Permeability (PAMPA) p4->p5 p6 Binding Affinity (Radioligand Assay) p5->p6 p7 Functional Potency (cAMP Assay) p6->p7

Caption: Head-to-head comparison workflow.

Phase 1: Foundational Physicochemical Characterization

Before assessing biological activity, it's essential to understand the fundamental properties of each scaffold. These properties underpin all subsequent ADME and pharmacological behavior.

Rationale: Small changes in structure can have significant impacts on solubility and lipophilicity, which in turn dictate how a compound behaves in aqueous biological media and lipid membranes. Measuring these parameters first provides critical context for interpreting more complex biological data.

ParameterAssay MethodExpected Outcome for DMS vs. PSRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssayLower The two added methyl groups increase the hydrocarbon character, reducing affinity for water.
Lipophilicity Shake-flask or HPLC-based LogD at pH 7.4Higher Increased hydrocarbon content leads to a greater partitioning into the organic phase (e.g., octanol).[2]

Phase 2: In Vitro ADME Profiling

Here, we simulate key physiological processes to predict how the compounds might behave in vivo.[13][14]

1. Metabolic Stability

Rationale: The liver is the primary site of drug metabolism. Assessing stability in the presence of liver enzymes (microsomes or hepatocytes) is a critical early indicator of a compound's potential in vivo half-life.[15] We hypothesize that the gem-dimethyl group will shield the oxetane ring or adjacent positions from oxidative metabolism.

ParameterAssay MethodExpected Outcome for DMS vs. PSRationale
Intrinsic Clearance (CLint) Liver Microsomal Stability AssayLower The sterically bulky methyl groups hinder access of metabolic enzymes (CYPs) to the scaffold.[12]
In Vitro Half-life (t½) Liver Microsomal Stability AssayHigher A lower clearance rate directly translates to a longer half-life in the assay system.

2. Membrane Permeability

Rationale: For a drug to reach its target, it must often cross cellular membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[16][17] Permeability is often correlated with lipophilicity, but it is a distinct measure of trans-membrane flux.

ParameterAssay MethodExpected Outcome for DMS vs. PSRationale
Apparent Permeability (Papp) PAMPA (GIT Model)Higher Increased lipophilicity generally correlates with improved passive diffusion across the lipid membrane.[18]

Phase 3: Pharmacological Evaluation (Hypothetical Target: Gs-Coupled GPCR)

To assess the ultimate impact on biological function, we must test the compounds against a relevant target. G-Protein Coupled Receptors (GPCRs) are a major drug target class and are well-suited for this comparison.[19] Let's assume our scaffolds are intended as antagonists for a Gs-coupled GPCR.

1. Target Binding Affinity

Rationale: A competitive radioligand binding assay is the gold standard for measuring a compound's affinity (how tightly it binds) for its receptor.[20][21] This directly tests the hypothesis that the conformationally restricted DMS will have a better fit in the receptor's binding pocket.

ParameterAssay MethodExpected Outcome for DMS vs. PSRationale
Inhibitory Constant (Ki) Competitive Radioligand Binding AssayLower A lower Ki indicates higher binding affinity. The pre-organized conformation of DMS should lead to a stronger interaction.[7]

2. Functional Potency

Rationale: Binding does not always translate to function. A functional assay measures the compound's ability to inhibit the receptor's biological response. For a Gs-coupled receptor, agonist stimulation leads to the production of cyclic AMP (cAMP).[22][23] An antagonist will block this increase.

G Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR Activates Antagonist Antagonist (PS or DMS) Antagonist->GPCR Blocks G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Sources

The Gem-Dimethyl Effect on Oxa-Azaspiro[3.3]heptanes: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the various strategies to enhance metabolic stability, the introduction of spirocyclic scaffolds and strategic substitutions has emerged as a powerful approach. This guide provides an in-depth comparison of the metabolic stability of oxa-azaspiro[3.3]heptane and its 3,3-dimethyl substituted counterpart, offering experimental insights and a mechanistic rationale for the observed differences.

The oxa-azaspiro[3.3]heptane motif is a valuable building block in drug discovery, prized for its ability to introduce three-dimensionality and improve physicochemical properties such as solubility.[1] However, like many small heterocyclic scaffolds, it can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2] A common strategy to mitigate this metabolic liability is the introduction of a gem-dimethyl group, a structural motif frequently found in natural products known for their stability.

The Steric Shielding Hypothesis: How 3,3-Dimethyl Substitution Enhances Metabolic Stability

The primary mechanism by which the 3,3-dimethyl group is proposed to enhance the metabolic stability of the oxa-azaspiro[3.3]heptane scaffold is through steric hindrance. The two methyl groups at the 3-position act as a "steric shield," physically blocking the approach of bulky CYP enzymes to potentially metabolically labile sites on the ring system. This steric bulk can significantly reduce the rate of oxidative metabolism, thereby increasing the compound's half-life and overall metabolic stability.

Comparative Data Summary

To illustrate the expected impact of 3,3-dimethyl substitution, the following table presents hypothetical yet representative in vitro metabolic stability data for a generic oxa-azaspiro[3.3]heptane (OASH) and its 3,3-dimethyl analog (DM-OASH). These values are based on typical observations for compounds with low and high metabolic stability in human liver microsomes (HLM).

CompoundHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLMPredicted In Vivo Clearance
Oxa-azaspiro[3.3]heptane (OASH)1592.4High
3,3-Dimethyl-oxa-azaspiro[3.3]heptane (DM-OASH)> 120< 11.5Low

This data is illustrative and intended for comparative purposes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

The following protocol outlines a standard procedure for assessing the metabolic stability of a test compound.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (e.g., OASH, DM-OASH)

  • Human liver microsomes (pooled, cryopreserved)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound or positive control to the microsome suspension to reach the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / microsomal protein concentration).

Visualizing the Structural Difference and Experimental Workflow

cluster_0 Unsubstituted Scaffold cluster_1 Gem-Dimethyl Substituted Scaffold OASH Oxa-azaspiro[3.3]heptane DM_OASH 3,3-Dimethyl-oxa-azaspiro[3.3]heptane OASH->DM_OASH Addition of steric shield

Caption: Structural comparison of oxa-azaspiro[3.3]heptane and its 3,3-dimethyl analog.

reagents Prepare Reagents (Microsomes, NADPH, Compound) incubation Incubate at 37°C reagents->incubation sampling Time-Point Sampling & Quenching incubation->sampling processing Sample Processing (Protein Precipitation) sampling->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (t½, CLint Calculation) analysis->data

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

References

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(22), 3834-3838. [Link]

  • Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., ... & Mykhailiuk, P. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404-408. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new motif for drug discovery. Chimia, 68(6), 400-404. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro [3.3] heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(41), e202311583. [Link]

  • Mykhailiuk, P. K. (2024). Spiro [3.3] heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Katayama, K., Tsunemi, T., Miyazaki, K., Uoto, K., Yoshioka, R., Terashima, H., ... & Makino, T. (2020). Design, synthesis, and optimization of a series of 2-azaspiro [3.3] heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Steadman, V. A., O'Dowd, H., & Williams, D. H. (2018). Introduction of a methyl group curbs metabolism of pyrido [3, 4-d] pyrimidine monopolar spindle 1 (MPS1) inhibitors and enables the discovery of the phase 1 clinical candidate N 2-(4-(3, 3-dimethylbut-1-yn-1-yl)-6-(1-methyl-1 H-pyrazol-4-yl) pyrido [3, 4-d] pyrimidin-8-yl)-N 4-(3, 3-dimethyl-1-((tetrahydro-2 H-pyran-4-yl) methyl) azetidin-3-yl) pyrimidine-2, 4-diamine (BOS172722). Journal of medicinal chemistry, 61(19), 8825-8836. [Link]

  • Kirichok, A. A., Shton, I. O., Kliachyna, M. A., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 101-109. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie, 136(9), e202316557. [Link]

  • Talele, T. T. (2018). Natural-products-inspired use of the gem-dimethyl group in medicinal chemistry. Journal of medicinal chemistry, 61(6), 2166-2210. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Mondal, B., & Mukherjee, S. (2017). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry, 41(19), 10518-10521. [Link]

  • Singh, A., & Kumar, V. (2023). Spiro [3.3] heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry–An Asian Journal, 18(20), e202300687. [Link]

  • Guérot, C., Knust, H., Burkhard, J. A., & Carreira, E. M. (2011). Expanding the Azaspiro [3.3] heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic letters, 13(23), 6296-6299. [Link]

  • Katayama, K., Tsunemi, T., Miyazaki, K., Uoto, K., Yoshioka, R., Terashima, H., ... & Makino, T. (2020). Design, synthesis, and optimization of a series of 2-azaspiro [3.3] heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & medicinal chemistry letters, 30(19), 127425. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

Sources

The Rigidity Advantage: A Comparative Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spacer - The Linker as a Performance Driver in PROTACs

Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[3] A PROTAC consists of three core components: a ligand binding the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] While the ligands ensure binding, it is the linker that orchestrates the crucial event: the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][5][6]

Historically viewed as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][7][8] Its length, composition, and—most importantly—its flexibility, profoundly influence the stability of the ternary complex and the ultimate degradation efficiency.[6][] This guide presents a comparative analysis of linker rigidity, focusing on the unique advantages conferred by the spirocyclic scaffold, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, over traditional flexible linkers.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ternary_Complex Productive Ternary Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation POI Degraded Proteasome->Degradation Results in

Figure 1: The PROTAC mechanism of action, culminating in the targeted degradation of a protein of interest.

The Flexibility Dilemma: Conformational Entropy vs. Pre-organization

PROTAC linker design exists on a spectrum from highly flexible to rigidly constrained. The choice of linker has profound causal effects on the molecule's behavior.

1. Flexible Linkers: The Path of Least Resistance

The most common linkers used in early-stage PROTAC development are flexible alkyl and polyethylene glycol (PEG) chains.[3][4]

  • Causality Behind Choice: Their synthetic tractability and high degree of conformational freedom allow the PROTAC to adopt numerous shapes, increasing the statistical probability of forming a ternary complex.

  • The Inherent Trade-off: This flexibility comes at a cost. The large number of possible conformations results in a significant entropic penalty upon binding into a single productive state within the ternary complex.[1] This can lead to lower complex stability and, consequently, reduced degradation efficiency. Furthermore, long, flexible linkers can contribute to poor drug-like properties, often pushing PROTACs into a chemical space "beyond the rule of five".[1]

2. Rigid Linkers: An Engineered Approach

Rigid linkers, such as those incorporating cycloalkanes, alkynes, or spirocycles, are designed to constrain the PROTAC's conformation.[3][10]

  • Causality Behind Choice: The core principle is to "pre-organize" the PROTAC into a conformation that is already favorable for ternary complex formation.[1] By reducing the molecule's degrees of freedom, the entropic penalty of binding is minimized, which can lead to more stable ternary complexes and improved degradation potency.[7][10]

  • The Design Challenge: While advantageous, excessive rigidity can be detrimental. A linker that is too stiff may prevent the subtle conformational adjustments required for optimal protein-protein interactions between the POI and the E3 ligase, thereby hindering the formation of a productive complex.[7][11]

Spotlight on Spirocyclic Rigidity: this compound

The this compound scaffold represents a sophisticated strategy in rigid linker design. Its unique structure offers a compelling balance of conformational restriction and precise vector orientation.

Linker_Comparison cluster_flex Flexible Linker cluster_rigid Rigid Spirocyclic Linker POI_1 POI Ligand Linker_1 PEG Chain (High Conformational Freedom) POI_1->Linker_1 Many Conformations E3_1 E3 Ligand Linker_1->E3_1 Many Conformations POI_2 POI Ligand Linker_2 3,3-Dimethyl-1-oxa- 6-azaspiro[3.3]heptane POI_2->Linker_2 Constrained Conformation E3_2 E3 Ligand Linker_2->E3_2 Constrained Conformation Experimental_Workflow Start Synthesize PROTACs (Flexible vs. Rigid Linker) SPR Biophysical Assay: Ternary Complex Analysis (SPR) Start->SPR Degradation Cell-Based Assay: Protein Degradation (Western Blot) Start->Degradation PK In Vitro ADME: PK Properties (PAMPA, Solubility) Start->PK Analysis Comparative Data Analysis (DC50, Dmax, Kinetics, Stability) SPR->Analysis Degradation->Analysis PK->Analysis

Figure 3: A streamlined workflow for the comparative evaluation of PROTAC candidates.

Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

This protocol quantifies the kinetics and stability of the ternary complex. [12][13][14]

  • Immobilization: Covalently immobilize the purified, recombinant E3 ligase (e.g., VHL complex) onto a CM5 sensor chip via amine coupling to achieve a density of ~2000 RU.

  • Binary Binding (PROTAC to E3): Inject serial dilutions of the PROTAC (e.g., 1 nM to 1 µM) over the E3 ligase surface to determine the binary binding affinity (K_D) and kinetics (k_on, k_off).

  • Ternary Complex Formation: Prepare solutions containing a fixed, near-saturating concentration of the PROTAC (e.g., 5x K_D from step 2) mixed with serial dilutions of the purified, recombinant POI (e.g., 1 nM to 5 µM).

  • Kinetic Measurement: Inject the PROTAC/POI mixtures over the E3 ligase surface. The resulting sensorgrams measure the formation and dissociation of the full ternary complex.

  • Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine the ternary complex K_D, k_on, and k_off. Calculate the cooperativity factor (α) by dividing the binary K_D of POI binding to PROTAC by the ternary K_D of POI binding to the PROTAC-E3 complex. A value >1 indicates positive cooperativity.

Protocol 2: Cell-Based Protein Degradation by Western Blot

This is the standard method to directly measure the reduction in target protein levels and determine DC50 and Dmax. [15][16][17]

  • Cell Seeding: Plate a relevant human cell line (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC compound (typically 11-point, 3-fold serial dilutions from 10 µM to 0.17 nM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time sufficient to observe degradation (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.

  • Western Blotting:

    • Separate 20 µg of protein from each lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit to a four-parameter variable slope equation to calculate DC50 and Dmax values.

Conclusion and Authoritative Outlook

The evidence strongly suggests that the linker is a central element for rational PROTAC design. While flexible linkers offer synthetic convenience, they often result in a significant thermodynamic penalty. The strategic incorporation of rigid scaffolds, specifically advanced structures like this compound, provides a powerful method to overcome this limitation. By pre-organizing the molecule into a bioactive conformation, this spirocyclic linker enhances ternary complex stability, improves cellular potency, and confers more favorable drug-like properties.

However, a "one-size-fits-all" rigid linker does not exist. Studies have shown a potential trade-off where extreme rigidity can improve cell permeability at the cost of optimal complex formation. [7][18]Therefore, the future of PROTAC design lies in a multi-parameter optimization approach, integrating computational modeling to predict ternary complex structures with high-throughput synthesis and robust biophysical and cellular screening. [19]The this compound scaffold is a premier tool in this advanced approach, enabling the development of next-generation protein degraders with superior efficacy and therapeutic potential.

References

  • Current time information in Hamilton County, US. (n.d.). Google.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). National Institutes of Health.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery.
  • SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. (2018, October 25). bioRxiv.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences.
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing.
  • A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. (n.d.). Benchchem.
  • Comparison of different PROTAC linkers for targeted protein degradation. (n.d.). Benchchem.
  • A Comparative Guide to Surface Plasmon Resonance (SPR) for the Validation of Ternary Complex Formation with PEGylated PROTACs. (n.d.). Benchchem.
  • The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis. (n.d.). Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024, July 29). National Institutes of Health.
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). National Institutes of Health.
  • Impact of linker length on the activity of PROTACs. (n.d.). National Institutes of Health.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). Springer Protocols.
  • Experimental workflow for PROTAC-mediated protein degradation assay. (n.d.). Benchchem.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
  • Exploration and innovation of Linker features in PROTAC design. (2024, August 22). BOC Sciences.
  • Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. (n.d.). American Chemical Society.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Measuring PROTAC-Induced Protein Degradation via Western Blot. (n.d.). Benchchem.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). Springer Nature Experiments.
  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021, December 16). YouTube.
  • Application Notes and Protocols for Cell-Based Protein Degradation Assays Using a Thalidomide PROTAC. (n.d.). Benchchem.
  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (n.d.).
  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. (n.d.). Promega Corporation.
  • Targeted Protein Degradation. (n.d.). Bio-Techne.
  • Flexible fitting of PROTAC concentration-response curves with Gaussian Processes. (2020, November 13). bioRxiv.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. (n.d.). ResearchGate.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025, August 6). ResearchGate.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.
  • Direct-to-Biology Platform for Accelerated PROTAC Discovery. (n.d.). Nuvisan.
  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv.
  • Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. (2017, October 10). PubMed Central.
  • 2-Boc-2,6-Diazaspiro[3.3]heptane | PROTAC Linker. (n.d.). MedChemExpress.

Sources

Benchmarking the synthetic accessibility of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane against other spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3D Scaffolds in Medicinal Chemistry

In the modern era of drug discovery, the demand for molecules with high three-dimensional (3D) character is surging. The "escape from flatland" initiative has driven medicinal chemists to explore sp³-rich scaffolds that offer superior physicochemical properties, such as improved solubility and metabolic stability, while enabling novel interactions with biological targets.[1] Among these scaffolds, spirocycles—compounds featuring two rings sharing a single atom—have emerged as particularly valuable.[2][3] Their rigid, well-defined geometries allow for precise projection of functional groups into 3D space, making them powerful tools for optimizing potency and selectivity.[4]

Strained spiro[3.3]heptane systems, which contain two four-membered rings, are of special interest. Their inherent rigidity and predictable substituent vectors make them attractive bioisosteres for common motifs like piperidine, morpholine, and cyclohexane.[5] This guide provides a technical benchmark of the synthetic accessibility of a novel scaffold, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane , against its parent compound and other key spiro[3.3]heptane analogues. We will delve into the causality of synthetic choices, provide validated experimental protocols, and present a quantitative comparison to inform strategic decisions in drug development programs.

The Target Scaffold: A Proposed Synthesis for this compound

The this compound scaffold is a novel structure designed to combine the favorable properties of the 1-oxa-6-azaspiro[3.3]heptane core with the gem-dimethyl motif. The gem-dimethyl group is often used to shield adjacent positions from metabolic attack and can improve binding affinity through hydrophobic interactions. However, this substitution also introduces significant synthetic challenges, primarily steric hindrance, which can impede key cyclization steps.

As no direct synthesis is reported in the literature, we propose a robust, multi-step sequence based on established methodologies for constructing substituted azetidines and oxetanes.[1] The core strategy involves building the oxetane ring onto a pre-functionalized azetidine core.

Proposed Synthetic Workflow

The logical flow of the proposed synthesis is outlined below. The choice of a benzyl protecting group for the azetidine nitrogen is strategic; it is stable under the planned reaction conditions (Grignard, hydroboration) and can be readily removed via hydrogenolysis in the final step without affecting the sensitive oxetane ring.

G A 1-Benzylazetidin-3-one B 1-Benzyl-3-(2-methylprop-1-en-1-yl)azetidin-3-ol A->B  1. Isobutenylmagnesium bromide  2. H₂O workup C 1-Benzyl-3-(3-hydroxy-2-methylpropan-1-yl)azetidin-3-ol B->C  1. 9-BBN  2. H₂O₂, NaOH D Toluene-4-sulfonic acid 3-((1-benzylazetidin-3-yl)(hydroxy)methyl)-2-methylpropyl ester C->D  TsCl, Pyridine E 6-Benzyl-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane D->E  NaH, THF F This compound E->F  H₂, Pd/C

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Benzyl-3-(2-methylprop-1-en-1-yl)azetidin-3-ol

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous THF, followed by a crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-bromopropene (1.1 eq) in anhydrous THF to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.

  • Cool the Grignard solution to 0 °C and add a solution of 1-benzylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the tertiary alcohol.

Step 2: Synthesis of 1-Benzyl-3-(3-hydroxy-2-methylpropan-1-yl)azetidin-3-ol

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under argon.

  • Cool the solution to 0 °C and add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and slowly add ethanol, followed by 3 M aqueous NaOH, and finally 30% aqueous H₂O₂.

  • Stir the mixture at 50 °C for 2 hours.

  • Cool to room temperature, and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the diol.

Step 3 & 4: Synthesis of 6-Benzyl-3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane

  • Dissolve the diol from Step 2 (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3x). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude tosylate, which is used without further purification.

  • Dissolve the crude tosylate in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours to drive the intramolecular Williamson ether synthesis.

  • Cool the reaction and quench carefully with water. Extract with ethyl acetate (3x), dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography to yield the protected spirocycle.

Step 5: Synthesis of this compound

  • Dissolve the protected spirocycle from Step 4 (1.0 eq) in methanol.

  • Add Palladium on carbon (10 wt. %, 0.1 eq).

  • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Comparative Scaffolds: Established Synthetic Routes

To benchmark our target scaffold, we will compare it against three well-established spiro[3.3]heptane analogues.

1-Oxa-6-azaspiro[3.3]heptane (Parent Scaffold)

This scaffold lacks the gem-dimethyl group, making its synthesis less sterically hindered. A common route, as described by Burkhard et al., starts from N-protected azetidin-3-one and involves the formation of a diol intermediate, which is then cyclized to form the oxetane ring.[1]

G A N-Boc-azetidin-3-one B β-Hydroxy Ester Intermediate A->B  Lithium enolate addition C Diol Intermediate B->C  LiAlH₄ reduction D N-Boc-1-oxa-6-azaspiro[3.3]heptane C->D  TsCl, KOt-Bu (Cyclization) E 1-Oxa-6-azaspiro[3.3]heptane D->E  TFA (Deprotection)

Caption: Synthetic workflow for the parent 1-Oxa-6-azaspiro[3.3]heptane scaffold.

2-Oxa-6-azaspiro[3.3]heptane (Isomeric Analogue)

This isomer is arguably the most studied in this class and is a well-known morpholine bioisostere. Its synthesis is scalable and typically starts from the commodity chemical tribromoneopentyl alcohol.[6][7] The key step is a double cyclization with a sulfonamide, followed by deprotection.

G A Tribromoneopentyl alcohol B N-Tosyl-2-oxa-6-azaspiro[3.3]heptane A->B  p-Toluenesulfonamide, Base  (Double Cyclization) C 2-Oxa-6-azaspiro[3.3]heptane B->C  Mg, MeOH or HBr/PhOH  (Deprotection)

Caption: Scalable synthesis of 2-Oxa-6-azaspiro[3.3]heptane.

Spiro[3.3]heptane-1-carboxylic acid (Carbocyclic Analogue)

The synthesis of the all-carbon analogue provides a baseline for constructing the dual cyclobutane core without heteroatoms. A common route involves a [2+2] cycloaddition of ketene to methylenecyclobutane, followed by further manipulations.[8]

G A Methylenecyclobutane B Spiro[3.3]heptan-1-one A->B  Dichloroacetyl chloride, Et₃N  Zn, AcOH (Dechlorination) C Spiro[3.3]heptane-1-carboxylic acid B->C  Favorskii Rearrangement  (e.g., Ag₂O, Na₂S₂O₃)

Caption: Synthetic workflow for a functionalized carbocyclic spiro[3.3]heptane.

Benchmarking Synthetic Accessibility: A Comparative Analysis

The accessibility of a scaffold is a multi-faceted metric, encompassing not just the overall yield but also the number of steps, cost of reagents, and scalability. The following table provides a semi-quantitative comparison of the discussed scaffolds.

MetricThis compound (Proposed)1-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneSpiro[3.3]heptane (Functionalized)
Typical Overall Yield Low-Moderate (Estimated)ModerateHighModerate-High
Number of Linear Steps 5422-3
Starting Material Cost Moderate (Benzylazetidinone)Moderate (Boc-azetidinone)Low (Tribromoneopentyl alcohol)Low (Methylenecyclobutane)
Key Challenge Steric hindrance in cyclization; multiple stepsAvailability of azetidinone starting materialScalability of tosyl deprotectionHandling of ketene precursors
Scalability ModerateModerateHigh (with process optimization)[6]High
Purification Multiple chromatographic stepsChromatographic steps requiredFinal product often isolated as a salt[7][9]Distillation/Crystallization often possible
Discussion of Findings
  • 2-Oxa-6-azaspiro[3.3]heptane stands out as the most synthetically accessible scaffold among the heteroatomic analogues. Its synthesis begins from an inexpensive, readily available starting material and involves only two high-yielding steps. While the original magnesium-based deprotection was problematic on a large scale, optimized procedures have been developed to overcome this, making it highly attractive for industrial applications.[6][7]

  • The parent 1-Oxa-6-azaspiro[3.3]heptane is moderately accessible. Its synthesis is shorter than our proposed route for the dimethyl analogue, but it relies on functionalized azetidinones, which can be costly. The lack of steric hindrance makes the cyclization step generally more efficient than what would be expected for the dimethyl derivative.[1]

  • The proposed route to This compound is the most complex. The introduction of the gem-dimethyl group necessitates a longer synthetic sequence and presents a significant steric challenge for the key oxetane-forming cyclization. This intramolecular reaction would likely require high dilution or carefully optimized conditions to favor cyclization over intermolecular side reactions, leading to a lower expected overall yield.

  • The carbocyclic Spiro[3.3]heptane scaffold is highly accessible, often involving robust and scalable reactions like [2+2] cycloadditions.[8] This highlights the inherent difficulty introduced by heteroatoms, particularly in the 1,6- arrangement which cannot be formed in a single, symmetrical cyclization step.

Conclusion and Future Outlook

This guide demonstrates a clear hierarchy in the synthetic accessibility of spiro[3.3]heptane scaffolds. The isomeric position of heteroatoms and the presence of substituents like gem-dimethyl groups have a profound impact on the efficiency and scalability of the synthesis.

While This compound presents the most significant synthetic challenge, its unique structure may offer unparalleled advantages in specific drug discovery contexts, justifying the increased synthetic effort. The proposed route provides a logical and viable starting point for its synthesis. In contrast, 2-Oxa-6-azaspiro[3.3]heptane represents a highly accessible and economically viable scaffold, making it an excellent choice for initial screening libraries and as a general-purpose morpholine bioisostere.

The continued development of novel synthetic methodologies, particularly those that can efficiently construct sterically hindered spirocenters, will be crucial for unlocking the full potential of these valuable 3D scaffolds in the next generation of therapeutics.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount in a laboratory setting, not only for regulatory compliance but also for the safety of personnel and the protection of the environment. This guide provides a detailed protocol for the safe disposal of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, a unique spirocyclic scaffold of increasing interest in medicinal chemistry for its potential as a bioisostere, offering improved physicochemical properties in drug candidates[1][2]. Adherence to these procedures is essential for maintaining a safe and compliant research environment.

Disclaimer: This guide is based on available safety data for similar compounds, such as 2-Oxa-6-azaspiro[3.3]heptane. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and up-to-date information.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data for analogous structures, the primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation[3][4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[3][4].

  • Flammability: May be a flammable liquid and vapor[3][5].

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation.P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
Eye Irritation (Category 2A)Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Flammable Liquid (Category 3)Flammable liquid and vapor.P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[3][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling this compound and its waste.

  • Eye and Face Protection: Use chemical safety goggles and a face shield. Ensure that eyewash stations and safety showers are readily accessible[4][6].

  • Hand Protection: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper glove removal techniques to avoid skin contact[3][5].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[3][5].

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition[5].

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully sweep or shovel the absorbent material into a suitable, closed container for disposal[4][6]. Use non-sparking tools if the substance is flammable[5].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

Waste Disposal Workflow

The disposal of this compound must be handled in a systematic manner, from collection to final disposal. The following workflow outlines the necessary steps.

G cluster_collection Waste Collection cluster_disposal Disposal Pathway A Identify Waste (Pure compound, contaminated labware, spill debris) B Select Compatible Container (Leak-proof, closable, non-reactive material) A->B C Label Container ('Hazardous Waste', chemical name, associated hazards) B->C D Store Safely (Well-ventilated area, away from incompatibles) C->D E Is drain disposal permitted? D->E Ready for Disposal F NO Discharge into the environment must be avoided. E->F G Arrange for Licensed Waste Contractor Pickup F->G  Proceed with hazardous waste protocol H Transport with Hazardous Waste Manifest G->H I Final Disposal Method H->I J Controlled Incineration with Flue Gas Scrubbing I->J

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Procedures

Step 1: Waste Segregation and Collection

  • Waste Identification: This chemical waste includes the pure compound, reaction mixtures containing it, and any contaminated materials (e.g., gloves, absorbent pads, glassware).

  • Container Selection: All hazardous waste must be stored in compatible, leak-proof containers with secure screw caps[7]. The original container is often a suitable choice if it is in good condition[7]. Leave at least 5-10% headspace to allow for thermal expansion[8].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., Flammable, Irritant).

Step 2: Storage

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][6].

  • Keep the container tightly closed when not in use[3][5].

Step 3: Final Disposal

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in regular trash[5][9]. Discharge into the environment must be strictly avoided[5].

  • Recommended Disposal: The recommended method for disposal is to use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[5]. This ensures that the compound is destroyed in an environmentally safe manner.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Ensure that all regulatory requirements, such as the use of a hazardous waste manifest, are met to track the waste from your facility to its final disposal site[10][11].

Regulatory Compliance

All hazardous waste management activities must comply with federal, state, and local regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and standards from the Occupational Safety and Health Administration (OSHA)[10][12][13]. It is the responsibility of the waste generator to ensure that all legal requirements are met[8].

By implementing these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane.
  • ChemicalBook. (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
  • Fisher Scientific. (2024-03-31). SAFETY DATA SHEET: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-OXA-6-AZASPIRO[3.3]HEPTANE. HEMIOXALATE.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency (EPA). (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Kao Chemicals. (2024-09-25). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • Natho, P., et al. (2025-04-15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency (EPA). (2025-04-15). Waste, Chemical, and Cleanup Enforcement.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Department of Toxic Substances Control - CA.gov. (n.d.). Defining Hazardous Waste.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.).
  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide.
  • TCI Chemicals. (2024-11-19). SAFETY DATA SHEET: tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety resource for handling 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Understanding the Risks: A Proactive Approach to Safety

Before we delve into specific PPE, it's crucial to understand the hazards associated with this compound and similar spirocyclic compounds. Safety Data Sheets (SDS) indicate that this class of chemicals can cause skin and serious eye irritation.[1][2][3][4] Some forms may also be flammable liquids and vapors.[1][4] Therefore, our PPE selection is a direct response to mitigating these risks.

The core principle of chemical safety is to establish multiple barriers of protection. Engineering controls, such as fume hoods, are the first line of defense. Administrative controls, like safety protocols, are the second. PPE is your last and most personal line of defense.

Core PPE Recommendations: A Multi-Layered Defense

For handling this compound, a comprehensive PPE ensemble is mandatory. This includes protection for your eyes, face, hands, and body.

Eye and Face Protection: Your First Line of Defense

Given the risk of "serious eye irritation," standard safety glasses are insufficient.[1][2][3][4]

  • Chemical Splash Goggles: These are essential and should be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When there is a higher risk of splashes, such as during transfers of larger volumes or when a reaction is under pressure, a face shield must be worn in conjunction with chemical splash goggles.[1] A face shield provides an additional layer of protection for the entire face.[5]

Hand Protection: Preventing Dermal Exposure

The SDS for similar compounds specifies "skin irritation" as a key hazard.[1][2][3][4] Therefore, proper glove selection and use are critical.

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling or in situations with a higher risk of immersion, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Glove Technique: Proper glove removal is as important as wearing them. To avoid contaminating your skin, use the glove-on-glove technique to remove the first glove, and then slide the fingers of your clean hand under the cuff of the second glove to remove it. Dispose of contaminated gloves immediately in the designated hazardous waste container.[1]

Body Protection: Shielding Against Spills and Splashes

Your street clothes should never be exposed to laboratory chemicals.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Coveralls: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended. In large-scale operations, a full chemical-resistant suit may be necessary.[1]

Respiratory Protection: When Engineering Controls Are Not Enough

Respiratory protection is not always necessary but should be readily available and used based on a risk assessment of your specific procedure.

  • Conditions Requiring Respiratory Protection: Use a NIOSH-approved respirator if there is a potential for aerosol or dust generation, or if you are working in an area with inadequate ventilation.[1][2]

  • Respirator Type: The choice of respirator depends on the potential exposure concentration. For nuisance exposures, a particle respirator (e.g., N95) may be sufficient.[1] For higher-level protection or when vapors are present, an air-purifying respirator with organic vapor cartridges is necessary.[1][7] All personnel required to wear respirators must be properly fit-tested and trained in their use.[2]

PPE Selection and Use: A Step-by-Step Workflow

To ensure a consistent and safe approach to handling this compound, follow this procedural workflow.

Pre-Operational Checks
  • Consult the SDS: Always review the most current Safety Data Sheet for this compound before beginning any new procedure.

  • Assess Your Risk: Evaluate the specific tasks you will be performing to determine the potential for splashes, aerosolization, or other exposures.

  • Inspect Your PPE: Before each use, carefully inspect all PPE for damage, such as cracks in goggles, tears in gloves, or stains on lab coats.

Donning PPE: The Proper Sequence

Caption: PPE Donning Sequence

Doffing PPE: Avoiding Contamination

The order in which you remove your PPE is critical to prevent cross-contamination.

Caption: PPE Doffing Sequence

Operational and Disposal Plans: A Cradle-to-Grave Approach

Your responsibility for safety extends beyond the immediate handling of the chemical to its proper disposal.

Spill Management

In the event of a spill, evacuate the area and alert your laboratory's safety officer. Do not attempt to clean up a large spill without the proper training and equipment. For small spills, if you are trained to do so, use an appropriate absorbent material and dispose of it as hazardous waste. Always wear the appropriate PPE during cleanup.

Disposal of Contaminated Materials

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Place these items in a designated, sealed hazardous waste container.

  • Empty chemical containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[8]

  • Unused product: Dispose of unused this compound through a licensed professional waste disposal service.[1] Do not pour it down the drain.[1][8]

Summary of Recommended PPE

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-scale weighing and solution preparation in a fume hood Chemical splash gogglesNitrile glovesLab coatNot typically required
Reaction monitoring and workup Chemical splash goggles and face shieldNitrile gloves (double-gloved)Lab coat and chemical-resistant apronRecommended if there is a risk of aerosol generation
Large-scale transfer outside of a primary engineering control Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coverallsAir-purifying respirator with organic vapor cartridges
Spill cleanup Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges

This guide is intended to provide a comprehensive overview of the personal protective equipment required for handling this compound. However, it is not a substitute for a thorough risk assessment of your specific laboratory procedures. Always consult with your institution's Environmental Health and Safety department for guidance.

References

  • Angene Chemical. (2021-05-01).
  • Fisher Scientific. (2024-03-31).
  • Safety D
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025-05-06).
  • ChemicalBook. (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
  • Fisher Scientific.
  • CymitQuimica. (2024-12-19).
  • Alberta College of Pharmacists. (2019-10-30). Personal protective equipment in your pharmacy.
  • Environmental Health and Safety.
  • Sigma-Aldrich. (2025-12-23).
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • Chemical Safety Facts. (2023-10-12). Personal Protective Equipment and Chemistry.
  • TCI Chemicals. (2024-11-19).
  • TCI Chemicals. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane
Reactant of Route 2
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.